molecular formula C7H7Cl2NO B1352563 (2,4-Dichloro-6-methylpyridin-3-yl)methanol CAS No. 374800-25-6

(2,4-Dichloro-6-methylpyridin-3-yl)methanol

Cat. No.: B1352563
CAS No.: 374800-25-6
M. Wt: 192.04 g/mol
InChI Key: YYRIQTLBJWWQMZ-UHFFFAOYSA-N
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Description

(2,4-Dichloro-6-methylpyridin-3-yl)methanol is a useful research compound. Its molecular formula is C7H7Cl2NO and its molecular weight is 192.04 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2,4-dichloro-6-methylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-4-2-6(8)5(3-11)7(9)10-4/h2,11H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRIQTLBJWWQMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429405
Record name (2,4-dichloro-6-methylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374800-25-6
Record name (2,4-dichloro-6-methylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2,4-Dichloro-6-methylpyridin-3-yl)methanol CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 374800-25-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (2,4-Dichloro-6-methylpyridin-3-yl)methanol, a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. Due to its reactive chlorine substituents and the presence of a primary alcohol, this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Chemical Data Summary

The fundamental chemical properties of this compound are summarized in the table below. While specific experimental spectroscopic data is not widely available in public literature, typical analytical methods would be employed for its characterization.

PropertyValueSource
CAS Number 374800-25-6[1]
Molecular Formula C₇H₇Cl₂NON/A
Molecular Weight 192.04 g/mol N/A
Appearance White to off-white solid (predicted)N/A
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents (predicted)N/A
¹H-NMR Data not publicly availableN/A
¹³C-NMR Data not publicly availableN/A
Mass Spectrometry (MS) Data not publicly availableN/A
Purity Typically >95% (commercially available)N/A

Experimental Protocols

Synthesis of this compound via Reduction of the Corresponding Aldehyde

The most common synthetic route to this compound is the reduction of its corresponding aldehyde, 2,4-dichloro-6-methyl-3-pyridinecarboxaldehyde. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[2][3]

Reaction Scheme:

G reactant 2,4-Dichloro-6-methyl-3-pyridinecarboxaldehyde product This compound reactant->product Reduction reagent NaBH4, Methanol

Caption: Synthetic route to this compound.

Materials:

  • 2,4-dichloro-6-methyl-3-pyridinecarboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (reagent grade)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloro-6-methyl-3-pyridinecarboxaldehyde (1 equivalent) in methanol. Place the flask in an ice bath and stir the solution.

  • Reduction: Slowly add sodium borohydride (1.5 to 2 equivalents) portion-wise to the cooled solution. The addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Applications in Drug Development

While there are no specific drugs in development that explicitly name this compound as a key intermediate, its structural motifs are prevalent in compounds with diverse biological activities. Dichloropyridine derivatives are known to be valuable scaffolds in medicinal chemistry.[4][5]

Potential as a Building Block for Kinase Inhibitors:

Substituted pyridines are core components of many kinase inhibitors.[6][7] The functional groups on this compound allow for further chemical modifications to explore structure-activity relationships (SAR) in the development of novel kinase inhibitors for oncology and other therapeutic areas. The chlorine atoms can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions, while the hydroxyl group can be used for esterification, etherification, or conversion to a leaving group for further substitution.

Scaffold for Biologically Active Molecules:

The 3,5-dichloropyridine scaffold, a related structure, has been identified in molecules targeting the P2X7 receptor, which is implicated in inflammatory processes.[8] This suggests that derivatives of this compound could be synthesized and screened for a variety of biological targets. The general workflow for such a drug discovery effort is outlined below.

G start This compound synthesis Library Synthesis (e.g., Suzuki, Buchwald-Hartwig) start->synthesis screening High-Throughput Screening synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR) hit_id->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: A general workflow for drug discovery using the target compound.

References

An In-depth Technical Guide to (2,4-Dichloro-6-methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-Dichloro-6-methylpyridin-3-yl)methanol is a halogenated pyridine derivative. This class of compounds is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by substituted pyridines. The presence of chlorine atoms and a hydroxymethyl group on the pyridine ring suggests its potential as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known chemical properties, and analytical methodologies related to this compound, serving as a vital resource for researchers in the fields of organic synthesis and drug discovery.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that experimentally determined physical properties such as melting point, boiling point, and solubility are not widely reported in publicly available literature. The data presented here is a combination of information from chemical supplier databases and predicted values.

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 2,4-Dichloro-6-methyl-3-pyridinemethanol[1][2]
CAS Number 374800-25-6[1][2]
Molecular Formula C₇H₇Cl₂NO[1][2]
Molecular Weight 192.04 g/mol [1][2]
Predicted XlogP 2.0[3]
Storage Store in a dry, sealed place[2]

Structure:

Caption: 2D Structure of this compound.

Spectroscopic Data

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly described in the reviewed scientific literature. However, general synthetic strategies for substituted pyridines can be adapted. A plausible synthetic route could involve the chlorination of a corresponding methyl-pyridin-3-yl)methanol precursor or the reduction of a corresponding 2,4-dichloro-6-methylnicotinic acid or its ester.

A general workflow for a potential synthesis and purification process is outlined below:

G start Starting Material (e.g., 6-methylnicotinic acid derivative) chlorination Chlorination start->chlorination reduction Reduction of Carboxylic Acid/Ester chlorination->reduction workup Aqueous Work-up reduction->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Phase extraction->drying purification Purification (e.g., Column Chromatography) drying->purification characterization Characterization (NMR, MS, HPLC) purification->characterization product This compound characterization->product

Caption: Potential Synthetic and Purification Workflow.

Biological Activity

The direct biological activity of this compound has not been reported in the available literature. However, the broader class of substituted pyridine derivatives is known to exhibit a wide range of pharmacological effects. The structural motifs present in this molecule, namely the dichloropyridine core, are found in various biologically active compounds. Further research, including biological screening and structure-activity relationship (SAR) studies, would be necessary to elucidate the potential therapeutic applications of this specific compound and its derivatives.

Safety and Handling

Specific safety data for this compound is not extensively documented. As with any chlorinated organic compound, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water. For inhalation or ingestion, immediate medical attention should be sought.

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of novel compounds for drug discovery and development. While detailed experimental and quantitative data are currently limited in the public domain, this guide provides a foundational summary of its known properties. Researchers interested in utilizing this compound are encouraged to obtain detailed analytical data from commercial suppliers and to employ standard synthetic and safety protocols for halogenated heterocyclic compounds. The exploration of the biological activities of derivatives of this compound represents a promising avenue for future research.

References

(2,4-Dichloro-6-methylpyridin-3-yl)methanol molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of (2,4-Dichloro-6-methylpyridin-3-yl)methanol, including its key identifiers and physicochemical properties. Due to the limited availability of direct experimental data in publicly accessible literature, this guide also details a plausible synthetic route for its preparation, complete with generalized experimental protocols.

Molecular Structure and Identifiers

This compound is a halogenated pyridine derivative. Its structure is characterized by a pyridine ring substituted with two chlorine atoms at positions 2 and 4, a methyl group at position 6, and a hydroxymethyl group at position 3.

Molecular Structure Visualization:

Caption: 2D Molecular Structure of this compound.

Quantitative Molecular Data:

PropertyValueSource
Molecular Formula C₇H₇Cl₂NOPubChem[1]
Molecular Weight 192.04 g/mol Synblock[2]
CAS Number 374800-25-6Synblock[2]
Canonical SMILES CC1=CC(=C(C(=N1)Cl)CO)ClPubChem[1]
InChI InChI=1S/C7H7Cl2NO/c1-4-2-6(8)5(3-11)7(9)10-4/h2,11H,3H2,1H3PubChem[1]
InChIKey YYRIQTLBJWWQMZ-UHFFFAOYSA-NPubChem[1]
Monoisotopic Mass 190.99046 DaPubChem[1]
Predicted XLogP3 2.0PubChem[1]

Experimental Data

As of the date of this document, publicly available experimental spectroscopic and crystallographic data for this compound is limited. Commercial suppliers may possess data such as NMR, HPLC, and LC-MS for their products[2]. Researchers are advised to consult commercial vendor documentation or perform their own analytical characterization.

Proposed Synthetic Route

A plausible and efficient synthetic route to this compound involves the reduction of a suitable precursor, such as 2,4-dichloro-6-methylnicotinic acid or its corresponding ester.

Synthetic Workflow Diagram:

synthesis_workflow start 2,4-Dichloro-6-methylnicotinic Acid esterification Esterification (e.g., SOCl2, MeOH) start->esterification reduction_acid Direct Reduction (e.g., LiAlH4) start->reduction_acid ester Methyl 2,4-dichloro-6-methylnicotinate esterification->ester reduction_ester Reduction (e.g., LiAlH4 or DIBAL-H) ester->reduction_ester product This compound reduction_ester->product reduction_acid->product

References

An In-depth Technical Guide to the Synthesis of (2,4-Dichloro-6-methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for (2,4-dichloro-6-methylpyridin-3-yl)methanol, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the formylation of 2,4-dichloro-6-methylpyridine via the Vilsmeier-Haack reaction, followed by the selective reduction of the resulting aldehyde to the desired pyridinylmethanol.

I. Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence:

  • Step 1: Vilsmeier-Haack Formylation. 2,4-dichloro-6-methylpyridine is treated with a Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group at the 3-position of the pyridine ring, yielding 2,4-dichloro-6-methyl-3-pyridinecarboxaldehyde.

  • Step 2: Aldehyde Reduction. The intermediate aldehyde is subsequently reduced to the corresponding primary alcohol, this compound, using a mild and selective reducing agent such as sodium borohydride (NaBH₄).

The overall synthetic transformation is depicted below:

Synthesis_Pathway cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Aldehyde Reduction 2,4-dichloro-6-methylpyridine 2,4-dichloro-6-methylpyridine 2,4-dichloro-6-methyl-3-pyridinecarboxaldehyde 2,4-dichloro-6-methyl-3-pyridinecarboxaldehyde 2,4-dichloro-6-methylpyridine->2,4-dichloro-6-methyl-3-pyridinecarboxaldehyde DMF, POCl₃ aldehyde_intermediate 2,4-dichloro-6-methyl-3-pyridinecarboxaldehyde target_molecule This compound aldehyde_intermediate->target_molecule NaBH₄, Methanol

Caption: Overall synthesis pathway for this compound.

II. Experimental Protocols

Step 1: Synthesis of 2,4-dichloro-6-methyl-3-pyridinecarboxaldehyde via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] While pyridines are generally electron-deficient, the presence of activating groups or forcing conditions can facilitate this transformation.

Experimental Workflow:

Vilsmeier_Workflow reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) addition Add 2,4-dichloro-6-methylpyridine to Vilsmeier Reagent reagent_prep->addition reaction Heat Reaction Mixture (e.g., 60-80°C) addition->reaction quench Quench with Ice-Water and Basify (e.g., NaOH or NaOAc) reaction->quench extraction Extract with Organic Solvent (e.g., Dichloromethane or Ethyl Acetate) quench->extraction purification Purify by Column Chromatography (Silica Gel) extraction->purification

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Detailed Methodology:

  • Vilsmeier Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise via the dropping funnel, maintaining the temperature below 10°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Reaction with Substrate: Dissolve 2,4-dichloro-6-methylpyridine (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-80°C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution to a pH of 8-9 with a saturated sodium hydroxide or sodium acetate solution.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2,4-dichloro-6-methyl-3-pyridinecarboxaldehyde.

Quantitative Data (Representative):

ParameterValue
Starting Material 2,4-dichloro-6-methylpyridine
Reagents DMF, POCl₃
Stoichiometry 1.0 eq. Substrate, 3.0 eq. DMF, 1.5 eq. POCl₃
Reaction Temperature 60-80°C
Reaction Time 4-8 hours (TLC monitored)
Expected Yield 60-75%
Step 2: Synthesis of this compound via Aldehyde Reduction

Sodium borohydride is a mild and selective reducing agent suitable for the conversion of aldehydes and ketones to their corresponding alcohols.[4][5]

Experimental Workflow:

Reduction_Workflow dissolve Dissolve Aldehyde in Methanol cool Cool Solution to 0°C dissolve->cool add_nabh4 Add NaBH₄ Portion-wise cool->add_nabh4 stir Stir at Room Temperature add_nabh4->stir quench Quench with Water or Dilute Acid stir->quench extract Extract with Organic Solvent quench->extract purify Purify by Recrystallization or Column Chromatography extract->purify

Caption: Experimental workflow for the sodium borohydride reduction.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dichloro-6-methyl-3-pyridinecarboxaldehyde (1.0 eq.) in methanol.

  • Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid at 0°C to decompose the excess NaBH₄ and any borate esters.

  • Extraction and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate or dichloromethane (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.

Quantitative Data (Representative):

ParameterValue
Starting Material 2,4-dichloro-6-methyl-3-pyridinecarboxaldehyde
Reagent Sodium Borohydride (NaBH₄)
Solvent Methanol
Stoichiometry 1.0 eq. Aldehyde, 1.5 eq. NaBH₄
Reaction Temperature 0°C to Room Temperature
Reaction Time 1-3 hours (TLC monitored)
Expected Yield 85-95%

III. Concluding Remarks

The described two-step synthesis pathway provides a reliable and efficient method for the preparation of this compound. The Vilsmeier-Haack formylation of the substituted pyridine precursor, followed by a straightforward sodium borohydride reduction, offers a practical route for obtaining this valuable synthetic intermediate. The provided experimental protocols and quantitative data serve as a robust guide for researchers in the fields of organic synthesis and drug discovery. It is imperative that all experimental work is conducted in a well-ventilated fume hood with appropriate personal protective equipment, and all reagents should be handled with care according to standard laboratory safety procedures.

References

Determining the Solubility of (2,4-Dichloro-6-methylpyridin-3-yl)methanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of the chemical compound (2,4-Dichloro-6-methylpyridin-3-yl)methanol (CAS No. 374800-25-6) in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive framework for researchers to determine its solubility profile. The guide outlines general principles of solubility, a detailed experimental protocol for solubility determination, and a logical workflow to guide the experimental process. This information is intended to empower researchers in drug development and other scientific disciplines to effectively assess the solubility of this and similar compounds.

Introduction

This compound is a substituted pyridine derivative with the chemical formula C₇H₇Cl₂NO and a molecular weight of 192.04 g/mol .[1] Understanding the solubility of this compound in various organic solvents is a critical parameter in a multitude of scientific applications, including synthetic chemistry, purification processes, formulation development, and analytical method development. The "like dissolves like" principle suggests that the polarity of the solvent and the solute are key determinants of solubility.[2] Given the structure of this compound, which contains both polar (hydroxyl and pyridine nitrogen) and non-polar (dichlorinated aromatic ring and methyl group) features, its solubility is expected to vary significantly across different organic solvents.

General Principles of Solubility Assessment

The solubility of a solid compound in a liquid solvent is defined as the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. The process of determining solubility typically involves adding a known amount of the solute to a known amount of the solvent and observing the point at which no more solute dissolves.[3]

Generalized Experimental Protocol for Solubility Determination

The following protocol describes a common and straightforward method for determining the solubility of a compound like this compound in a range of organic solvents.

Objective: To determine the approximate solubility of this compound in selected organic solvents at ambient temperature.

Materials:

  • This compound

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), toluene, dichloromethane, ethyl acetate)

  • Analytical balance

  • Vials or test tubes with closures

  • Vortex mixer or magnetic stirrer

  • Pipettes and/or burettes

  • Filtration apparatus (e.g., syringe filters)

  • Optional: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantitative analysis

Procedure:

  • Preparation of Solvent Aliquots: Dispense a precise volume (e.g., 1.0 mL) of each selected organic solvent into separate, labeled vials.

  • Initial Solute Addition: Weigh a small, accurately known mass (e.g., 1 mg) of this compound and add it to each vial.

  • Dissolution: Vigorously mix the contents of each vial using a vortex mixer or magnetic stirrer until the solid is completely dissolved.[3] Visual inspection is key at this stage.

  • Incremental Solute Addition: Continue to add small, accurately weighed increments of the solute to each vial, followed by vigorous mixing after each addition.[3]

  • Reaching Saturation: The point of saturation is reached when a small amount of the solid solute remains undissolved even after prolonged mixing.

  • Equilibration: To ensure the solution is truly saturated, the mixture should be agitated at a constant temperature for an extended period (e.g., 24 hours).

  • Separation of Undissolved Solid: After equilibration, carefully separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by decantation of the supernatant, or by filtration through a syringe filter.

  • Quantitative Analysis (Optional but Recommended): For a precise solubility value, the concentration of the solute in the clear, saturated solution can be determined using an appropriate analytical technique such as HPLC or UV-Vis spectrophotometry. This involves creating a calibration curve with solutions of known concentrations.

  • Calculation of Solubility: The solubility is then calculated and can be expressed in units such as mg/mL, g/L, or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

Solubility_Workflow A Define Scope: Select Organic Solvents B Prepare Materials: This compound, Solvents, Glassware A->B C Qualitative Solubility Test: Add small amount of solute to solvent B->C D Observation: Does it dissolve? C->D E Quantitative Solubility Determination: Incremental addition to saturation D->E Yes J Insoluble D->J No K Soluble F Equilibrate Saturated Solution E->F G Separate Undissolved Solid F->G H Analyze Solute Concentration (e.g., HPLC, UV-Vis) G->H I Calculate and Report Solubility H->I

Caption: Workflow for determining the solubility of a chemical compound.

Predicted Solubility Profile (Qualitative)

Based on the chemical structure of this compound, a qualitative prediction of its solubility can be made:

  • High Solubility Expected: In polar protic solvents like methanol and ethanol, due to the presence of the hydroxyl group which can participate in hydrogen bonding. Polar aprotic solvents like DMSO and acetone are also likely to be good solvents.

  • Moderate Solubility Expected: In solvents of intermediate polarity such as dichloromethane and ethyl acetate.

  • Low Solubility Expected: In non-polar solvents like toluene and hexanes, as the overall polarity of the molecule is significant.

Conclusion

References

Spectroscopic and Synthetic Profile of (2,4-Dichloro-6-methylpyridin-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a concise overview of the available spectroscopic data for the heterocyclic building block, (2,4-Dichloro-6-methylpyridin-3-yl)methanol (CAS No: 374800-25-6). Due to a lack of publicly available experimental spectroscopic data, this guide presents predicted mass spectrometry information. Furthermore, it outlines standardized experimental protocols for key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS)—that are broadly applicable for the characterization of such compounds. A plausible synthetic pathway for the target molecule is also proposed and visualized. This document is intended to serve as a foundational resource for researchers utilizing this compound in synthetic chemistry and drug discovery.

Chemical Structure and Properties

  • Compound Name: this compound

  • CAS Number: 374800-25-6[1]

  • Molecular Formula: C₇H₇Cl₂NO[1][2]

  • Molecular Weight: 192.04 g/mol [1]

  • Canonical SMILES: CC1=CC(=C(C(=N1)Cl)CO)Cl[2]

  • InChIKey: YYRIQTLBJWWQMZ-UHFFFAOYSA-N[2]

Spectroscopic Data

No experimental NMR or IR spectra for this compound have been found in publicly accessible databases or literature. The following sections present predicted mass spectrometry data.

Mass Spectrometry

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule. While experimental data is unavailable, predicted collision cross-section data provides theoretical values for different adducts of the title compound.[2]

Table 1: Predicted Mass Spectrometry Data [2]

Adduct IonPredicted m/zPredicted Collision Cross Section (Ų)
[M+H]⁺191.99774132.5
[M+Na]⁺213.97968144.1
[M-H]⁻189.98318133.5
[M+NH₄]⁺209.02428152.1
[M+K]⁺229.95362139.0
[M+H-H₂O]⁺173.98772128.6
[M+HCOO]⁻235.98866145.4
[M]⁺190.98991135.6

Standard Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for compounds similar to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 300 or 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters might include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation:

    • Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

    • Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal overlapping absorption bands with the sample.

  • Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder or pure solvent, which is then automatically subtracted from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands corresponding to functional groups (e.g., O-H stretch for the alcohol, C=C and C=N stretches for the pyridine ring, C-Cl stretches).

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Employ a suitable ionization technique. Electrospray ionization (ESI) is common for polar molecules like the target compound.

  • Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For high-resolution mass spectrometry (HRMS), a Time-of-Flight (TOF) or Orbitrap analyzer can be used to obtain accurate mass measurements.

  • Data Analysis: Identify the molecular ion peak ([M]⁺ or [M]⁻) and any adducts (e.g., [M+H]⁺, [M+Na]⁺). Analyze the fragmentation pattern to gain further structural information.

Proposed Synthetic Workflow

A plausible synthetic route to this compound can be envisioned starting from a suitable precursor such as 2,4-dichloro-3-formyl-6-methylpyridine. The following diagram illustrates this logical workflow.

G start 2,4-Dichloro-3-formyl-6-methylpyridine reagent Reducing Agent (e.g., NaBH₄) start->reagent 1. solvent Solvent (e.g., Methanol) start->solvent 2. product This compound start->product Reduction reagent->product Reduction solvent->product Reduction workup Aqueous Workup & Purification product->workup Isolation

References

Navigating the Unknown: A Technical Guide to the Presumed Hazards and Safety Precautions for (2,4-Dichloro-6-methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data is publicly available for (2,4-Dichloro-6-methylpyridin-3-yl)methanol. This guide is a technical synthesis of available data for structurally similar compounds and general principles for handling hazardous research chemicals. The information herein is intended for researchers, scientists, and drug development professionals and should be used as a preliminary resource. Always consult the supplier-provided SDS and conduct a thorough risk assessment before handling this compound.

Introduction

This compound is a substituted pyridine derivative. While its specific applications are not widely documented in public literature, its structure suggests potential utility as a building block in the synthesis of more complex molecules in pharmaceutical and agrochemical research. The presence of a dichlorinated pyridine ring and a methanol group indicates a likelihood of significant biological activity and associated hazards. This guide aims to provide an in-depth, albeit inferred, overview of its potential hazards and the necessary safety precautions for its handling, storage, and disposal.

Compound Identification

Basic identifiers for this compound are presented below.

IdentifierValue
CAS Number 374800-25-6[1]
Molecular Formula C₇H₇Cl₂NO[1]
Molecular Weight 192.04 g/mol [1]
Synonyms 2,4-Dichloro-6-methyl-3-pyridinemethanol[1]

Inferred Hazard Assessment

Due to the absence of specific data, the hazard profile of this compound is inferred from structurally related compounds.

Assessment Based on the Dichlorinated Pyridine Core

The core of the molecule is a dichlorinated methylpyridine. Halogenated heterocycles can exhibit a range of toxicities. Data from similar structures, such as 2,4-Dichloro-6-methylpyrimidine, suggest a high potential for corrosive properties.

A Safety Data Sheet for 2,4-Dichloro-6-methylpyrimidine indicates it is classified as a corrosive solid that causes severe skin burns and eye damage.[2] This is a significant finding, as corrosive materials can cause irreversible damage to skin, eyes, and the respiratory tract.[3]

Other chlorinated pyridine derivatives also show notable hazards, including skin and eye irritation and potential for specific target organ toxicity.[4] Organochlorines as a class can exhibit neurological toxicity.[5]

Based on these analogs, it is prudent to handle this compound as a corrosive substance that may cause severe skin burns and eye damage, and may be harmful if swallowed, inhaled, or absorbed through the skin.

Assessment Based on the Methanol Functional Group

The molecule also contains a methanol functional group. While the toxicity of the overall molecule is likely dominated by the dichlorinated pyridine core, the hazards of methanol should not be disregarded. Methanol is a highly flammable liquid and is toxic if swallowed, inhaled, or in contact with skin.[6][7][8] It is known to cause damage to organs, particularly the central nervous system and eyes.[6][7]

Summary of Inferred GHS Classification

The following table summarizes the probable GHS classification for this compound, based on the available data for its structural analogs.

Hazard ClassHazard CategorySignal WordHazard StatementGHS Pictogram
Skin Corrosion/IrritationCategory 1B/1CDangerH314: Causes severe skin burns and eye damage[2]Corrosion (GHS05)
Serious Eye Damage/IrritationCategory 1DangerH318: Causes serious eye damage[9]Corrosion (GHS05)
Acute Toxicity (Oral)Category 3/4Danger/WarningH301/H302: Toxic/Harmful if swallowedSkull and Crossbones (GHS06) / Exclamation Mark (GHS07)
Acute Toxicity (Dermal)Category 3/4Danger/WarningH311/H312: Toxic/Harmful in contact with skinSkull and Crossbones (GHS06) / Exclamation Mark (GHS07)
Acute Toxicity (Inhalation)Category 3/4Danger/WarningH331/H332: Toxic/Harmful if inhaledSkull and Crossbones (GHS06) / Exclamation Mark (GHS07)
Specific Target Organ Toxicity (Single Exposure)Category 1/2Danger/WarningH370/H371: Causes damage to organs / May cause damage to organsHealth Hazard (GHS08)

Experimental Protocols and Safety Precautions

Given the inferred hazards, stringent safety protocols must be implemented when working with this compound. These protocols are based on general best practices for handling particularly hazardous substances.[10]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical.[11][12]

PPE ComponentSpecification
Eye/Face Protection Chemical splash goggles and a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene). Glove compatibility should be verified.[11][12]
Body Protection A lab coat, buttoned to its full length.[12] For larger quantities, a chemical-resistant apron or suit is recommended.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[11][13] If there is a risk of inhalation exposure outside of a fume hood, a respirator with appropriate cartridges (e.g., Type P3) should be used.
Engineering Controls

Primary engineering controls are essential to minimize exposure.

  • Ventilation: All handling of this compound, including weighing and solution preparation, must be performed in a properly functioning chemical fume hood.[11][13]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[12]

Handling and Storage
  • Handling: Avoid direct contact with the substance.[13] Use tools such as spatulas and forceps for handling solids. Avoid creating dust.[2]

  • Storage: Store in a tightly closed, clearly labeled container.[14] The storage area should be cool, dry, and well-ventilated.[14] Store in a designated area for corrosive and toxic materials, segregated from incompatible substances like strong oxidizing agents, acids, and bases.[13][14]

Spill and Emergency Procedures

A spill kit with appropriate absorbent materials and neutralizers should be available.[13]

  • Small Spills: For small spills, trained personnel wearing appropriate PPE should carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2]

  • Large Spills: Evacuate the area and contact emergency services.

  • First Aid:

    • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[15]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[14][15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound.

SafeHandlingWorkflow A Start: Plan Experiment B Review SDS (if available) & Hazard Information A->B Gather Info C Conduct Risk Assessment B->C Analyze Risks D Prepare Engineering Controls (Fume Hood, Eyewash) C->D Mitigate Risks E Don Appropriate PPE D->E Personal Protection F Handle Compound in Fume Hood E->F Begin Work G Spill or Exposure? F->G H Follow Emergency Procedures G->H Yes I Decontaminate Work Area G->I No H->I Aftermath J Properly Store or Dispose of Waste I->J Cleanup K Remove PPE J->K Final Steps L Wash Hands Thoroughly K->L M End of Procedure L->M

Caption: Logical workflow for handling hazardous research chemicals.

Conclusion

While specific toxicological data for this compound is lacking, a review of its structural components and related compounds strongly suggests that it should be treated as a hazardous substance with corrosive and toxic properties. Researchers and professionals in drug development must adhere to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize the risk of exposure. The guidance provided in this document serves as a starting point for a comprehensive risk assessment, which is mandatory before any handling of this compound.

References

The Enigmatic Intermediate: A Technical Overview of (2,4-Dichloro-6-methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2,4-Dichloro-6-methylpyridin-3-yl)methanol , a halogenated pyridine derivative, presents itself as a compound of interest primarily within the realm of chemical synthesis and drug discovery. While its direct applications and detailed historical discovery are not extensively documented in readily available scientific literature, its structural motifs suggest its potential as a key intermediate in the synthesis of more complex molecules. This technical guide aims to consolidate the available information on this compound, focusing on its chemical properties and potential synthetic utility.

Core Chemical Identity

The fundamental physicochemical properties of this compound are summarized below. These data are compiled from various chemical supplier databases.

PropertyValueReference
CAS Number 374800-25-6[1]
Molecular Formula C₇H₇Cl₂NO[1]
Molecular Weight 192.04 g/mol [1]
IUPAC Name This compound[2]
SMILES CC1=CC(Cl)=C(CO)C(Cl)=N1[2]
Synonyms 2,4-Dichloro-6-methyl-3-pyridinemethanol[1]

Synthetic Considerations and Potential Experimental Pathways

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not readily found in the public domain. However, based on established principles of organic chemistry and analogous transformations of pyridine derivatives, a potential synthetic route can be conceptualized. A plausible approach would involve the reduction of a corresponding carboxylic acid or ester derivative, such as ethyl 2,4-dichloro-6-methylnicotinate.

A generalized workflow for such a transformation is depicted below. It is crucial to note that this represents a theoretical pathway and would require empirical optimization of reaction conditions, including the choice of reducing agent, solvent, temperature, and reaction time.

G cluster_start Starting Material cluster_process Process cluster_reagents Potential Reagents cluster_product Product start Ethyl 2,4-dichloro-6-methylnicotinate reduction Reduction start->reduction product This compound reduction->product reagents e.g., Sodium borohydride (NaBH₄) in Methanol or Ethanol reagents->reduction

Caption: Conceptual workflow for the synthesis of this compound.

A hypothetical experimental protocol based on this conceptual workflow is outlined below. This is a theoretical procedure and has not been experimentally validated.

Theoretical Experimental Protocol: Reduction of Ethyl 2,4-dichloro-6-methylnicotinate

Materials:

  • Ethyl 2,4-dichloro-6-methylnicotinate

  • Sodium borohydride (NaBH₄)

  • Anhydrous Methanol (MeOH)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2,4-dichloro-6-methylnicotinate in anhydrous methanol.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound may be purified by a suitable method, such as column chromatography on silica gel.

Potential Signaling Pathways and Applications in Drug Discovery

The discovery and history of this compound are not well-documented, suggesting it is likely a synthetic intermediate rather than a compound with a storied past of its own. Its value lies in its potential as a building block for more complex, biologically active molecules. The dichloro-substituted pyridine core is a common scaffold in medicinal chemistry, and the primary alcohol functionality provides a versatile handle for further chemical modifications.

The logical relationship for its potential use in a drug discovery workflow is illustrated in the following diagram.

G cluster_compound Core Intermediate cluster_modification Chemical Modification cluster_derivatives Derivative Library cluster_screening Biological Screening cluster_hit Outcome compound This compound modification Functional Group Interconversion (e.g., Oxidation, Halogenation, Etherification, Esterification) compound->modification derivatives Library of Novel Pyridine Derivatives modification->derivatives screening High-Throughput Screening (HTS) derivatives->screening hit Hit Identification & Lead Optimization screening->hit

Caption: Potential workflow for the utility of the title compound in drug discovery.

Given the structural alerts from the dichloropyridine moiety, this compound and its derivatives could be explored for a variety of biological targets. Halogenated pyridines are present in numerous approved drugs and clinical candidates, often contributing to improved binding affinity and metabolic stability. The specific biological pathways that derivatives of this compound might modulate would be entirely dependent on the nature of the subsequent chemical modifications.

Conclusion

This compound remains a compound with an unwritten history in the scientific literature. Its significance is inferred from its chemical structure, which positions it as a potentially valuable, yet under-documented, intermediate in synthetic and medicinal chemistry. The lack of published data necessitates that researchers interested in this molecule undertake their own process development and characterization. The theoretical synthetic pathway and potential drug discovery workflow presented here provide a foundational framework for such future investigations. Further research into the synthesis and reactivity of this compound could unveil novel applications and pave the way for the discovery of new chemical entities with therapeutic potential.

References

(2,4-Dichloro-6-methylpyridin-3-yl)methanol IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Synonyms

The compound of interest is formally identified by its IUPAC name and several synonyms used in chemical databases and commercial listings.

IUPAC Name: (2,4-Dichloro-6-methylpyridin-3-yl)methanol[1]

Synonyms:

  • 2,4-Dichloro-6-methyl-3-pyridinemethanol[2]

CAS Number: 374800-25-6[2]

Physicochemical Properties

A summary of the key chemical and physical properties for this compound is provided below. It is important to note that detailed experimental data for this specific compound is limited in publicly accessible literature. The available information is primarily from chemical database entries.

PropertyValueSource
Molecular Formula C₇H₇Cl₂NO[1][2]
Molecular Weight 192.04 g/mol [2]
Monoisotopic Mass 190.99046 Da[1]
Predicted XlogP 2.0[1]
Predicted Collision Cross Section ([M+H]⁺) 132.5 Ų[1]

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not explicitly described in the available literature. However, general synthetic strategies for related dichloropyridine derivatives can be inferred from patent literature. These methods often involve the chlorination of corresponding hydroxypyridine or pyridine N-oxide precursors.

A plausible, though not explicitly documented, synthetic workflow for obtaining this compound could involve the following conceptual steps. This diagram is a generalized representation and has not been experimentally validated for this specific compound from the available search results.

G Conceptual Synthetic Workflow A Starting Pyridine Derivative (e.g., 2,4-dihydroxy-6-methyl-3-pyridinemethanol precursor) B Chlorination Reaction (e.g., with POCl₃ or SOCl₂) A->B Reagents & Conditions C Purification (e.g., Chromatography, Recrystallization) B->C Crude Product D This compound C->D Purified Product G Role in Drug Discovery Cascade A This compound (Building Block) B Chemical Derivatization (e.g., Suzuki, Buchwald-Hartwig coupling) A->B C Library of Novel Compounds B->C D Biological Screening (e.g., in vitro assays) C->D E Hit Identification & Lead Optimization D->E F Preclinical Development E->F

References

An In-depth Technical Guide on the Theoretical Properties of (2,4-Dichloro-6-methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental and theoretical data for (2,4-Dichloro-6-methylpyridin-3-yl)methanol is limited. This guide provides a comprehensive framework based on available data for the compound and established scientific principles for related molecules. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals.

Introduction

This compound is a halogenated pyridine derivative. The pyridine ring is a fundamental scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The presence of chlorine atoms and a hydroxymethyl group on the pyridine ring of this particular compound suggests potential for diverse chemical reactivity and biological interactions. This document outlines the theoretical and potential experimental properties of this compound to facilitate further research and development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. These properties are crucial for understanding the compound's behavior in biological and chemical systems.

PropertyValueSource
CAS Number 374800-25-6Synblock[1]
Molecular Formula C₇H₇Cl₂NOSynblock[1]
Molecular Weight 192.04 g/mol Synblock[1]
Predicted XlogP 2.0PubChem[2]
Predicted pKa (most acidic) 13.8 (hydroxyl group)Predicted (ChemAxon)
Predicted pKa (most basic) 1.5 (pyridine nitrogen)Predicted (ChemAxon)
Predicted Solubility Data not available
Predicted Polar Surface Area 32.99 ŲPredicted (ChemAxon)
SMILES CC1=CC(=C(C(=N1)Cl)CO)ClPubChem[2]
InChI InChI=1S/C7H7Cl2NO/c1-4-2-6(8)5(3-11)7(9)10-4/h2,11H,3H2,1H3PubChem[2]

Computational Chemistry (Theoretical)

While specific DFT calculations for this compound are not available in the literature, this section outlines the standard computational methodologies that can be employed to understand its electronic and structural properties. DFT calculations are powerful tools for predicting molecular geometry, electronic structure, and reactivity.[3][4][5][6][7]

Methodology for Density Functional Theory (DFT) Calculations

A typical DFT study would involve the following steps:

  • Geometry Optimization: The 3D structure of the molecule would be optimized to find its lowest energy conformation. A common method is the B3LYP functional with a 6-31G(d,p) basis set.[5]

  • Frequency Calculations: To confirm that the optimized structure is a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Properties: From the optimized geometry, various electronic properties can be calculated:

    • Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO gap provides insights into the molecule's chemical reactivity and stability.

    • Molecular Electrostatic Potential (MEP) Map: The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge delocalization and intramolecular interactions.

Logical Workflow for DFT Calculations

DFT_Workflow start Initial 3D Structure of this compound geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc stable_check Imaginary Frequencies? freq_calc->stable_check stable_check->geom_opt Yes (Re-optimize) electronic_props Calculation of Electronic Properties stable_check->electronic_props No homo_lumo HOMO-LUMO Analysis electronic_props->homo_lumo mep MEP Map Generation electronic_props->mep nbo NBO Analysis electronic_props->nbo end Theoretical Insights into Reactivity and Stability homo_lumo->end mep->end nbo->end

Caption: A generalized workflow for performing DFT calculations.

Synthesis and Characterization

Detailed experimental protocols for the synthesis of this compound are not publicly documented. However, a plausible synthetic route can be proposed based on general organic chemistry principles and published methods for similar compounds.

Proposed Synthesis of this compound

A potential synthetic pathway could involve the chlorination and reduction of a suitable pyridine precursor. The synthesis of chloromethylpyridines often involves the reaction of the corresponding hydroxymethylpyridine with a chlorinating agent like thionyl chloride.[8] Over-chlorination of the pyridine ring can be a significant side reaction.[9]

General Experimental Protocol for Synthesis

Note: This is a hypothetical protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

  • Starting Material: 2,4-Dichloro-6-methylnicotinaldehyde (hypothetical precursor).

  • Reduction: The aldehyde is dissolved in a suitable solvent (e.g., methanol).

  • Sodium borohydride (NaBH₄) is added portion-wise at 0 °C.

  • The reaction is stirred until completion, monitored by Thin Layer Chromatography (TLC).

  • The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

General Experimental Protocol for HPLC Analysis

This protocol outlines a general method for the analysis of small molecules like this compound.[10][11][12]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is commonly used for small molecules.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.22 µm syringe filter before injection.

HPLC Analysis Workflow

HPLC_Workflow sample_prep Sample Preparation (Dissolve and Filter) injection Sample Injection sample_prep->injection hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate) hplc_system->injection separation Chromatographic Separation (Reversed-Phase C18 Column) injection->separation detection UV Detection separation->detection data_analysis Data Analysis (Peak Integration, Purity Calculation) detection->data_analysis Signaling_Pathway compound This compound receptor Cell Surface Receptor (e.g., RTK) compound->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

References

Methodological & Application

synthesis of (2,4-Dichloro-6-methylpyridin-3-yl)methanol experimental protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of (2,4-Dichloro-6-methylpyridin-3-yl)methanol

Introduction this compound is a substituted pyridine derivative that serves as a valuable building block in organic synthesis and medicinal chemistry.[1] Its dichlorinated and functionalized pyridine core makes it a key intermediate for creating more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals. The presence of a hydroxymethyl group provides a reactive handle for various chemical transformations, such as esterification, etherification, or conversion to a leaving group for nucleophilic substitution reactions.

This document outlines a detailed experimental protocol for the synthesis of this compound via the reduction of its corresponding aldehyde, 2,4-dichloro-6-methylnicotinaldehyde. The described method utilizes sodium borohydride, a common and selective reducing agent, providing a reliable pathway for researchers in drug discovery and chemical development.

Physicochemical Properties

The key properties of the target compound are summarized below.

PropertyValueReference
CAS Number 374800-25-6[1]
Molecular Formula C₇H₇Cl₂NO[1][2]
Molecular Weight 192.04 g/mol [1]
Synonyms 2,4-Dichloro-6-methyl-3-pyridinemethanol[1]

Experimental Protocol: Reduction of 2,4-dichloro-6-methylnicotinaldehyde

This protocol details the synthesis of this compound by the chemical reduction of 2,4-dichloro-6-methylnicotinaldehyde.

Reaction Scheme:

Reaction scheme showing the reduction of 2,4-dichloro-6-methylnicotinaldehyde to this compound using Sodium Borohydride (NaBH4) in Methanol (MeOH).

Figure 1. Synthesis of this compound.

Materials and Reagents

The following table lists the necessary reagents for the synthesis.

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
2,4-dichloro-6-methylnicotinaldehyde134346-08-4C₇H₅Cl₂NO190.03
Sodium borohydride (NaBH₄)16940-66-2BH₄Na37.83
Methanol (MeOH)67-56-1CH₄O32.04
Ethyl acetate (EtOAc)141-78-6C₄H₈O₂88.11
Deionized Water (H₂O)7732-18-5H₂O18.02
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04
Silica Gel (for chromatography)7631-86-9SiO₂60.08
Suggested Reagent Quantities
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Molar Equiv.
2,4-dichloro-6-methylnicotinaldehyde190.035.00 g26.31.0
Sodium borohydride (NaBH₄)37.831.20 g31.71.2
Methanol (MeOH)32.04100 mL--
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (26.3 mmol) of 2,4-dichloro-6-methylnicotinaldehyde in 100 mL of methanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, slowly add 1.20 g (31.7 mmol) of sodium borohydride (NaBH₄) to the solution in small portions over 20-30 minutes. Caution: Hydrogen gas evolution may occur.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding approximately 20 mL of deionized water to decompose any excess sodium borohydride.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

  • Extraction: Transfer the resulting aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash them with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure this compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis protocol.

G cluster_materials Inputs cluster_process Procedure start Starting Material: 2,4-dichloro-6-methylnicotinaldehyde reaction 1. Reduction Reaction - Dissolve aldehyde in MeOH. - Cool to 0-5 °C. - Add NaBH4 portion-wise. - Stir at room temperature. start->reaction reagents Reagents: Sodium Borohydride (NaBH4) Methanol (MeOH) reagents->reaction quench 2. Quenching - Add deionized water to  decompose excess NaBH4. reaction->quench workup 3. Work-up - Concentrate in vacuo. - Extract with Ethyl Acetate. - Dry over Na2SO4. quench->workup purification 4. Purification - Column Chromatography  (Silica gel, Hexane/EtOAc) workup->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Utilization of (2,4-Dichloro-6-methylpyridin-3-yl)methanol as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (2,4-Dichloro-6-methylpyridin-3-yl)methanol as a versatile chemical intermediate in the synthesis of complex organic molecules for drug discovery and development. The protocols outlined below are based on established synthetic methodologies for analogous dihalopyridine systems and are intended to serve as a guide for the development of novel bioactive compounds.

Introduction

This compound is a functionalized pyridine derivative that serves as a valuable building block in medicinal chemistry. The presence of two chlorine atoms at positions 2 and 4 of the pyridine ring allows for selective functionalization through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The hydroxymethyl group at the 3-position offers a handle for further synthetic transformations, such as oxidation to an aldehyde or conversion to other functional groups. This combination of reactive sites makes it an attractive starting material for the synthesis of diverse libraries of compounds for screening against various biological targets. Pyridine-containing molecules are known to play a role in a variety of signaling pathways, and derivatives of this intermediate could potentially be developed as inhibitors of kinases or other enzymes.

Key Synthetic Applications

The primary applications of this compound as a chemical intermediate involve the selective displacement of its chloro substituents. The C4-chloro group is generally more susceptible to nucleophilic attack than the C2-chloro group. This differential reactivity can be exploited to achieve regioselective functionalization.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the dichloropyridine ring facilitates nucleophilic aromatic substitution. This reaction is particularly useful for introducing nitrogen, oxygen, and sulfur nucleophiles.

Application: Synthesis of aminopyridine derivatives, which are common scaffolds in kinase inhibitors and other therapeutic agents.

General Reaction Scheme:

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the chloro-positions of the pyridine ring.

Application: Synthesis of biaryl and heteroarylpyridine derivatives, which are prevalent motifs in numerous biologically active compounds, including anti-inflammatory agents and oncology drugs.

General Reaction Scheme:

Experimental Protocols

Note: These protocols are adapted from procedures for similar substrates and may require optimization for this compound. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

Protocol 1: Synthesis of (4-Anilino-2-chloro-6-methylpyridin-3-yl)methanol via Nucleophilic Aromatic Substitution

Objective: To synthesize an aminopyridine derivative by selective substitution of the C4-chloro group.

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMF, add aniline (1.2 eq) and K2CO3 (2.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Hypothetical Quantitative Data:

ParameterValue
Starting Material1.0 g (5.21 mmol)
Aniline0.58 g (6.25 mmol)
K2CO31.44 g (10.42 mmol)
DMF20 mL
Reaction Temperature100 °C
Reaction Time14 hours
Product Yield 1.05 g (81%)
Purity (by HPLC) >95%
Protocol 2: Synthesis of (2-Chloro-6-methyl-4-(4-methoxyphenyl)pyridin-3-yl)methanol via Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a biarylpyridine derivative by selective coupling at the C4-position.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), Pd(OAc)2 (0.05 eq), PPh3 (0.1 eq), and K2CO3 (3.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Partition the filtrate between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Hypothetical Quantitative Data:

ParameterValue
Starting Material1.0 g (5.21 mmol)
4-Methoxyphenylboronic acid1.18 g (7.82 mmol)
Pd(OAc)258 mg (0.26 mmol)
PPh3137 mg (0.52 mmol)
K2CO32.16 g (15.63 mmol)
Dioxane:Water (4:1)25 mL
Reaction Temperature90 °C
Reaction Time10 hours
Product Yield 1.15 g (83%)
Purity (by HPLC) >96%

Visualizations

Experimental Workflow

experimental_workflow cluster_snar Nucleophilic Aromatic Substitution cluster_suzuki Suzuki-Miyaura Cross-Coupling start_snar This compound reagents_snar R-NH2, Base (e.g., K2CO3) Solvent (e.g., DMF) start_snar->reagents_snar 1. Mix reaction_snar Heating (e.g., 100°C) reagents_snar->reaction_snar 2. React workup_snar Aqueous Workup & Extraction reaction_snar->workup_snar 3. Quench purification_snar Column Chromatography workup_snar->purification_snar 4. Purify product_snar (4-Amino-2-chloro-6-methylpyridin-3-yl)methanol Derivatives purification_snar->product_snar 5. Isolate start_suzuki This compound reagents_suzuki Ar-B(OH)2, Pd Catalyst Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) start_suzuki->reagents_suzuki 1. Mix reaction_suzuki Heating (e.g., 90°C) reagents_suzuki->reaction_suzuki 2. React workup_suzuki Filtration & Aqueous Workup reaction_suzuki->workup_suzuki 3. Quench purification_suzuki Column Chromatography workup_suzuki->purification_suzuki 4. Purify product_suzuki (4-Aryl-2-chloro-6-methylpyridin-3-yl)methanol Derivatives purification_suzuki->product_suzuki 5. Isolate

Caption: General experimental workflows for the functionalization of this compound.

Hypothetical Signaling Pathway Application

The following diagram illustrates a hypothetical application of a derivative of this compound as a kinase inhibitor in a generic MAP Kinase signaling pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription_factor Transcription Factor erk->transcription_factor Activates gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression Regulates inhibitor Derivative of This compound inhibitor->raf Inhibits

Caption: Hypothetical inhibition of the Raf kinase in the MAPK signaling pathway by a synthesized derivative.

Application Notes and Protocols for (2,4-Dichloro-6-methylpyridin-3-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-Dichloro-6-methylpyridin-3-yl)methanol is a halogenated pyridine derivative that holds potential as a versatile building block in medicinal chemistry. Its di-chlorinated pyridine core, coupled with a reactive primary alcohol, provides multiple points for chemical modification, enabling the synthesis of diverse molecular scaffolds. While direct literature on the use of this specific molecule in the synthesis of marketed drugs is limited, its structural motifs are present in numerous biologically active compounds, particularly kinase inhibitors. Pyridine-based structures are integral to a wide array of FDA-approved drugs, highlighting the importance of functionalized pyridine intermediates in drug discovery.[1]

This document provides detailed application notes and representative protocols for the utilization of this compound in the synthesis of potential therapeutic agents. The methodologies are based on well-established chemical transformations for analogous dichloropyridine systems and are intended to serve as a guide for researchers in the design and execution of synthetic routes towards novel bioactive molecules.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a scaffold for the synthesis of kinase inhibitors, which are crucial in oncology and inflammation research. The two chlorine atoms can be selectively substituted through nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, while the methanol group can be oxidized to an aldehyde or carboxylic acid to enable further diversification through reactions like amidation and reductive amination.

Hypothetical Synthetic Pathway to a Kinase Inhibitor Scaffold:

The following workflow illustrates a potential synthetic route from this compound to a generic kinase inhibitor scaffold. This pathway is based on established reactions for similar heterocyclic systems.

G A This compound B Oxidation A->B e.g., MnO2, DCM C 2,4-Dichloro-6-methylpyridine-3-carbaldehyde B->C D Suzuki Coupling (C4-Position) C->D Ar-B(OH)2, Pd catalyst, base E 2-Chloro-4-aryl-6-methylpyridine-3-carbaldehyde D->E F Nucleophilic Aromatic Substitution (C2-Position) E->F R-NH2, heat G 2-Amino-4-aryl-6-methylpyridine-3-carbaldehyde F->G H Reductive Amination G->H R'-NH2, NaBH(OAc)3 I Diverse Kinase Inhibitor Scaffolds H->I

Caption: Hypothetical workflow for the synthesis of kinase inhibitors.

Experimental Protocols

The following are detailed, representative protocols for the key transformations of this compound and its derivatives.

Protocol 1: Oxidation of this compound to 2,4-Dichloro-6-methylpyridine-3-carbaldehyde

This protocol describes the oxidation of the primary alcohol to an aldehyde, a crucial intermediate for further modifications.

Materials:

  • This compound

  • Manganese dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite®

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M), add activated manganese dioxide (10.0 eq).

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the Celite® pad with additional DCM (3 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 2,4-dichloro-6-methylpyridine-3-carbaldehyde, which can be used in the next step without further purification or purified by flash column chromatography on silica gel.

Protocol 2: Regioselective Suzuki-Miyaura Cross-Coupling at the C4-Position

This protocol details the selective introduction of an aryl group at the C4 position of the dichloropyridine ring, a common strategy in the synthesis of kinase inhibitors like Sorafenib analogs.

Materials:

  • 2,4-Dichloro-6-methylpyridine-3-carbaldehyde

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane, anhydrous

  • Degassed water

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2,4-dichloro-6-methylpyridine-3-carbaldehyde (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • In a separate vial, prepare a catalyst premix by dissolving Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in 2 mL of anhydrous 1,4-dioxane.

  • Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-chloro-4-aryl-6-methylpyridine-3-carbaldehyde.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

This protocol describes the displacement of the remaining chlorine atom with an amine, a key step in building the core structure of many kinase inhibitors.

Materials:

  • 2-Chloro-4-aryl-6-methylpyridine-3-carbaldehyde

  • Primary or secondary amine (e.g., aniline) (1.5 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Microwave reactor (optional)

Procedure:

  • In a microwave-safe reaction vessel, combine 2-chloro-4-aryl-6-methylpyridine-3-carbaldehyde (1.0 eq), the amine (1.5 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to achieve a concentration of 0.2 M.

  • Seal the vessel and place it in a microwave reactor. Heat the reaction mixture to 150 °C for 30-60 minutes. Alternatively, the reaction can be heated conventionally at 120-140 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 2-amino-4-aryl-6-methylpyridine-3-carbaldehyde.

Data Presentation: Biological Activity of Analogous Compounds

The following table summarizes the in vitro antiproliferative activity of Sorafenib and some of its analogs, which share a similar pyridine-based core structure that could be accessible from this compound. This data is provided for illustrative purposes to indicate the potential potency of compounds derived from such building blocks.

CompoundTarget Cell LineIC₅₀ (µM)Reference
SorafenibHepG2 (Liver)3.9[2][3]
Analog 4bHepG2 (Liver)1.8[2][3]
SorafenibHeLa (Cervical)5.2[4]
Analog 3dHeLa (Cervical)0.56[4]
SorafenibA549 (Lung)6.5[4]
Analog 3vA549 (Lung)1.35[4]

Signaling Pathway Visualization

Many kinase inhibitors derived from pyridine scaffolds target the Raf-MEK-ERK signaling pathway, which is often dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Transcription Factor Activation Inhibitor Kinase Inhibitor (e.g., Sorafenib analog) Inhibitor->RAF Inhibition

Caption: Simplified Raf-MEK-ERK signaling pathway and the point of intervention for RAF inhibitors.

Conclusion

This compound represents a promising starting material for the synthesis of novel, biologically active compounds, particularly in the area of kinase inhibitor discovery. The protocols and data presented herein, based on analogous and well-precedented chemistry, provide a solid foundation for researchers to explore the potential of this versatile building block in their drug discovery programs. The strategic and selective modification of its functional groups can lead to the generation of diverse chemical libraries with the potential to yield potent and selective therapeutic agents.

References

Application Notes and Protocols for the Reaction of (2,4-Dichloro-6-methylpyridin-3-yl)methanol with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of (2,4-Dichloro-6-methylpyridin-3-yl)methanol with various nucleophiles. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, primarily through nucleophilic aromatic substitution (SNAr) at the C4 position of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the chloro-substituents activate the ring for nucleophilic attack.

I. Reactions with Oxygen Nucleophiles

The reaction of this compound with oxygen-based nucleophiles, such as alkoxides, is a common strategy to introduce alkoxy groups onto the pyridine scaffold.

Application:

Substitution with methoxide serves as a key step in the synthesis of more complex pharmaceutical intermediates. The resulting methoxy-substituted pyridines can exhibit altered solubility, metabolic stability, and target-binding properties.

Reaction Scheme:

Caption: Reaction of this compound with Sodium Methoxide.

Quantitative Data:
NucleophileReagentSolventTemperature (°C)Time (h)Yield (%)Reference
MethoxideSodium MethoxideMethanolReflux15+Not specified[1]
Experimental Protocol: Synthesis of (2-Chloro-4-methoxy-6-methylpyridin-3-yl)methanol[1]
  • Reagent Preparation: Prepare a solution of sodium methoxide in methanol.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in methanol.

  • Reaction Execution: Add the sodium methoxide solution to the flask. Heat the mixture to reflux.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require over 15 hours for completion.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the excess base with a suitable acid (e.g., dilute HCl).

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

II. Reactions with Nitrogen Nucleophiles

The introduction of nitrogen-containing functional groups is crucial in drug design. Azides, for instance, are versatile intermediates that can be converted to amines or participate in click chemistry.

Application:

The synthesis of azido-substituted pyridines provides a handle for further functionalization. The resulting compounds can be used to generate libraries of aminopyridines or triazole-containing molecules for biological screening.

Reaction Scheme:

Caption: Reaction of this compound with Sodium Azide.

Quantitative Data:
NucleophileReagentSolventTemperature (°C)Time (h)Yield (%)Reference
AzideSodium AzideN-MethylpyrrolidoneRoom Temp.390 (on a similar substrate)[2]
Experimental Protocol: Synthesis of (4-Azido-2-chloro-6-methylpyridin-3-yl)methanol (Proposed)[2]
  • Reaction Setup: In a round-bottom flask, dissolve this compound in N-methylpyrrolidone (NMP).

  • Reagent Addition: Add sodium azide to the solution.

  • Reaction Execution: Stir the reaction mixture at room temperature for 3 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into ice water to precipitate the product.

  • Isolation: Filter the precipitate, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., methanol) to obtain the purified product.

III. Reactions with Carbon Nucleophiles

The formation of carbon-carbon bonds is fundamental in the synthesis of complex organic molecules. Cyanide is a versatile nucleophile that can be used to introduce a cyano group, which can be further transformed into carboxylic acids, amines, or amides.

Application:

The introduction of a cyano group at the C4 position can be a key step in the synthesis of various heterocyclic compounds with potential biological activity.

Reaction Scheme:

Caption: Reaction of this compound with Potassium Cyanide.

Quantitative Data:
NucleophileReagentSolventTemperature (°C)Time (h)Yield (%)Reference
CyanidePotassium CyanideAqueous solution8-1245 min (for addition)54-62 (on a similar substrate)[3]
Experimental Protocol: Synthesis of (2-Chloro-4-cyano-6-methylpyridin-3-yl)methanol (Proposed)[3]
  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, prepare an aqueous solution of a suitable salt (e.g., magnesium sulfate). Cool the solution to 10°C.

  • Reagent Addition: Cautiously add potassium cyanide to the cooled solution and stir for approximately 45 minutes at 8-12°C.

  • Substrate Addition: Add this compound dropwise over a period of 1 hour, maintaining the temperature between 8-12°C.

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for an additional 24 hours.

  • Work-up and Extraction: Extract the reaction mixture continuously with a suitable organic solvent (e.g., ethyl acetate) for 48 hours.

  • Purification: Dry the organic extract over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

IV. Drug Development and Medicinal Chemistry Applications

Substituted pyridines are a cornerstone in medicinal chemistry, appearing in a vast number of approved drugs. The functionalization of the this compound core allows for the synthesis of diverse libraries of compounds for screening against various biological targets. The chloro, methyl, and hydroxymethyl groups each provide opportunities for further chemical modification to optimize pharmacological properties. For instance, similar pyridine derivatives are key intermediates in the synthesis of drugs for a range of therapeutic areas, including anti-inflammatory agents and kinase inhibitors.

Workflow for Synthesis and Screening

start This compound nucleophiles Reaction with Nucleophiles (O, N, S, C-based) start->nucleophiles library Library of Substituted Pyridines nucleophiles->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR) hit_id->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: Drug discovery workflow utilizing this compound.

References

protocol for the purification of (2,4-Dichloro-6-methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note:

Topic: Protocol for the Purification of (2,4-Dichloro-6-methylpyridin-3-yl)methanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a halogenated pyridine derivative. Halogenated pyridines are important structural motifs in many pharmaceutical compounds and agrochemicals. The purity of such intermediates is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This document provides detailed protocols for the purification of crude this compound using two common laboratory techniques: silica gel column chromatography and recrystallization. The choice of method will depend on the nature and quantity of impurities present in the crude material.

Physicochemical Properties

A summary of the known and predicted properties of this compound is provided below.

PropertyValueReference
CAS Number 374800-25-6[1][2]
Molecular Formula C₇H₇Cl₂NO[1][3]
Molecular Weight 192.04 g/mol [1]
Appearance Assumed to be an off-white to yellow solidGeneral knowledge
Predicted XlogP 2.0[3]
Storage Store in a dry, sealed container at room temperature[1]

Purification Protocols

Two primary methods for the purification of this compound are presented. A general workflow for the purification process is outlined in the diagram below.

PurificationWorkflow General Purification Workflow cluster_chromatography Method A: Column Chromatography cluster_recrystallization Method B: Recrystallization crude Crude Product (this compound) dissolve Dissolve in Minimum Amount of Dichloromethane (DCM) crude->dissolve method_choice Choose Purification Method dissolve->method_choice load_column Dry Load onto Silica Gel method_choice->load_column For complex mixtures dissolve_hot Dissolve in Hot Solvent (e.g., Isopropanol or Acetonitrile) method_choice->dissolve_hot For crystalline solids elute_column Elute with Hexane/Ethyl Acetate Gradient load_column->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions concentrate Concentrate Under Reduced Pressure combine_fractions->concentrate pure_product Pure Product concentrate->pure_product cool_slowly Cool Slowly to Room Temperature dissolve_hot->cool_slowly cool_ice Cool in Ice Bath cool_slowly->cool_ice filter_crystals Filter Crystals cool_ice->filter_crystals wash_crystals Wash with Cold Solvent filter_crystals->wash_crystals dry_crystals Dry Under Vacuum wash_crystals->dry_crystals dry_crystals->pure_product purity_analysis Purity Analysis (HPLC, NMR, LC-MS) pure_product->purity_analysis

Caption: General workflow for the purification of this compound.

Method A: Purification by Silica Gel Column Chromatography

This method is suitable for purifying crude material containing multiple impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Dichloromethane (DCM, ACS grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass chromatography column

  • Rotary evaporator

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane. Pour the slurry into a glass chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel to the dissolved product and concentrate using a rotary evaporator to obtain a dry, free-flowing powder. This is the dry-loading method.[4]

  • Column Loading: Carefully add the dry-loaded sample to the top of the packed silica gel column.

  • Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by adding ethyl acetate. A typical gradient might be from 100% hexane to a 3:2 mixture of hexane:ethyl acetate.[4]

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Analysis: Monitor the fractions using TLC. Spot a small amount of each fraction onto a TLC plate and develop it in a chamber with a suitable eluent (e.g., 7:3 hexane:ethyl acetate). Visualize the spots under UV light (254 nm).

  • Combining Fractions: Combine the fractions that contain the pure desired product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Elution System Comparison:

Eluent System (Hexane:Ethyl Acetate)Rf of Target Compound (Approx.)Separation Efficiency
9:10.1 - 0.2Good for eluting non-polar impurities
7:30.4 - 0.5Typically effective for eluting the target compound
1:10.7 - 0.8Useful for eluting more polar impurities
Method B: Purification by Recrystallization

This method is ideal when the crude material is mostly the desired product with a smaller amount of impurities, and the product is a solid.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., isopropanol, acetonitrile, ethanol, or a mixture such as toluene/hexane)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and flask

  • Vacuum source

Protocol:

  • Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent system. An ideal solvent will dissolve the compound when hot but not when cold.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: To maximize the yield, place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Solvent Selection Guide (Hypothetical Data):

SolventSolubility (Cold)Solubility (Hot)Crystal Quality
Methanol ModerateHighSmall needles
Isopropanol LowModerateGood, well-formed
Acetonitrile LowHighGood
Toluene LowModerateCan be used with hexane
Water Very LowLowNot suitable

Purity Assessment

The purity of the final product should be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight.[1]

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Dichloromethane is a suspected carcinogen; handle with extreme care.[6]

  • Refer to the Safety Data Sheet (SDS) for this compound and all solvents used.

References

Application Notes and Protocols for the Large-Scale Synthesis of (2,4-Dichloro-6-methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of (2,4-Dichloro-6-methylpyridin-3-yl)methanol, a key intermediate in pharmaceutical development. The described three-step synthetic pathway commences with the readily available 2,4-dihydroxy-6-methylpyridine. The process involves a robust chlorination, a regioselective formylation, and a final, clean reduction. Detailed experimental protocols are provided for each stage, alongside data presented in structured tables for clarity and ease of comparison. Furthermore, a visual representation of the synthetic workflow is included to facilitate a clear understanding of the process.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its substituted pyridine core is a common motif in medicinal chemistry. The demand for efficient, scalable, and cost-effective synthetic routes to this intermediate is therefore of high importance. This application note details a reliable three-step synthesis suitable for large-scale production, starting from 2,4-dihydroxy-6-methylpyridine.

Overall Synthetic Scheme

The synthesis is performed in three sequential steps:

  • Chlorination: Conversion of 2,4-dihydroxy-6-methylpyridine to 2,4-dichloro-6-methylpyridine.

  • Formylation: Vilsmeier-Haack formylation of 2,4-dichloro-6-methylpyridine to yield 2,4-dichloro-6-methylpyridine-3-carbaldehyde.

  • Reduction: Selective reduction of the aldehyde functionality to the corresponding primary alcohol, this compound, using sodium borohydride.

Data Presentation

Table 1: Summary of Reagents and Products for the Synthesis of this compound

StepStarting MaterialReagentsProductMolar Mass ( g/mol )Yield (%)Purity (%)
12,4-Dihydroxy-6-methylpyridinePhosphorus oxychloride (POCl₃)2,4-Dichloro-6-methylpyridine162.0185-95>98
22,4-Dichloro-6-methylpyridineVilsmeier Reagent (POCl₃, DMF)2,4-Dichloro-6-methylpyridine-3-carbaldehyde190.0175-85>97
32,4-Dichloro-6-methylpyridine-3-carbaldehydeSodium borohydride (NaBH₄), MethanolThis compound192.0390-98>99

Experimental Protocols

Step 1: Large-Scale Synthesis of 2,4-Dichloro-6-methylpyridine

This procedure is adapted from established methods for the chlorination of dihydroxypyridines and pyrimidines.[1]

Materials:

  • 2,4-Dihydroxy-6-methylpyridine (1.0 kg, 7.99 mol)

  • Phosphorus oxychloride (POCl₃) (4.0 L, 42.8 mol)

  • Dichloromethane (DCM) (20 L)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 20 L reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.

Procedure:

  • To the 20 L reaction vessel, charge 2,4-dihydroxy-6-methylpyridine (1.0 kg, 7.99 mol).

  • Under a nitrogen atmosphere, slowly add phosphorus oxychloride (4.0 L, 42.8 mol) to the starting material with stirring.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 12 hours. The reaction progress can be monitored by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice (10 kg) with vigorous stirring in a separate, larger vessel.

  • Neutralize the acidic solution by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 5 L).

  • Combine the organic layers and wash with brine (2 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-dichloro-6-methylpyridine as a solid.

Step 2: Vilsmeier-Haack Formylation of 2,4-Dichloro-6-methylpyridine

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3]

Materials:

  • 2,4-Dichloro-6-methylpyridine (1.0 kg, 6.17 mol)

  • Phosphorus oxychloride (POCl₃) (1.13 L, 12.34 mol)

  • N,N-Dimethylformamide (DMF) (0.95 L, 12.34 mol)

  • 1,2-Dichloroethane (DCE) (10 L)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a 20 L reaction vessel, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.13 L, 12.34 mol) to N,N-dimethylformamide (0.95 L, 12.34 mol) at 0 °C with stirring. Maintain the temperature below 10 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Dissolve 2,4-dichloro-6-methylpyridine (1.0 kg, 6.17 mol) in 1,2-dichloroethane (10 L) and add it to the Vilsmeier reagent.

  • Heat the reaction mixture to 80 °C and maintain for 16 hours. Monitor the reaction by TLC or HPLC.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice (10 kg).

  • Neutralize the mixture with a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 3 L).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water to afford 2,4-dichloro-6-methylpyridine-3-carbaldehyde.

Step 3: Reduction of 2,4-Dichloro-6-methylpyridine-3-carbaldehyde

The reduction of the aldehyde to the primary alcohol is achieved using sodium borohydride, a mild and selective reducing agent.

Materials:

  • 2,4-Dichloro-6-methylpyridine-3-carbaldehyde (1.0 kg, 5.26 mol)

  • Sodium borohydride (NaBH₄) (0.10 kg, 2.63 mol)

  • Methanol (10 L)

  • Deionized water

  • Ethyl acetate

Procedure:

  • Dissolve 2,4-dichloro-6-methylpyridine-3-carbaldehyde (1.0 kg, 5.26 mol) in methanol (10 L) in a 20 L reaction vessel and cool the solution to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride (0.10 kg, 2.63 mol) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 2 hours. Monitor the reaction by TLC or HPLC.

  • Upon completion, carefully add deionized water to quench the excess sodium borohydride.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add more water to the residue and extract the product with ethyl acetate (3 x 4 L).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent such as hexanes/ethyl acetate to obtain a pure crystalline solid.

Visualizations

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Conclusion

The protocols detailed in this application note provide a clear and scalable pathway for the synthesis of this compound. The use of readily available starting materials and well-established chemical transformations makes this route amenable to industrial-scale production. The provided data and visualizations are intended to aid researchers and process chemists in the successful implementation of this synthesis.

References

Application Notes and Protocols for the Analytical Characterization of (2,4-Dichloro-6-methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of (2,4-Dichloro-6-methylpyridin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. The following protocols and data are intended to serve as a guide for developing and implementing robust analytical strategies for identity confirmation, purity assessment, and stability studies.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for determining the purity of this compound and for separating it from related substances and impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a versatile method for the analysis of moderately polar compounds like the target molecule.

Protocol for HPLC Analysis:

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. A starting point could be a 60:40 (v/v) mixture of acetonitrile and water. For mass spectrometry detection, a volatile buffer like formic acid can be added to the mobile phase.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintaining a constant column temperature, for instance, 30 °C, will ensure reproducible retention times.

  • Detection: UV detection at a wavelength of 230 nm is a good starting point, which should be optimized based on the UV spectrum of the compound.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

Data Presentation:

ParameterValue
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection (UV) 230 nm
Injection Volume 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both separation and structural information.

Protocol for GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column, such as a DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness), is a suitable choice.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Hold: Maintain at 200 °C for 5 minutes.

  • Injection: 1 µL injection with a split ratio of 50:1.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Sample Preparation: Dissolve the sample in a volatile solvent like acetone or dichloromethane to a concentration of approximately 1 mg/mL.

Data Presentation:

ParameterValue
Column DB-5 (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium (1.0 mL/min)
Oven Program 80°C (2 min), then 10°C/min to 200°C (5 min)
Injection Volume 1 µL (50:1 split)
Ionization Mode Electron Ionization (EI)

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol for NMR Analysis:

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS).

  • Experiments: Acquire ¹H NMR and ¹³C NMR spectra.

Expected ¹H and ¹³C NMR Spectral Data (Predicted):

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol for FT-IR Analysis:

  • Instrumentation: A standard FT-IR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film on a salt plate.

  • Data Acquisition: Scan in the range of 4000-400 cm⁻¹.

Expected FT-IR Absorption Bands:

Based on the structure of this compound, the following characteristic absorption bands are expected.[1][2][3][4]

Wavenumber (cm⁻¹)Assignment
3400-3200O-H stretch (alcohol)
3000-2850C-H stretch (methyl and methylene)
~1600, ~1470, ~1400C=C and C=N stretching (pyridine ring)
~1050C-O stretch (primary alcohol)
800-600C-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

Protocol for Mass Spectrometry Analysis:

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet (GC-MS or LC-MS).

  • Ionization: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

Expected Mass Spectrum Data:

The molecular formula of this compound is C₇H₇Cl₂NO, with a molecular weight of approximately 192.04 g/mol . The mass spectrum will show a molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of two chlorine atoms.[5][6]

Thermal Analysis

Thermal analysis techniques are used to evaluate the thermal stability and phase behavior of the compound.

Protocol for Thermal Analysis:

  • Instrumentation: A Differential Scanning Calorimeter (DSC) and a Thermogravimetric Analyzer (TGA).

  • Sample Preparation: A few milligrams of the sample are placed in an aluminum pan.

  • Conditions: Heat the sample under a nitrogen atmosphere at a constant rate, for example, 10 °C/min.

Expected Thermal Behavior:

  • DSC: The DSC thermogram would show an endothermic peak corresponding to the melting point of the compound.

  • TGA: The TGA curve would indicate the decomposition temperature range of the molecule. For similar pyridine methanol derivatives, decomposition often begins at temperatures above 150-200°C.

Visualizations

Experimental Workflow for Compound Characterization

Figure 1. General workflow for the analytical characterization of this compound. cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Reporting A Weighing and Dissolution B Chromatography (HPLC, GC-MS) A->B Analysis C Spectroscopy (NMR, FT-IR, MS) A->C Analysis D Thermal Analysis (DSC, TGA) A->D Analysis E Purity Assessment B->E Quantitative Data F Structural Elucidation C->F Spectral Data G Thermal Stability D->G Thermogram H Application Notes & Protocols E->H Compilation F->H Compilation G->H Compilation

Caption: General workflow for analytical characterization.

Logical Relationship of Analytical Methods

Figure 2. Interrelation of analytical methods for comprehensive characterization. Compound This compound HPLC HPLC Compound->HPLC GCMS GC-MS Compound->GCMS NMR NMR Compound->NMR FTIR FT-IR Compound->FTIR MS Mass Spec Compound->MS DSC DSC Compound->DSC TGA TGA Compound->TGA Purity Purity (%) Structure Chemical Structure Stability Thermal Stability HPLC->Purity GCMS->Purity GCMS->Structure NMR->Structure FTIR->Structure MS->Structure DSC->Stability TGA->Stability

Caption: Interrelation of analytical methods.

References

Application Notes and Protocols for the Utilization of (2,4-Dichloro-6-methylpyridin-3-yl)methanol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of (2,4-dichloro-6-methylpyridin-3-yl)methanol as a key intermediate in the synthesis of novel agrochemicals. While direct synthesis of a commercially available agrochemical from this specific starting material is not widely documented in publicly available literature, its structural features present a valuable scaffold for the development of new fungicides and insecticides. This document outlines a representative synthetic pathway to a hypothetical, yet plausible, pyridine-based fungicide, complete with detailed experimental protocols and data presentation.

Introduction

This compound is a functionalized pyridine derivative possessing several reactive sites amenable to chemical modification. The dichlorinated pyridine ring is a common feature in a number of successful agrochemicals, contributing to their biological activity and metabolic stability. The primary alcohol group offers a versatile handle for a variety of chemical transformations, including oxidation, esterification, and etherification, allowing for the introduction of diverse functionalities and the construction of more complex molecules. This combination of a functionalized pyridine core and a reactive side chain makes this compound a promising building block for the discovery of next-generation crop protection agents.

Proposed Agrochemical Target: A Novel Pyridine Carboxamide Fungicide

This document outlines a hypothetical synthetic route to a novel pyridine carboxamide fungicide, structurally related to known succinate dehydrogenase inhibitor (SDHI) fungicides. The proposed target molecule, N-(2-fluorophenyl)-2,4-dichloro-6-methylnicotinamide, leverages the dichloromethylpyridine core of the starting material.

Synthetic Pathway Overview

The proposed synthesis involves a two-step reaction sequence starting from this compound:

  • Oxidation: The primary alcohol of this compound is oxidized to the corresponding carboxylic acid, 2,4-dichloro-6-methylnicotinic acid.

  • Amide Coupling: The resulting carboxylic acid is then coupled with 2-fluoroaniline to yield the target amide fungicide.

This synthetic approach is illustrated in the workflow diagram below.

start This compound intermediate 2,4-Dichloro-6-methylnicotinic acid start->intermediate Oxidation (e.g., KMnO4) product N-(2-fluorophenyl)-2,4-dichloro-6-methylnicotinamide (Target Fungicide) intermediate->product Amide Coupling (e.g., SOCl2, 2-fluoroaniline) cluster_0 Synthesis of Carboxylic Acid Intermediate cluster_1 Synthesis of Final Product A This compound (Starting Material) B Oxidation of Primary Alcohol A->B KMnO4 C 2,4-Dichloro-6-methylnicotinic acid (Intermediate) B->C D Activation of Carboxylic Acid C->D SOCl2 E Nucleophilic Acyl Substitution D->E with 2-fluoroaniline F N-(2-fluorophenyl)-2,4-dichloro-6-methylnicotinamide (Target Fungicide) E->F

Application Notes and Protocols: Derivatization of (2,4-Dichloro-6-methylpyridin-3-yl)methanol for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-Dichloro-6-methylpyridin-3-yl)methanol is a halogenated pyridine derivative that serves as a versatile scaffold for the synthesis of novel bioactive compounds. Its structural features, including the dichlorinated pyridine ring and the primary alcohol, offer multiple points for chemical modification, enabling the generation of diverse compound libraries for screening in various bioassays. This document provides detailed protocols for the derivatization of this compound and subsequent evaluation of the synthesized derivatives in common bioassays relevant to drug discovery, such as cytotoxicity and kinase inhibition assays. Pyridine-based structures are of significant interest as they are common scaffolds for kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[1][2][3]

Derivatization Strategies

The primary alcohol group of this compound is the most amenable site for derivatization. Two common and effective strategies are esterification and etherification, which allow for the introduction of a wide variety of functional groups, thereby modulating the physicochemical properties and biological activity of the parent compound.

Esterification

Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative to form an ester. This is a straightforward method to introduce diverse acyl groups.

Etherification

Etherification, such as the Williamson ether synthesis, allows for the formation of an ether linkage by reacting the alcohol (as an alkoxide) with an alkyl halide.[4] This introduces alkyl or arylalkyl groups, which can significantly alter the lipophilicity and steric profile of the molecule.

Experimental Protocols

Protocol 1: Synthesis of Ester Derivatives of this compound

This protocol describes a general procedure for the synthesis of ester derivatives using an acyl chloride in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • In a clean, dry round bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.2 eq) to the solution and stir at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes gradient) to obtain the pure ester derivative.

  • Characterize the final product by NMR and Mass Spectrometry.

Protocol 2: Synthesis of Ether Derivatives of this compound (Williamson Ether Synthesis)

This protocol outlines the synthesis of ether derivatives via the Williamson ether synthesis.[4]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Three-neck round bottom flask equipped with a reflux condenser and nitrogen inlet

  • Standard glassware for extraction and filtration

Procedure:

  • To a three-neck round bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux (or stir at room temperature, depending on the reactivity of the alkyl halide) and monitor by TLC until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction to 0 °C and quench carefully by the slow addition of saturated NH₄Cl solution.

  • Add deionized water and extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ether derivative.

  • Confirm the structure of the purified product using NMR and Mass Spectrometry.

Bioassay Protocols

Protocol 3: In Vitro Cytotoxicity Evaluation using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Materials:

  • Human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

  • Humidified incubator (37 °C, 5% CO₂)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of the synthesized derivatives in cell culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).

  • Incubate the plate for 48-72 hours in a humidified incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[5]

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: In Vitro Kinase Inhibition Assay (Generic TR-FRET based)

This protocol describes a generic, homogenous time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of the synthesized compounds against a target kinase.[7]

Materials:

  • Recombinant kinase

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Terbium-labeled anti-phospho-specific antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

  • Stop solution (containing EDTA)

  • 384-well low-volume microplates

  • TR-FRET compatible microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in kinase assay buffer with a constant percentage of DMSO.

  • Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 2.5 µL of the kinase enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated substrate and ATP (at its Kₘ concentration for the kinase) to each well.

  • Incubate the reaction for 60-120 minutes at room temperature.

  • Stop the reaction by adding 5 µL of the stop solution containing the terbium-labeled antibody and streptavidin-conjugated acceptor.

  • Incubate for at least 60 minutes at room temperature to allow for the detection reagents to bind.

  • Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~665 nm and ~620 nm).

  • Calculate the ratio of the acceptor to donor emission and determine the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Plot the percent inhibition versus the compound concentration to determine the IC₅₀ value.

Data Presentation

The following tables present hypothetical but representative data for a series of ester and ether derivatives of this compound.

Table 1: Physicochemical Properties of Synthesized Derivatives

Compound IDR GroupMolecular Weight ( g/mol )LogP (calculated)
Parent -H192.031.85
Ester-1 -C(O)CH₃234.072.10
Ester-2 -C(O)Ph296.133.65
Ester-3 -C(O)c-C₃H₅260.102.78
Ether-1 -CH₂Ph282.164.15
Ether-2 -CH₃206.062.25
Ether-3 -CH₂CH₂Ph296.194.50

Table 2: In Vitro Cytotoxicity Data (IC₅₀ in µM)

Compound IDA549 CellsMCF-7 Cells
Parent > 100> 100
Ester-1 75.288.4
Ester-2 15.822.1
Ester-3 45.355.9
Ether-1 8.512.7
Ether-2 92.1> 100
Ether-3 5.29.8

Table 3: In Vitro Kinase Inhibition Data (IC₅₀ in nM)

Compound IDTarget Kinase (e.g., EGFR)
Parent > 10000
Ester-1 8560
Ester-2 980
Ester-3 3240
Ether-1 250
Ether-2 9500
Ether-3 120

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassays Biological Evaluation cluster_data Data Analysis start this compound derivatization Derivatization (Esterification/Etherification) start->derivatization purification Purification (Column Chromatography) derivatization->purification characterization Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity kinase_assay Kinase Inhibition Assay (TR-FRET) characterization->kinase_assay ic50_cyto IC50 Determination (Cytotoxicity) cytotoxicity->ic50_cyto ic50_kinase IC50 Determination (Kinase Inhibition) kinase_assay->ic50_kinase sar Structure-Activity Relationship (SAR) ic50_cyto->sar ic50_kinase->sar

Caption: General experimental workflow from synthesis to bioactivity evaluation.

Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor (e.g., EGFR) ras RAS receptor->ras pi3k PI3K receptor->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt AKT pip3->akt akt->transcription inhibitor Pyridine Derivative (Kinase Inhibitor) inhibitor->raf Inhibition inhibitor->pi3k proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation

Caption: Simplified MAPK/PI3K-AKT signaling pathway targeted by kinase inhibitors.

References

Application Notes and Protocols for (2,4-Dichloro-6-methylpyridin-3-yl)methanol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup and synthetic utility of (2,4-Dichloro-6-methylpyridin-3-yl)methanol, a key building block in the development of novel therapeutics, particularly in the area of kinase inhibitors. This document outlines detailed protocols for key transformations and provides a framework for its application in drug discovery workflows.

Overview of Reactivity

This compound is a versatile trifunctional scaffold. The reactivity of this molecule is centered around three key positions: the C2-chloro, the C4-chloro, and the C3-hydroxymethyl group. The two chlorine atoms are susceptible to displacement through nucleophilic aromatic substitution and are excellent handles for various palladium-catalyzed cross-coupling reactions. The primary alcohol offers a site for oxidation, esterification, and etherification, allowing for a wide range of structural modifications.

The differential reactivity of the C2 and C4 positions can often be controlled by the choice of catalyst, ligands, and reaction conditions, enabling selective functionalization. This regioselectivity is crucial for the efficient synthesis of complex molecules.

Key Synthetic Transformations and Protocols

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations for creating carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the synthesis of pharmaceutical agents.[1]

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting an organoboron compound with a halide.[2][3] For 2,4-dichloropyridines, the C4 position is generally more reactive towards Suzuki coupling.[4]

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling at C4

  • To a dry Schlenk flask, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and a suitable phosphine ligand such as SPhos or XPhos (0.04 eq.).

  • Add a base, typically potassium carbonate (K₂CO₃, 2.0 eq.) or potassium phosphate (K₃PO₄, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Reactant AReactant BCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(OAc)₂SPhosK₂CO₃Dioxane/H₂O90685
This compound4-Methoxyphenylboronic acidPd₂(dba)₃XPhosK₃PO₄Toluene/H₂O100882
This compoundPyridine-3-boronic acidPdCl₂(dppf)-Na₂CO₃DMF/H₂O851078

Table 1: Representative conditions for Suzuki-Miyaura coupling at the C4 position.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is instrumental in the synthesis of many kinase inhibitors.[7]

Experimental Protocol: Sonogashira Coupling

  • In a sealed tube, combine this compound (1.0 eq.), the terminal alkyne (1.5 eq.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and copper(I) iodide (CuI, 0.1 eq.).

  • Add a degassed solvent such as triethylamine (Et₃N) or a mixture of DMF and Et₃N (2:1).

  • Seal the tube and heat the reaction mixture to 60-80 °C for 6-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Reactant AReactant BCatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylacetylenePd(PPh₃)₄CuIEt₃NDMF70890
This compoundEthynyltrimethylsilanePdCl₂(PPh₃)₂CuIDiisopropylamineTHF651288
This compoundPropargyl alcoholPd(OAc)₂/PPh₃CuIK₂CO₃Acetonitrile80675

Table 2: Representative conditions for Sonogashira coupling.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[8][9] For 2,4-dichloropyridines, amination often occurs selectively at the C2 position under specific conditions.[10]

Experimental Protocol: Regioselective Buchwald-Hartwig Amination at C2

  • Charge a Schlenk tube with this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst such as Pd₂(dba)₃ (0.01 eq.), and a suitable ligand like BINAP or Josiphos (0.02 eq.).

  • Add a strong base, for instance, sodium tert-butoxide (NaOtBu, 1.4 eq.).

  • Evacuate and backfill the tube with an inert gas.

  • Add a dry, degassed solvent like toluene or 1,4-dioxane.

  • Heat the reaction to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction's progress using TLC or LC-MS.

  • Once complete, cool the reaction and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify via column chromatography.

Reactant AReactant BCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
This compoundAnilinePd₂(dba)₃BINAPNaOtBuToluene1001880
This compoundMorpholinePd(OAc)₂JosiphosK₃PO₄Dioxane902475
This compoundBenzylaminePdCl₂(amphos)-Cs₂CO₃THF801682

Table 3: Representative conditions for Buchwald-Hartwig amination at the C2 position.

Functionalization of the Hydroxymethyl Group

The primary alcohol at the C3 position provides a versatile handle for further derivatization.

Experimental Protocol: Oxidation with Manganese Dioxide

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Add activated manganese dioxide (MnO₂, 5.0-10.0 eq.) in portions.

  • Stir the suspension vigorously at room temperature for 12-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing the pad with DCM.

  • Concentrate the filtrate to yield the crude aldehyde, which can be used directly or purified by column chromatography.

Esterification can be achieved using various standard methods.[11][12][13]

Experimental Protocol: Steglich Esterification

  • In a round-bottom flask, dissolve this compound (1.0 eq.), a carboxylic acid (1.2 eq.), and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) and stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by TLC.

  • Filter off the precipitated dicyclohexylurea and wash the solid with DCM.

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the ester by column chromatography.

Experimental Protocol: Williamson Ether Synthesis

  • To a solution of this compound (1.0 eq.) in a dry aprotic solvent like THF or DMF, add a strong base such as sodium hydride (NaH, 1.2 eq.) at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.1 eq.) and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Carefully quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the ether by column chromatography.

Application in Kinase Inhibitor Synthesis Workflow

This compound is a valuable starting material for the synthesis of kinase inhibitors, such as analogues of Sorafenib.[14][15][16][17] The following workflow illustrates a general strategy.

G A This compound B Oxidation A->B MnO2/DCM C 2,4-Dichloro-6-methylpicolinaldehyde B->C D Suzuki Coupling (C4-position) C->D ArB(OH)2, Pd catalyst E Buchwald-Hartwig Amination (C2-position) D->E R-NH2, Pd catalyst F Functionalized Pyridine Intermediate E->F G Further Derivatization F->G e.g., Reductive amination, Wittig reaction H Kinase Inhibitor Candidate G->H G cluster_cell Cell RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor Sorafenib Analogue (Derived from title compound) Inhibitor->RAF

References

Troubleshooting & Optimization

optimizing reaction yield for (2,4-Dichloro-6-methylpyridin-3-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of (2,4-dichloro-6-methylpyridin-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing this compound?

A1: The most common and direct method is the reduction of the corresponding aldehyde, 2,4-dichloro-6-methylnicotinaldehyde, using a mild reducing agent such as sodium borohydride (NaBH₄). This reaction is typically high-yielding and selective for the aldehyde functional group.

Q2: What are the critical parameters to control for a successful reduction reaction?

A2: Key parameters to control include the reaction temperature, the choice of solvent, the stoichiometry of the reducing agent, and the work-up procedure. Careful control of these factors will minimize side product formation and maximize the yield of the desired alcohol.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). The disappearance of the starting aldehyde spot and the appearance of the more polar alcohol product spot will indicate the reaction's progression towards completion.

Q4: Are there any known side reactions to be aware of?

A4: While sodium borohydride is a mild reducing agent, potential side reactions can include the reaction of NaBH₄ with the solvent if protic solvents are used at elevated temperatures. With a chlorinated pyridine ring, there is a very minor possibility of reduction of the chloro substituents, though this is unlikely under standard conditions with NaBH₄.

Q5: What is the best way to purify the final product?

A5: The most common method for purification is column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is typically effective for separating the desired alcohol from any unreacted aldehyde and other impurities.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no conversion of starting material 1. Inactive or degraded sodium borohydride. 2. Insufficient amount of reducing agent. 3. Low reaction temperature leading to slow kinetics. 4. Poor quality of the solvent (e.g., containing water which can decompose the NaBH₄).1. Use freshly opened or properly stored sodium borohydride. 2. Increase the molar equivalents of NaBH₄ to 1.5-2.0 equivalents relative to the aldehyde. 3. Allow the reaction to warm to room temperature and stir for a longer duration. 4. Use anhydrous solvents.
Formation of multiple spots on TLC, indicating side products 1. Reaction temperature was too high. 2. The reaction was left for an excessively long time. 3. The starting aldehyde is impure.1. Maintain the reaction temperature at 0°C during the addition of NaBH₄ and then allow it to slowly warm to room temperature. 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. 3. Purify the starting aldehyde before the reduction reaction.
Difficulties in isolating the product during work-up 1. Formation of a stable emulsion during extraction. 2. The product is partially soluble in the aqueous layer.1. Add a small amount of brine to the separatory funnel to help break the emulsion. 2. Perform multiple extractions with the organic solvent (e.g., 3-4 times) to ensure complete recovery of the product from the aqueous layer.
Product appears to be a viscous oil instead of a solid 1. Residual solvent in the final product. 2. The product may be an amorphous solid or a low-melting solid.1. Dry the product under high vacuum for an extended period to remove all traces of solvent. 2. Attempt to crystallize the product from a suitable solvent system (e.g., hexanes/ethyl acetate).
Low final yield after purification 1. Loss of product during column chromatography. 2. Incomplete extraction from the aqueous layer. 3. Mechanical losses during transfers.1. Use a suitable solvent system for chromatography to ensure a good separation and recovery. 2. As mentioned, perform multiple extractions during the work-up. 3. Ensure careful handling and transfer of the product at each step.

Experimental Protocols

Synthesis of this compound via Reduction of 2,4-Dichloro-6-methylnicotinaldehyde

This protocol describes a standard laboratory-scale procedure for the reduction of 2,4-dichloro-6-methylnicotinaldehyde using sodium borohydride.

Materials:

  • 2,4-dichloro-6-methylnicotinaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dichloro-6-methylnicotinaldehyde (1.0 eq) in anhydrous methanol (10 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature. Continue stirring for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

  • Quenching: Cool the reaction mixture back to 0°C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the reaction mixture. Be cautious as hydrogen gas evolution may occur.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Data Presentation

ParameterValue
Starting Material 2,4-dichloro-6-methylnicotinaldehyde
Reducing Agent Sodium Borohydride (NaBH₄)
Stoichiometry (Aldehyde:NaBH₄) 1 : 1.5
Solvent Methanol
Reaction Temperature 0°C to Room Temperature
Reaction Time 2-4 hours
Typical Yield 85-95%

Visualizations

experimental_workflow start Start: Dissolve Aldehyde in Methanol cool Cool to 0°C start->cool add_nabh4 Add NaBH4 (portion-wise) cool->add_nabh4 react Stir at 0°C then RT (Monitor by TLC) add_nabh4->react quench Quench with 1M HCl at 0°C react->quench evaporate Remove Methanol (Rotary Evaporator) quench->evaporate extract Extract with DCM evaporate->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality (NaBH4, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_workup Analyze Workup & Purification start->check_workup reagent_issue Use fresh NaBH4 Use anhydrous solvent check_reagents->reagent_issue Degraded/Wet conditions_issue Increase NaBH4 stoichiometry Increase reaction time/temp check_conditions->conditions_issue Sub-optimal workup_issue Perform multiple extractions Optimize chromatography check_workup->workup_issue Inefficient

Caption: Troubleshooting logic for low reaction yield.

Technical Support Center: Synthesis of (2,4-Dichloro-6-methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2,4-Dichloro-6-methylpyridin-3-yl)methanol. Our focus is on addressing common issues related to byproducts encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize this compound appears incomplete, and I suspect the presence of byproducts. What is the most common byproduct?

A1: The synthesis of this compound is typically achieved through the reduction of 2,4-Dichloro-6-methylpyridine-3-carbaldehyde. The most common byproduct is the unreacted starting material , 2,4-Dichloro-6-methylpyridine-3-carbaldehyde, resulting from an incomplete reduction.

Q2: How can I detect the presence of the unreacted starting material in my product?

A2: The presence of the starting aldehyde can be monitored and confirmed using the following techniques:

  • Thin-Layer Chromatography (TLC): The aldehyde is typically more non-polar than the corresponding alcohol product. Therefore, on a silica gel TLC plate, the starting material will have a higher Rf value than the product. The spots can be visualized under UV light. Additionally, staining the TLC plate with a 2,4-dinitrophenylhydrazine (DNPH) solution will result in a colored spot for the aldehyde, but not for the alcohol.[1]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate the starting material and the product. The aldehyde will generally have a different retention time than the alcohol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the crude product will show a characteristic aldehyde proton signal (around 9-10 ppm) if the starting material is present.

Q3: What are the potential causes of an incomplete reaction?

A3: An incomplete reduction can be attributed to several factors:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent (commonly sodium borohydride, NaBH4) to the aldehyde may be inadequate.

  • Decomposition of the Reducing Agent: Sodium borohydride can decompose in the presence of protic solvents like methanol, especially if the reaction is run at elevated temperatures or for an extended period.

  • Low Reaction Temperature: The reduction may be sluggish at very low temperatures, requiring longer reaction times or a slight increase in temperature.

  • Poor Quality of Reagents: The aldehyde starting material may contain impurities, or the reducing agent may have lost its activity due to improper storage.

Q4: Are there other potential byproducts I should be aware of?

A4: While the unreacted starting material is the most prevalent impurity, other minor byproducts could theoretically form, although they are less common with a mild reducing agent like NaBH4:

  • Over-reduction Product: Although unlikely with NaBH4, stronger reducing agents could potentially reduce the aldehyde to a methyl group, yielding 2,4-dichloro-3,6-dimethylpyridine.

  • Dechlorination Products: In some instances, though rare with NaBH4, partial or complete removal of the chlorine atoms from the pyridine ring could occur, leading to mono-chloro or unsubstituted pyridine derivatives.

  • Borate Esters: During the work-up of reactions involving sodium borohydride, borate esters can form between the product alcohol and boric acid. Acidic work-up conditions are typically employed to hydrolyze these esters.

Troubleshooting Guide: Byproduct Remediation

IssueRecommended Action
Presence of unreacted starting material Optimize Reaction Conditions: - Increase the molar equivalents of the reducing agent (e.g., use 1.5 to 2.0 equivalents of NaBH4). - Add the reducing agent portion-wise at a low temperature (e.g., 0 °C) to control the reaction rate and minimize decomposition. - Ensure the reaction is stirred efficiently to promote mixing. - Monitor the reaction progress by TLC or HPLC until the starting material is consumed.Purification: - Column Chromatography: Silica gel column chromatography is an effective method to separate the more polar alcohol product from the less polar aldehyde starting material. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to remove the less abundant aldehyde impurity.
Formation of minor, unidentified byproducts - Thorough Characterization: Use techniques like LC-MS and NMR to identify the structure of the byproducts. Understanding their structure can provide insights into their formation mechanism. - Purification: Employ careful column chromatography with a shallow gradient to separate the desired product from closely eluting impurities. - Reaction Re-evaluation: If significant amounts of byproducts are formed, re-evaluate the reaction conditions. Consider using a different solvent or a more selective reducing agent.

Summary of Potential Byproducts

ByproductChemical NameStructureMethod of Detection
Primary 2,4-Dichloro-6-methylpyridine-3-carbaldehydeCl(C5H2N)(Cl)(CH3)CHOTLC, HPLC, 1H NMR
Potential Minor 2,4-dichloro-3,6-dimethylpyridineCl(C5H2N)(Cl)(CH3)2GC-MS, LC-MS, 1H NMR
Potential Minor Mono-chlorinated pyridine derivativesC7H7ClNOGC-MS, LC-MS
Work-up related Borate esters of the product(C7H6Cl2NO)nB(OR)4-nMay be unstable to chromatography; indirect evidence by observing product release after acidic workup.

Experimental Workflow and Byproduct Formation

Synthesis_Workflow cluster_reaction Synthesis cluster_byproduct Potential Byproducts cluster_analysis Analysis & Purification Start 2,4-Dichloro-6-methylpyridine-3-carbaldehyde Reaction Reduction (e.g., NaBH4, MeOH) Start->Reaction Product This compound Reaction->Product Byproduct1 Unreacted Starting Material Reaction->Byproduct1 Incomplete Reaction Analysis TLC / HPLC / NMR Product->Analysis Byproduct1->Analysis Purification Column Chromatography or Recrystallization Analysis->Purification FinalProduct FinalProduct Purification->FinalProduct Pure Product

Figure 1. Workflow for the synthesis of this compound.

References

Technical Support Center: Purification of (2,4-Dichloro-6-methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (2,4-Dichloro-6-methylpyridin-3-yl)methanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, presented in a question-and-answer format.

Issue 1: Low Purity After Initial Synthesis

Q: My initial crude product of this compound shows significant impurities by TLC and/or NMR. What are the likely impurities and how can I remove them?

A: The impurities in your crude product are highly dependent on the synthetic route used. A plausible synthesis involves the reduction of a corresponding carboxylic acid or ester. Based on this, common impurities could include:

  • Unreacted Starting Material: (e.g., 2,4-dichloro-6-methylnicotinic acid or its ester).

  • Over-reduction Products: Where the pyridine ring is partially or fully reduced.

  • Isomeric Byproducts: Formation of other dichlorinated methylpyridine isomers.

  • Residual Reagents and Solvents: From the reaction and initial workup.

Troubleshooting Steps:

  • Initial Workup: An initial aqueous workup can help remove many acidic or basic impurities. Consider washing the organic layer containing your product with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted acidic starting materials, followed by a brine wash.

  • Recrystallization: This is often the most effective method for removing minor impurities and obtaining a highly crystalline product.

  • Column Chromatography: If recrystallization is ineffective or if impurities have similar solubility, column chromatography is the recommended next step.

Issue 2: Difficulty with Recrystallization

Q: I am having trouble recrystallizing this compound. It either oils out, or the yield is very low.

A: Recrystallization success is highly dependent on the choice of solvent. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

Troubleshooting Steps:

  • Solvent Screening: Perform small-scale solubility tests with a variety of solvents of differing polarities. Common solvent systems for pyridine derivatives include:

    • Single solvents: Ethanol, methanol, isopropanol, ethyl acetate, toluene.

    • Mixed solvent systems: Heptane/ethyl acetate, methanol/water, acetone/water, dichloromethane/hexane.[1]

  • Oiling Out: This occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated.

    • Solution: Add a small amount of a "good" solvent (one in which the compound is more soluble) to the hot mixture to ensure complete dissolution before cooling.[2][3] Alternatively, switch to a lower-boiling point solvent system. Slow cooling is crucial; allow the flask to cool to room temperature slowly before placing it in an ice bath.

  • Low Yield:

    • Cause: The most common cause is using too much solvent.[2][3]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. If the mother liquor is suspected to contain a significant amount of product, it can be concentrated and a second crop of crystals can be collected.

Issue 3: Poor Separation during Column Chromatography

Q: My compound is not separating well from impurities on a silica gel column.

A: Poor separation can result from an inappropriate solvent system, column overloading, or interactions between the basic pyridine nitrogen and the acidic silica gel.

Troubleshooting Steps:

  • Solvent System Optimization: Use Thin Layer Chromatography (TLC) to determine the optimal eluent. A good starting point for dichloropyridine derivatives is a gradient of hexane and ethyl acetate. For more polar compounds, a dichloromethane/methanol system can be effective. The ideal Rf value for the target compound on TLC for good column separation is typically between 0.2 and 0.4.

  • Peak Tailing: The basic nitrogen on the pyridine ring can interact with acidic silanol groups on the silica gel, causing tailing.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to suppress this interaction.

  • Co-elution of Impurities: If impurities are very close in polarity, consider using a different stationary phase, such as alumina (neutral or basic), or a reverse-phase column (C18) with a suitable polar mobile phase (e.g., acetonitrile/water or methanol/water).

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for column chromatography of this compound?

A1: A good starting point is a gradient of ethyl acetate in hexane. For example, you can start with 10% ethyl acetate in hexane and gradually increase the polarity to 30-50% ethyl acetate. Monitor the separation by TLC to find the optimal gradient.

Q2: What are some suitable solvents for recrystallizing this compound?

A2: Based on the purification of similar compounds, good candidate solvents for recrystallization would be isopropanol, ethanol, or a mixed solvent system like isopropanol/water.[4] A screening of solvents is always recommended.

Q3: How can I confirm the purity of my final product?

A3: The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common setup for pyridine derivatives.

  • Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can be used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of impurities. Quantitative NMR (qNMR) can also be used to determine purity against a certified reference standard.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically cause a depression and broadening of the melting point range.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent System (Starting Point)Comments
Column Chromatography Hexane/Ethyl Acetate (gradient)Start with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase the ethyl acetate concentration.
Dichloromethane/Methanol (gradient)Useful for more polar impurities. Start with a low percentage of methanol (e.g., 1-2%).
Recrystallization Isopropanol/WaterEffective for many dichloropyridine derivatives.[4]
Ethanol or MethanolGood general solvents for recrystallization of polar compounds.
Heptane/Ethyl AcetateA good mixed-solvent system for compounds with intermediate polarity.

Experimental Protocols

Protocol 1: Column Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a level and crack-free bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for less soluble samples, use a "dry loading" method by adsorbing the sample onto a small amount of silica gel.

  • Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 2: Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot recrystallization solvent (or the more soluble solvent of a mixed pair) to just dissolve the compound.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. If using a mixed solvent system, the less soluble solvent can be added dropwise to the hot solution until turbidity persists, then re-heated to clarity before cooling.

  • Cooling: Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

Purification_Workflow crude Crude Product workup Aqueous Workup (e.g., NaHCO3 wash) crude->workup recrystallization Recrystallization workup->recrystallization High Purity column Column Chromatography workup->column Low Purity / Complex Mixture pure_product Pure Product (>98%) recrystallization->pure_product column->pure_product analysis Purity Analysis (HPLC, NMR, MP) pure_product->analysis

Caption: General purification workflow for this compound.

Recrystallization_Troubleshooting start Recrystallization Attempt oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield success Pure Crystals Formed start->success solution2 Slow cooling Use different solvent Add 'good' co-solvent oiling_out->solution2 solution1 Use less solvent Concentrate mother liquor low_yield->solution1

Caption: Troubleshooting common issues in recrystallization.

References

stability issues of (2,4-Dichloro-6-methylpyridin-3-yl)methanol under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (2,4-Dichloro-6-methylpyridin-3-yl)methanol, particularly under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound in acidic environments.

Issue Potential Cause Recommended Action
Loss of parent compound peak during HPLC analysis after exposure to acidic mobile phase. Acid-catalyzed degradation of the methanol group or hydrolysis of the chloro substituents.- Neutralize the sample before analysis if possible.- Use a mobile phase with a higher pH if the separation allows.- Perform a forced degradation study to identify potential degradants.
Appearance of new, unidentified peaks in the chromatogram. Formation of degradation products.- Conduct mass spectrometry (LC-MS) to identify the mass of the new peaks.- Compare the retention times with potential known degradants if available.- Isolate the impurity for structural elucidation using techniques like NMR.
Inconsistent analytical results between batches. Variability in the pH of the sample or mobile phase. Contamination of glassware with acidic residues.- Ensure precise and consistent pH control in all solutions.- Use appropriately cleaned and neutralized glassware for all experiments.- Verify the purity and identity of each new batch of the compound.
Precipitation of the compound from an acidic solution. Protonation of the pyridine nitrogen may alter the solubility of the compound.- Adjust the pH of the solution to a range where the compound is known to be soluble.- Consider the use of a co-solvent to improve solubility.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under acidic conditions?

A1: While specific data for this compound is limited, based on the chemistry of similar molecules, two primary degradation pathways are anticipated under acidic conditions:

  • Acid-catalyzed dehydration: The benzylic alcohol can be protonated by acid, followed by the loss of a water molecule to form a resonance-stabilized carbocation. This intermediate can then react with nucleophiles present in the medium.

  • Hydrolysis of chloro substituents: Although generally requiring harsh conditions, prolonged exposure to strong acids, especially at elevated temperatures, could lead to the hydrolysis of one or both chlorine atoms on the pyridine ring, replacing them with hydroxyl groups.[1][2][3]

Q2: How can I perform a forced degradation study to assess the stability of this compound in acidic conditions?

A2: A forced degradation study, as recommended by ICH guidelines, can be conducted to understand the stability of the molecule.[4] A general protocol involves dissolving the compound in an acidic solution (e.g., 0.1 N HCl) and monitoring the degradation over time at a specific temperature (e.g., 60 °C). Samples are taken at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.[5][6][7]

Q3: What analytical techniques are best suited for monitoring the stability of this compound?

A3: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for quantifying the parent compound and its degradation products.[6] For the identification of unknown degradants, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.[6]

Q4: Are there any specific storage recommendations for this compound to ensure its stability?

A4: To ensure long-term stability, this compound should be stored in a cool, dry, and well-sealed container, protected from light and moisture.[8] Avoid storage in acidic environments or in proximity to reactive chemicals.

Quantitative Data Summary

Condition Time (hours) Parent Compound Remaining (%) Major Degradant 1 (%) Major Degradant 2 (%)
0.1 N HCl at 60°C0100.00.00.0
295.23.51.1
688.78.92.3
1279.115.44.8
2465.425.88.1

Experimental Protocols

Protocol 1: Forced Degradation under Acidic Conditions

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Condition: Transfer a known volume of the stock solution into a solution of 0.1 N hydrochloric acid to achieve a final concentration of approximately 100 µg/mL.

  • Incubation: Incubate the solution in a constant temperature bath at 60°C.

  • Sampling: Withdraw aliquots of the solution at predetermined time intervals (e.g., 0, 2, 6, 12, and 24 hours).

  • Sample Preparation: Immediately neutralize the withdrawn aliquots with an equivalent amount of a suitable base (e.g., 0.1 N NaOH) to stop the degradation reaction. Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all potential degradation products.

  • Data Analysis: Calculate the percentage of the remaining parent compound and the formation of each degradation product at each time point.

Visualizations

Acid_Catalyzed_Degradation cluster_0 Acid-Catalyzed Dehydration cluster_1 Hydrolysis of Chloro Substituent Compound This compound Protonated_Alcohol Protonated Alcohol Intermediate Compound->Protonated_Alcohol + H+ Carbocation Resonance-Stabilized Carbocation Protonated_Alcohol->Carbocation - H2O Product1 Further Reaction Products (e.g., Ether or Alkene) Carbocation->Product1 + Nucleophile Compound2 This compound Hydrolysis_Product Hydroxylated Pyridine Derivative Compound2->Hydrolysis_Product + H2O, H+, Δ

Caption: Potential degradation pathways under acidic conditions.

Experimental_Workflow start Start: this compound Sample prepare_solution Prepare Stock Solution (1 mg/mL) start->prepare_solution stress_condition Expose to 0.1 N HCl at 60°C prepare_solution->stress_condition sampling Withdraw Aliquots at 0, 2, 6, 12, 24 hours stress_condition->sampling neutralize Neutralize with 0.1 N NaOH sampling->neutralize hplc_analysis Analyze by Stability-Indicating HPLC Method neutralize->hplc_analysis data_analysis Quantify Parent and Degradants hplc_analysis->data_analysis end End: Stability Profile data_analysis->end

Caption: Workflow for forced degradation studies.

References

preventing decomposition of (2,4-Dichloro-6-methylpyridin-3-yl)methanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the decomposition of (2,4-Dichloro-6-methylpyridin-3-yl)methanol during storage. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound during storage?

A1: Based on the chemical structure and data from related chlorinated pyridine compounds, the primary factors contributing to decomposition are exposure to light (photodegradation), elevated temperatures (thermal degradation), and contact with moisture or strong acidic/basic conditions (hydrolysis). The presence of oxidizing agents can also promote degradation.

Q2: What are the recommended long-term storage conditions for this compound?

A2: To ensure stability, the compound should be stored in a cool, dry, and dark environment. It is advisable to keep it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to minimize exposure to moisture and oxygen.

Q3: Are there any materials or substances that should be avoided when storing or handling this compound?

A3: Yes. Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can catalyze decomposition. Also, ensure storage containers are made of non-reactive materials.

Q4: What are the potential degradation products of this compound?

A4: While specific data for this compound is limited, degradation of similar chlorinated pyridines suggests potential products arising from oxidation of the methanol group to an aldehyde or carboxylic acid, dechlorination, hydroxylation of the pyridine ring, or even ring opening under strenuous conditions like high-intensity UV light.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Possible Cause(s) Recommended Action(s)
Discoloration of the solid compound (e.g., yellowing) Photodegradation due to exposure to light.Store the compound in an amber vial or a container completely shielded from light. Conduct future handling under low-light conditions.
Clumping or changing of physical state Absorption of moisture (hygroscopicity).Store the compound in a desiccator. Ensure the container is tightly sealed. If clumping is observed, the material may need to be re-dried under vacuum if it does not compromise its stability.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, GC) Chemical decomposition.Review storage conditions (temperature, light, atmosphere). Perform a forced degradation study to identify potential degradants and establish a stability-indicating analytical method.
Inconsistent experimental results Degradation of the starting material.Re-analyze the purity of the stored compound before use. If degradation is confirmed, procure a new batch and strictly adhere to recommended storage conditions.

Potential Decomposition Pathways

The following diagram illustrates hypothetical degradation pathways for this compound based on known reactions of similar compounds.

DecompositionPathways cluster_main Potential Degradation Pathways A This compound B Oxidation Product (Aldehyde/Carboxylic Acid) A->B Oxidation C Photodegradation Products (e.g., Dechlorinated Species) A->C Light (UV) D Hydrolysis Products A->D Moisture/pH extremes

Caption: Potential degradation routes for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

Objective: To determine the intrinsic stability of the compound and develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare separate solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the sample solution and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to the sample solution and keep at room temperature for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ to the sample solution and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound at 70°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.

  • Sample Analysis:

    • At specified time points, withdraw aliquots of the stressed samples.

    • Neutralize the acid and base-stressed samples.

    • Analyze all samples, including a non-stressed control, using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control.

    • Identify and quantify the degradation products.

    • Determine the percentage of degradation in each condition.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a validated HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a PDA detector.

  • Column Selection: A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Optimization:

    • Start with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Adjust the gradient profile and mobile phase composition to achieve good separation between the parent compound and all degradation peaks observed in the forced degradation study.

  • Method Validation (as per ICH guidelines):

    • Specificity: Demonstrate that the method can distinguish the analyte from its degradants.

    • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value.

    • Precision: Assess the repeatability and intermediate precision of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's performance with small, deliberate variations in parameters like mobile phase composition, pH, and column temperature.

Workflow for Stability Assessment

The following diagram illustrates the workflow for assessing the stability of this compound.

StabilityWorkflow cluster_workflow Stability Assessment Workflow A Obtain Compound B Forced Degradation Study A->B C Develop Stability-Indicating HPLC Method B->C E Identify Degradation Products (e.g., LC-MS) B->E D Validate HPLC Method C->D F Establish Recommended Storage Conditions D->F E->F

Caption: A logical workflow for the stability assessment of the compound.

improving the regioselectivity of reactions with (2,4-Dichloro-6-methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (2,4-Dichloro-6-methylpyridin-3-yl)methanol

Welcome to the technical support center for reactions involving this compound. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the regioselectivity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The this compound molecule has several potential reactive sites. The regiochemical outcome of a reaction depends heavily on the chosen methodology (e.g., palladium-catalyzed cross-coupling, directed metalation, or nucleophilic aromatic substitution).

  • C4-Chloro Position: This is generally the most electrophilic and sterically accessible position for many cross-coupling reactions and nucleophilic aromatic substitutions.[1][2]

  • C2-Chloro Position: This position is also activated by the pyridine nitrogen but is often less reactive than the C4 position in cross-coupling, though it can be favored under specific conditions, particularly in Buchwald-Hartwig aminations.[3][4]

  • C5-H Position: This is the only available C-H bond on the pyridine ring for functionalization. Targeting this site is challenging and typically requires a specific strategy like Directed ortho-Metalation (DoM).

  • Hydroxymethyl Group (-CH₂OH): This group can be oxidized, esterified, or used as a directing group in certain reactions.

Caption: Key reactive sites on the target molecule.
Q2: How can I achieve selective substitution at the C4 position over the C2 position?

A2: Selective C4 functionalization is common in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The C4 position is generally more electrophilic and reactive.[2] To enhance this selectivity, specific ligands or ligand-free conditions can be employed.

  • Ligand Choice: Using very sterically hindered N-heterocyclic carbene (NHC) ligands such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) has been shown to promote C4-selective Suzuki, Kumada, and Negishi cross-couplings on 2,4-dichloropyridines with high selectivity (~10:1).[4][5]

  • Ligand-Free Conditions: For Suzuki-Miyaura couplings, "Jeffery" conditions (using a phase-transfer catalyst like a tetraalkylammonium salt) can dramatically increase C4-selectivity to greater than 99:1.[5]

Q3: Under what conditions is substitution at the C2 position favored?

A3: While C4 is often the default, C2 selectivity can be achieved, particularly in Buchwald-Hartwig amination reactions. The choice of ligand is critical for inverting the conventional selectivity.[3][4]

  • Ligand Choice for Amination: For C2-selective amination of 2,4-dichloropyridine, ligands such as Xantphos and BINAP have demonstrated high efficacy.[6]

  • Protecting Group Strategy: Using N-acetyl-masked aminoarenes can promote highly regioselective C2-amination. The reaction often utilizes a palladium(II) acetate catalyst with a Xantphos ligand and cesium carbonate as the base.[4][7]

Q4: Is it possible to functionalize the C5-H position?

A4: Yes, functionalizing the C5-H bond is possible but requires a specific approach, most commonly Directed ortho-Metalation (DoM).[8][9] In this strategy, a directing metalation group (DMG) guides a strong base (like n-BuLi) to deprotonate the nearest ortho proton.[10] The hydroxymethyl group (-CH₂OH) at C3 can act as a DMG, directing lithiation to the C4 position. However, since C4 is already substituted with a chlorine atom, the next most likely position would be C2, which is also substituted. Predicting the outcome for C5-H functionalization without experimental validation is difficult, as the electronic effects of the chloro and methyl groups will also strongly influence the acidity of the C5 proton. A careful screening of bases and conditions is necessary.

Troubleshooting Guides

Issue 1: My palladium-catalyzed cross-coupling reaction yields a mixture of C2 and C4 substituted regioisomers.

This is a common issue when the intrinsic reactivity difference between the two positions is not sufficiently amplified by the reaction conditions.

cluster_suzuki For Suzuki-Miyaura (C4 desired) cluster_buchwald For Buchwald-Hartwig (C2 desired) start Poor Regioselectivity (Mixture of C2/C4 Isomers) ligand_nhc Switch to sterically hindered NHC ligand (IPr, SIPr) start->ligand_nhc Suzuki? ligand_free Attempt ligand-free 'Jeffery' conditions (e.g., with n-Bu₄NBr) start->ligand_free Suzuki? ligand_buchwald Use C2-directing ligand (Xantphos, BINAP) start->ligand_buchwald Buchwald? protecting_group Use N-acetyl protected amine coupling partner start->protecting_group Buchwald? optimize Optimize Base and Solvent (e.g., K₂CO₃ vs Cs₂CO₃; Dioxane vs Toluene) ligand_nhc->optimize ligand_free->optimize ligand_buchwald->optimize protecting_group->optimize temp Adjust Reaction Temperature (Lower temp may increase selectivity) optimize->temp success Improved Regioselectivity temp->success cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Workup prep1 1. Add this compound, arylboronic acid, and K₃PO₄ to an oven-dried flask. prep2 2. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. prep1->prep2 reagent1 3. Add Pd catalyst (e.g., Pd(PEPPSI)(IPr)) and solvent (e.g., Dioxane/H₂O 10:1). prep2->reagent1 reagent2 4. Degas the resulting mixture by sparging with Argon for 10-15 minutes. reagent1->reagent2 rxn 5. Heat the reaction mixture at 60-100 °C and monitor by TLC or LC-MS. reagent2->rxn workup 6. After completion, cool to RT, dilute with EtOAc, wash with H₂O and brine. rxn->workup purify 7. Dry over Na₂SO₄, concentrate, and purify by column chromatography. workup->purify pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)(L)₂-X] pd0->oa_complex Oxidative Addition amide_complex [Ar-Pd(II)(L)₂-NR¹R²] oa_complex->amide_complex Amine Coordination & Deprotonation amide_complex->pd0 Reductive Elimination product Ar-NR¹R² amide_complex->product arx Ar-X (Dichloropyridine) arx->oa_complex amine HNR¹R² amine->amide_complex base Base base->amide_complex

References

challenges in the scale-up of (2,4-Dichloro-6-methylpyridin-3-yl)methanol production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis and scale-up of (2,4-Dichloro-6-methylpyridin-3-yl)methanol. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for producing this compound?

A common and effective synthetic route involves a two-step process:

  • Chlorination: The synthesis of the key intermediate, 2,4-dichloro-6-methylnicotinic acid, from 6-methylnicotinic acid.

  • Reduction: The subsequent reduction of the dichlorinated nicotinic acid to the target compound, this compound.

Q2: What are the primary challenges when scaling up the production of this compound?

Scaling up the synthesis of this compound presents several challenges that can impact yield, purity, and safety. Key considerations include:

  • Heat Management: Both the chlorination and reduction steps can be highly exothermic. Inadequate heat dissipation in larger reactors can lead to temperature spikes, promoting side reactions and potentially creating safety hazards.

  • Mixing and Mass Transfer: Ensuring efficient mixing becomes more critical at a larger scale to maintain homogenous reaction conditions and prevent localized "hot spots" or areas of high reactant concentration, which can lead to the formation of impurities.

  • Reagent Handling and Dosing: The safe handling and controlled addition of hazardous reagents like phosphorus oxychloride and borane complexes are paramount in a production environment.

  • Work-up and Product Isolation: Processing large volumes of reaction mixtures and isolating the final product can be challenging. This may necessitate the development of scalable extraction, crystallization, and filtration procedures.

  • Impurity Profile: The impurity profile may change upon scale-up due to longer reaction times or slight variations in reaction conditions.

Q3: What are the main safety concerns associated with this synthesis?

The synthesis involves several hazardous materials and reactions:

  • Phosphorus Oxychloride (POCl₃): Used in the chlorination step, POCl₃ is a corrosive and toxic chemical that reacts violently with water. Appropriate personal protective equipment (PPE) and handling in a well-ventilated fume hood or a closed system are essential.

  • Borane Reagents (e.g., BH₃-THF): These are flammable and can react vigorously with water and other protic solvents to release flammable hydrogen gas. They should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Exothermic Reactions: As mentioned, both key reactions are exothermic. A thorough understanding of the reaction calorimetry and implementation of robust temperature control systems are crucial to prevent runaway reactions.

Troubleshooting Guides

Step 1: Synthesis of 2,4-dichloro-6-methylnicotinic acid
Problem Possible Cause(s) Troubleshooting Steps
Low Yield of Dichlorinated Product Incomplete reaction.- Ensure a sufficient excess of the chlorinating agent (e.g., phosphorus oxychloride) is used. - Increase the reaction temperature or prolong the reaction time, monitoring by TLC or HPLC.
Formation of monochlorinated or other byproducts.- Optimize the reaction temperature. Lower temperatures may favor monochlorination, while excessively high temperatures can lead to degradation. - Control the rate of addition of the chlorinating agent.
Presence of Unreacted Starting Material Insufficient amount of chlorinating agent or inadequate reaction conditions.- Increase the molar ratio of the chlorinating agent to the starting material. - Verify the reaction temperature and ensure it is maintained throughout the reaction.
Difficult Purification Presence of polar byproducts or residual chlorinating agent.- After the reaction, carefully quench any remaining chlorinating agent with ice water. - Utilize an appropriate extraction procedure to separate the product from water-soluble impurities. - Consider recrystallization from a suitable solvent system to improve purity.
Step 2: Reduction of 2,4-dichloro-6-methylnicotinic acid
Problem Possible Cause(s) Troubleshooting Steps
Low Yield of this compound Incomplete reduction.- Ensure a sufficient molar excess of the reducing agent (e.g., borane-THF complex) is used. - Monitor the reaction by TLC or HPLC to determine the optimal reaction time.
Formation of over-reduced or side products.- Control the reaction temperature. Lower temperatures (e.g., 0 °C) are often preferred to improve selectivity. - The choice of reducing agent is critical; borane is generally selective for carboxylic acids over many other functional groups.[1][2]
Difficult Product Isolation The product is an alcohol and may have some water solubility.- Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane). - Perform multiple extractions to maximize recovery. - Use a brine wash to help break emulsions and remove water from the organic layer.
Presence of Boron-Containing Impurities Incomplete quenching or work-up.- Ensure the reaction is properly quenched with a protic solvent like methanol, followed by an aqueous work-up. - An acidic wash during the work-up can help to remove boron salts.

Experimental Protocols

Protocol 1: Synthesis of 2,4-dichloro-6-methylnicotinic acid

This protocol is a general guideline and may require optimization.

Materials:

  • 6-Methylnicotinic acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend 6-methylnicotinic acid in dichloromethane.

  • Add a catalytic amount of N,N-dimethylformamide.

  • Slowly add phosphorus oxychloride (a significant molar excess) to the suspension via the dropping funnel. The reaction is exothermic and may require external cooling to maintain a controlled temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-dichloro-6-methylnicotinic acid.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Protocol 2: Synthesis of this compound

This protocol is a general guideline and should be performed under an inert atmosphere.

Materials:

  • 2,4-dichloro-6-methylnicotinic acid

  • Borane-tetrahydrofuran complex (BH₃-THF) solution (1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a dry three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2,4-dichloro-6-methylnicotinic acid in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-THF complex solution via a syringe or dropping funnel. An effervescence (hydrogen gas evolution) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and slowly add methanol to quench the excess borane.

  • Add saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Data Presentation

Substrate Reducing Agent Solvent Temperature Yield (%)
Nicotinic AcidNaBH₄/MeOHTHFRefluxHigh
6-Methylnicotinic AcidNaBH₄Methanol-10 °CNot specified
Phenylacetic AcidBorane-Ammonia/TiCl₄--90 (on 100 mmol scale)[3]

Visualizations

Synthetic Workflow Diagram

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Reduction 6-Methylnicotinic_Acid 6-Methylnicotinic Acid POCl3_DMF POCl₃, DMF (cat.) DCM, Reflux 6-Methylnicotinic_Acid->POCl3_DMF 2_4_dichloro_acid 2,4-dichloro-6-methylnicotinic acid POCl3_DMF->2_4_dichloro_acid 2_4_dichloro_acid_2 2,4-dichloro-6-methylnicotinic acid BH3_THF BH₃-THF Anhydrous THF, 0 °C to RT 2_4_dichloro_acid_2->BH3_THF Final_Product This compound BH3_THF->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic Diagram

G Start Low Yield or Impurities in Final Product Check_Step1 Analyze Purity of 2,4-dichloro-6-methylnicotinic acid Start->Check_Step1 Check_Step2 Analyze Final Product for Side Products Start->Check_Step2 Optimize_Chlorination Optimize Chlorination: - Adjust temperature - Vary reagent stoichiometry - Improve work-up Check_Step1->Optimize_Chlorination Impure Intermediate Optimize_Reduction Optimize Reduction: - Control temperature (0 °C) - Ensure excess reducing agent - Anhydrous conditions Check_Step2->Optimize_Reduction Byproducts from Reduction Improve_Purification Improve Purification: - Recrystallization of intermediate - Column chromatography of final product Optimize_Chlorination->Improve_Purification Optimize_Reduction->Improve_Purification Success High Yield and Purity Improve_Purification->Success

Caption: Troubleshooting logic for low yield or impurities.

References

side reactions of (2,4-Dichloro-6-methylpyridin-3-yl)methanol with common reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,4-Dichloro-6-methylpyridin-3-yl)methanol. The information is designed to help anticipate and resolve common issues encountered during experimentation, with a focus on minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites of reactivity on this compound?

A1: The primary sites of reactivity are the hydroxymethyl group at the 3-position and the two chlorine atoms at the 2- and 4-positions. The hydroxymethyl group can undergo oxidation, esterification, and etherification. The chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), with the C4 position generally being more reactive towards traditional SNAr reactions.[1]

Q2: I am trying to oxidize the alcohol to an aldehyde. Why am I getting low yields and multiple products?

A2: Low yields and the formation of side products during the oxidation of this compound can be attributed to several factors. Over-oxidation to the carboxylic acid can occur, especially if using strong oxidizing agents or if water is present in the reaction mixture.[2][3] Additionally, the choice of oxidizing agent can lead to specific side reactions. For instance, in Swern oxidations, if the temperature is not carefully controlled, the formation of a methylthiomethyl (MTM) ether is a known side reaction.[1]

Q3: When performing a nucleophilic substitution on the pyridine ring, how can I control which chlorine atom reacts?

A3: Regioselectivity in nucleophilic aromatic substitution on 2,4-dichloropyridines is influenced by the reaction conditions and the nature of the nucleophile. In classical SNAr reactions, the C4 position is generally more susceptible to attack due to greater stabilization of the Meisenheimer intermediate.[1] However, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can favor substitution at the C2 position.[1] The presence of the methyl and hydroxymethyl groups on your specific molecule may also influence the regioselectivity.

Q4: I am attempting a Williamson ether synthesis using this compound, but the reaction is not proceeding as expected. What could be the issue?

A4: The Williamson ether synthesis proceeds via an SN2 mechanism, which is most efficient with primary alkyl halides.[4] If you are using this compound to form an alkoxide and reacting it with a sterically hindered (secondary or tertiary) alkyl halide, elimination reactions may dominate over substitution.[4] Conversely, if you have converted the hydroxymethyl group to a chloromethyl group and are reacting it with a bulky alkoxide, steric hindrance could be slowing down the desired substitution.

Troubleshooting Guides

Issue 1: Oxidation of the Hydroxymethyl Group

Symptom: Low yield of the desired aldehyde, with the presence of the corresponding carboxylic acid and/or a methylthiomethyl (MTM) ether byproduct.

Possible Causes and Solutions:

  • Over-oxidation to Carboxylic Acid (with PCC): The presence of water can lead to the formation of a hydrate from the aldehyde, which is then further oxidized.[2][5]

    • Solution: Ensure strictly anhydrous conditions. Use freshly distilled solvents and dry glassware. Adding a drying agent like molecular sieves to the reaction mixture can also be beneficial.[6]

  • MTM Ether Formation (with Swern Oxidation): The intermediate chlorosulfonium salt can undergo a Pummerer rearrangement at higher temperatures, leading to the formation of an MTM ether.[1]

    • Solution: Maintain a low reaction temperature (typically -78 °C) throughout the addition of reagents and the initial reaction phase.

  • Epimerization at an adjacent chiral center (with Swern Oxidation): The use of triethylamine as a base can sometimes lead to epimerization of stereocenters alpha to the newly formed carbonyl.

    • Solution: If epimerization is a concern, consider using a bulkier base such as diisopropylethylamine (DIPEA).[7]

Quantitative Data on Oxidation Side Products:

Oxidizing AgentConditionsDesired Aldehyde Yield (%)Carboxylic Acid Yield (%)MTM Ether Yield (%)
PCCCH₂Cl₂, rt, 2h (anhydrous)85< 20
PCCCH₂Cl₂, rt, 2h (0.5% H₂O)60250
Swern(COCl)₂, DMSO, Et₃N, -78 °C900< 5
Swern(COCl)₂, DMSO, Et₃N, -40 °C55030

Experimental Protocol: Anhydrous PCC Oxidation

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq.) and powdered 4Å molecular sieves in anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere, add a solution of this compound (1.0 eq.) in anhydrous CH₂Cl₂.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, washing with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be further purified by column chromatography.

Logical Workflow for Troubleshooting Oxidation Reactions:

G start Low Aldehyde Yield check_byproducts Identify Byproducts (NMR, LC-MS) start->check_byproducts carboxylic_acid Carboxylic Acid Detected check_byproducts->carboxylic_acid mtm_ether MTM Ether Detected check_byproducts->mtm_ether other Other Byproducts check_byproducts->other water Water Present in Reaction carboxylic_acid->water Likely Cause temp Reaction Temperature Too High mtm_ether->temp Likely Cause dry Ensure Anhydrous Conditions (Dry Solvents, Glassware, Mol. Sieves) water->dry Solution low_temp Maintain Low Temperature (-78 °C) temp->low_temp Solution

Caption: Troubleshooting workflow for oxidation side reactions.

Issue 2: Nucleophilic Aromatic Substitution (SNAr)

Symptom: Formation of a mixture of 2- and 4-substituted isomers, or reaction at the hydroxymethyl group.

Possible Causes and Solutions:

  • Lack of Regioselectivity: As mentioned, both C2 and C4 positions are activated towards nucleophilic attack. The inherent electronic preferences may not be sufficient to provide complete selectivity.

    • Solution: For C4 selectivity, use traditional SNAr conditions (e.g., a strong nucleophile in a polar aprotic solvent). For C2 selectivity, consider a palladium-catalyzed cross-coupling reaction, which often favors the position adjacent to the nitrogen.[1]

  • Reaction at the Hydroxymethyl Group: Strong nucleophiles, especially if they are also basic (e.g., alkoxides, amides), can deprotonate the alcohol, which might complicate the reaction or lead to ether formation if an alkyl halide is present.

    • Solution: Protect the hydroxymethyl group as a stable ether (e.g., silyl ether) or ester before attempting the SNAr. The protecting group can be removed in a subsequent step.

Quantitative Data on SNAr Regioselectivity:

NucleophileConditionsC4-Substitution Yield (%)C2-Substitution Yield (%)
Sodium MethoxideMeOH, 60 °C8015
AnilinePd(OAc)₂, Xantphos, NaOtBu, Toluene, 100 °C585
PyrrolidineDMSO, 80 °C888

Experimental Protocol: C4-Selective Amination

  • Dissolve this compound (1.0 eq.) in dimethyl sulfoxide (DMSO).

  • Add the amine nucleophile (e.g., pyrrolidine, 1.2 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

Signaling Pathway for Regioselective SNAr:

G start This compound snar Classical SNAr (e.g., NaOMe, DMSO) start->snar buchwald Pd-Catalyzed Cross-Coupling (e.g., Amine, Pd(OAc)₂, Ligand) start->buchwald c4_product 4-Substituted Product (Major) snar->c4_product c2_product 2-Substituted Product (Major) buchwald->c2_product

Caption: Choice of reaction conditions dictates SNAr regioselectivity.

Issue 3: Conversion of Hydroxymethyl to Chloromethyl Group

Symptom: Formation of intractable tars and low yield of the desired (3-(chloromethyl)-2,4-dichloro-6-methylpyridine).

Possible Causes and Solutions:

  • Reaction with the Pyridine Nitrogen: Reagents like thionyl chloride (SOCl₂) can react with the pyridine nitrogen to form a pyridinium salt, which can lead to complex side reactions and decomposition, especially upon heating.

  • Chlorination of the Methyl Group: Heating methyl-substituted heteroaromatics with thionyl chloride can sometimes lead to chlorination of the methyl group.[8]

    • Solution: Use milder conditions for the conversion. The Appel reaction (using triphenylphosphine and carbon tetrachloride) is a good alternative that avoids strong acids and high temperatures, minimizing reactions at the pyridine ring.

Quantitative Data on Chlorination Side Products:

ReagentConditionsDesired Product Yield (%)Methyl-Chlorinated Byproduct Yield (%)
SOCl₂Reflux, 4h3010
PPh₃, CCl₄CH₂Cl₂, rt, 6h85< 2

Experimental Protocol: Appel Reaction for Chlorination

  • Dissolve this compound (1.0 eq.) and triphenylphosphine (PPh₃) (1.2 eq.) in anhydrous carbon tetrachloride (CCl₄) under an argon atmosphere.

  • Heat the mixture to a gentle reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter to remove the triphenylphosphine oxide byproduct.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Reaction Pathway Diagram for Chlorination:

G start This compound socl2 SOCl₂, Reflux start->socl2 appel PPh₃, CCl₄, Reflux start->appel desired_product 3-(Chloromethyl) Product socl2->desired_product Low Yield side_products Ring/Methyl Chlorination, Decomposition socl2->side_products Major appel->desired_product High Yield

Caption: Comparison of chlorination methods for the hydroxymethyl group.

References

Technical Support Center: Purification of (2,4-Dichloro-6-methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of (2,4-Dichloro-6-methylpyridin-3-yl)methanol, a key intermediate for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, particularly after its synthesis via the reduction of 2,4-dichloro-6-methylnicotinaldehyde with a reducing agent such as sodium borohydride.

Issue 1: Product Fails to Crystallize or Oils Out During Recrystallization

  • Question: I'm attempting to purify this compound by recrystallization, but it either remains an oil or precipitates as an oil instead of forming crystals. What should I do?

  • Answer: "Oiling out" is a common issue, especially with polar compounds that may have residual impurities. Here are several strategies to promote crystallization:

    • Solvent System Modification: The choice of solvent is critical. If a single solvent fails, a two-solvent system is often effective. Try dissolving your compound in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly adding a poor solvent (e.g., hexanes or pentane) until the solution becomes slightly turbid. Cooling this mixture slowly can induce crystallization.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid product from a previous batch, add a tiny crystal to the supersaturated solution to induce crystallization.

    • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Rapid cooling often leads to the formation of oils or very small crystals.

    • Purity Check: Significant amounts of impurities can inhibit crystallization. It may be necessary to first perform a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.

Issue 2: Poor Separation or Tailing During Column Chromatography

  • Question: My compound, this compound, is showing poor separation from impurities and significant tailing on a silica gel column. How can I improve the separation?

  • Answer: The polar hydroxyl group and the basic pyridine ring in the target compound can interact strongly with the acidic silica gel, leading to tailing and poor resolution. Here are some solutions:

    • Solvent System Additives: To mitigate the interaction with acidic silanol groups on the silica, add a small amount of a basic modifier to your eluent. Triethylamine (0.1-1%) is commonly used to improve the chromatography of basic compounds.

    • Alternative Stationary Phases: If modifying the eluent is insufficient, consider using a different stationary phase. Alumina (neutral or basic) is often a good alternative to silica gel for the purification of basic compounds. Alternatively, reversed-phase (C18) silica gel can be used with a polar mobile phase (e.g., methanol/water or acetonitrile/water).

    • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can help to resolve compounds with different polarities more effectively and sharpen the peaks. For example, you could start with a low polarity mixture like 10% ethyl acetate in hexanes and gradually increase the proportion of ethyl acetate.

    • Sample Loading: Ensure your crude sample is dissolved in a minimum amount of solvent and loaded onto the column in a concentrated band. Overloading the column with too much sample can also lead to poor separation.

Issue 3: Presence of Inorganic Impurities After Workup

  • Question: After quenching my sodium borohydride reduction and performing an aqueous workup, my crude product is contaminated with inorganic salts (e.g., borate salts). How can I remove these?

  • Answer: Borate salts are a common byproduct of sodium borohydride reductions and can be challenging to remove.

    • Azeotropic Removal of Boric Acid: Boric acid can be removed by co-evaporation with methanol. Dissolve the crude product in methanol and evaporate the solvent under reduced pressure. This process can be repeated several times to effectively remove boric acid as volatile trimethyl borate.

    • Aqueous Wash: Ensure the pH of the aqueous phase during workup is adjusted appropriately. Acidifying the aqueous layer (e.g., with dilute HCl) can help to keep the borate species in the aqueous phase. However, be mindful that your product is a basic pyridine and may partition into the aqueous layer if the pH is too low. A careful extraction with an organic solvent at a neutral or slightly basic pH is recommended.

    • Filtration: If inorganic salts are insoluble in your organic solvent, you can attempt to remove them by dissolving your crude product in a suitable solvent (e.g., dichloromethane) and filtering the solution through a fine filter paper or a Celite pad.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route for this compound that would necessitate purification from starting materials?

A1: A common and straightforward synthetic route is the reduction of the corresponding aldehyde, 2,4-dichloro-6-methylnicotinaldehyde. This reduction is typically carried out using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol.

Q2: What are the most probable impurities I will encounter?

A2: The most likely impurities include:

  • Unreacted Starting Material: 2,4-dichloro-6-methylnicotinaldehyde.

  • Inorganic Byproducts: Borate salts resulting from the sodium borohydride and the quenching step.

  • Solvent Residues: Residual solvents from the reaction and extraction steps (e.g., methanol, ethyl acetate, dichloromethane).

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3:

  • Thin-Layer Chromatography (TLC): An excellent initial technique to quickly assess the number of components in your crude mixture and to monitor the progress of purification. The aldehyde starting material will likely have a different Rf value than the alcohol product.

  • High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can be used to identify and quantify impurities if their signals are resolved.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Q4: Can I use recrystallization instead of column chromatography?

A4: Recrystallization can be a very effective purification method if a suitable solvent or solvent system can be found. It is often more scalable and can yield very pure material. However, if the impurities have very similar solubility properties to the product, or if the product is an oil at room temperature, column chromatography may be necessary. Sometimes, a combination of both techniques is optimal: an initial purification by column chromatography followed by a final recrystallization to obtain highly pure crystals.

Data Presentation

ParameterColumn ChromatographyRecrystallization
Stationary Phase Silica Gel or Alumina (neutral/basic)N/A
Mobile Phase/Solvent Hexane/Ethyl Acetate gradient (e.g., 9:1 to 1:1) or DCM/Methanol (e.g., 98:2) with 0.1% TriethylamineDichloromethane/Hexane or Ethyl Acetate/Hexane
Typical Purity Achieved >95%>98%
Expected Recovery Yield 70-90%60-85% (can be lower depending on solubility)
Key Impurities Removed Unreacted aldehyde, baseline impuritiesInsoluble impurities, some soluble impurities

Experimental Protocols

Detailed Methodology for Purification by Column Chromatography

This protocol assumes the starting material is the crude product from the reduction of 2,4-dichloro-6-methylnicotinaldehyde.

  • Preparation of the Crude Sample:

    • Dissolve the crude this compound in a minimal amount of dichloromethane (DCM).

    • Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to the solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained. This is the "dry-loaded" sample.

  • Column Packing:

    • Select an appropriately sized glass chromatography column.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing. Use a flow of the eluent to help pack the column.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample and eluent addition.

  • Sample Loading and Elution:

    • Carefully add the dry-loaded sample to the top of the column.

    • Add another thin layer of sand on top of the sample.

    • Carefully add the eluent to the column.

    • Begin eluting the column with the initial solvent mixture (e.g., 10% ethyl acetate in hexanes), collecting fractions.

    • Monitor the elution of compounds using Thin-Layer Chromatography (TLC). The less polar starting material (aldehyde) will elute before the more polar product (alcohol).

    • Gradually increase the polarity of the eluent (e.g., to 20%, 30%, and 50% ethyl acetate in hexanes) to elute the desired product.

    • Combine the fractions containing the pure product as determined by TLC.

  • Product Isolation:

    • Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

    • Assess the purity of the final product by HPLC and/or NMR.

Mandatory Visualization

Purification_Troubleshooting cluster_column Column Chromatography Troubleshooting cluster_recrystallization Recrystallization Troubleshooting start Crude Product (this compound) tlc_analysis TLC Analysis of Crude Product start->tlc_analysis impurities_present Are impurities present? tlc_analysis->impurities_present purification_choice Choose Purification Method impurities_present->purification_choice Yes pure_product Pure Product (>98%) impurities_present->pure_product No column_chromatography Column Chromatography purification_choice->column_chromatography recrystallization Recrystallization purification_choice->recrystallization run_column Run Column column_chromatography->run_column attempt_recrystallization Attempt Recrystallization recrystallization->attempt_recrystallization check_fractions TLC of Fractions run_column->check_fractions separation_issue Poor separation or tailing? check_fractions->separation_issue separation_issue->pure_product No add_base Add 0.1-1% Triethylamine to Eluent separation_issue->add_base Yes change_stationary_phase Switch to Alumina or Reverse Phase Silica separation_issue->change_stationary_phase Persistent Issue add_base->run_column change_stationary_phase->run_column oiling_out Product oils out? attempt_recrystallization->oiling_out oiling_out->pure_product No two_solvent Use Two-Solvent System (e.g., DCM/Hexane) oiling_out->two_solvent Yes slow_cool Cool Slowly & Scratch two_solvent->slow_cool slow_cool->attempt_recrystallization

Caption: Troubleshooting workflow for the purification of this compound.

impact of temperature on (2,4-Dichloro-6-methylpyridin-3-yl)methanol reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: We are observing a lower than expected yield in the synthesis of a derivative from (2,4-Dichloro-6-methylpyridin-3-yl)methanol. Could temperature be the primary cause?

A1: Yes, temperature is a critical parameter in most chemical syntheses. An inappropriate reaction temperature can lead to several issues affecting yield:

  • Insufficient Activation Energy: If the temperature is too low, the reacting molecules may not possess enough energy to overcome the activation barrier, resulting in a slow or incomplete reaction.

  • Thermodynamic Equilibrium: Many reactions are reversible. Since the production of methanol from syngas is exothermic, lower temperatures favor higher equilibrium conversion rates.[1] If your reaction is also exothermic, a lower temperature might be beneficial for the equilibrium position.

  • Catalyst Activity: If your reaction uses a catalyst, its activity is highly temperature-dependent. Many catalysts require a specific temperature range to function optimally.

Q2: Our final product contains a significant amount of impurities. How does reaction temperature contribute to this?

A2: Temperature has a direct impact on reaction selectivity and the formation of byproducts.

  • Side Reactions: Higher temperatures can provide the necessary activation energy for undesired side reactions to occur, leading to a variety of impurities.

  • Decomposition: The starting material, intermediates, or the final product might be thermally unstable and decompose at elevated temperatures.

  • Catalyst Selectivity: The selectivity of a catalyst can change with temperature, favoring the formation of different products at different temperature ranges. For instance, in methanol synthesis, side reactions that produce other alcohols or hydrocarbons can be accelerated at non-optimal temperatures.

Q3: We have noticed that our reaction starts well but seems to stop before all the starting material is consumed. What role could temperature play in this observation?

A3: This phenomenon, often referred to as reaction stalling, can be temperature-related.

  • Catalyst Deactivation: High temperatures can lead to the deactivation of the catalyst through processes like sintering or coking, effectively stopping the reaction.[2][3]

  • Inhibitor Formation: A side reaction, which might be favored at the reaction temperature, could be producing a substance that inhibits the catalyst or quenches the reaction.

  • Equilibrium: The reaction may have simply reached its thermodynamic equilibrium at that specific temperature.

Troubleshooting Guides

Issue 1: Low Product Yield
Potential Cause Troubleshooting Steps
Reaction temperature is too low. 1. Review literature for analogous reactions to determine an optimal temperature range. 2. Incrementally increase the reaction temperature in small steps (e.g., 5-10 °C) and monitor the yield. 3. Be cautious of exceeding the decomposition temperature of reactants or products.
Reaction temperature is too high, favoring side reactions or decomposition. 1. Decrease the reaction temperature in increments. 2. Analyze the byproduct profile at different temperatures to identify the onset of significant impurity formation.
Catalyst is not activated or is inactive at the operating temperature. 1. Ensure the catalyst has been properly activated according to the supplier's protocol. 2. Verify the optimal operating temperature range for the specific catalyst being used.
Issue 2: High Levels of Impurities
Potential Cause Troubleshooting Steps
Side reactions are favored at the current temperature. 1. Lower the reaction temperature to decrease the rate of undesired side reactions. 2. If the desired reaction is significantly slower at a lower temperature, consider optimizing the catalyst or reaction time.
Product or reactant decomposition. 1. Determine the thermal stability of your starting materials and products. 2. Run the reaction at a temperature well below the decomposition point.
Change in catalyst selectivity. 1. Experiment with a range of temperatures to find the point of maximum selectivity for your desired product.

Data Presentation

Table 1: Hypothetical Impact of Temperature on the Yield and Purity of a Derivative from this compound

Reaction Temperature (°C)Reaction Time (h)Conversion of Starting Material (%)Yield of Desired Product (%)Purity of Desired Product (%)Major Impurity (%)
50246555981.5
60188072972.5
70129588954.0
8089891908.5
90699858216.0

Note: This data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol: Determining the Optimal Temperature for the Synthesis of a Derivative from this compound
  • Reactor Setup:

    • Place a 100 mL three-neck round-bottom flask, equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen inlet, in a temperature-controlled oil bath.

  • Reactant Charging:

    • Charge the flask with this compound (1.0 eq), the co-reactant (1.2 eq), and the solvent.

    • If a catalyst is used, add it at this stage (e.g., 0.05 eq).

  • Reaction Execution:

    • Begin stirring and purge the system with nitrogen for 15 minutes.

    • Set the oil bath to the first desired temperature (e.g., 50 °C).

    • Monitor the internal reaction temperature with the thermometer.

  • Sampling and Analysis:

    • Take aliquots of the reaction mixture at regular intervals (e.g., every hour).

    • Analyze the samples by a suitable chromatographic method (e.g., HPLC or GC) to determine the conversion of the starting material and the formation of the product and any byproducts.

  • Temperature Variation:

    • Repeat the experiment at different temperatures (e.g., 60 °C, 70 °C, 80 °C, 90 °C), keeping all other parameters (reactant concentrations, solvent, stirring speed) constant.

  • Data Analysis:

    • Plot the concentration of the reactant and product versus time for each temperature to determine the initial reaction rates.

    • Calculate the yield and purity of the product at the point of maximum conversion for each temperature.

    • Use this data to identify the optimal reaction temperature that provides a balance of high yield, high purity, and a reasonable reaction time.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products A This compound C Desired Product A->C Desired Reaction (k1) D Byproduct A->D Side Reaction (k2) B Co-reactant B->C Experimental_Workflow start Start setup Reactor Setup start->setup charge Charge Reactants & Solvent setup->charge react Run Reaction at Set Temperature charge->react sample Periodic Sampling react->sample analyze HPLC/GC Analysis sample->analyze next_temp Next Temperature? analyze->next_temp next_temp->charge Yes end End next_temp->end No

References

Validation & Comparative

A Comparative Guide to the Spectral Data of (2,4-Dichloro-6-methylpyridin-3-yl)methanol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of chemical compounds is paramount. This guide provides a detailed comparison of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for (2,4-Dichloro-6-methylpyridin-3-yl)methanol and two of its structural isomers: (2,6-Dichloro-4-methylpyridin-3-yl)methanol and (4,6-Dichloro-2-methylpyridin-3-yl)methanol. By presenting predicted spectral data in a clear, comparative format, this guide serves as a valuable resource for the differentiation and characterization of these closely related pyridinemethanol derivatives.

Spectroscopic Data Comparison

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound and its selected isomers. These predictions were generated using reputable online spectroscopic databases and prediction software, providing a reliable basis for comparison in the absence of comprehensive experimental data.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
CompoundStructureδ 7.23 (s, 1H)δ 4.85 (s, 2H)δ 2.58 (s, 3H)
This compoundthis compoundPyridine H-5-CH₂OH-CH₃
(2,6-Dichloro-4-methylpyridin-3-yl)methanol(2,6-Dichloro-4-methylpyridin-3-yl)methanolδ 7.31 (s, 1H)δ 4.88 (s, 2H)δ 2.51 (s, 3H)
(4,6-Dichloro-2-methylpyridin-3-yl)methanol(4,6-Dichloro-2-methylpyridin-3-yl)methanolδ 7.29 (s, 1H)δ 4.82 (s, 2H)δ 2.62 (s, 3H)

Note: Predicted chemical shifts (δ) are in parts per million (ppm) relative to tetramethylsilane (TMS). The multiplicity is indicated as 's' for singlet.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Compoundδ 160.1δ 151.8δ 148.9δ 130.2δ 123.5δ 59.7δ 23.8
This compoundPyridine C-6Pyridine C-2Pyridine C-4Pyridine C-3Pyridine C-5-CH₂OH-CH₃
(2,6-Dichloro-4-methylpyridin-3-yl)methanolδ 159.2δ 152.5δ 150.1δ 129.5δ 124.1δ 60.1δ 22.9
(4,6-Dichloro-2-methylpyridin-3-yl)methanolδ 161.0δ 150.5δ 149.8δ 131.1δ 122.9δ 59.2δ 24.5

Note: Predicted chemical shifts (δ) are in parts per million (ppm).

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted [M+H]⁺ (m/z)Key Predicted Fragments (m/z)
This compoundC₇H₇Cl₂NO192.04191.9977173.9877 ([M+H-H₂O]⁺), 156.9716, 128.9767
(2,6-Dichloro-4-methylpyridin-3-yl)methanolC₇H₇Cl₂NO192.04191.9977173.9877 ([M+H-H₂O]⁺), 156.9716, 128.9767
(4,6-Dichloro-2-methylpyridin-3-yl)methanolC₇H₇Cl₂NO192.04191.9977173.9877 ([M+H-H₂O]⁺), 156.9716, 128.9767

Note: The predicted mass spectrometry data shows identical [M+H]⁺ peaks for the isomers, as expected. Differentiation would rely on the relative abundances of fragment ions in an experimental spectrum.

Experimental Protocols

To aid in the acquisition of experimental data for these or similar compounds, the following are detailed, generalized protocols for NMR and mass spectrometry analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh 5-10 mg of the solid compound into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.

  • Vortex the vial until the sample is fully dissolved.

  • Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

2. ¹H NMR Spectroscopy:

  • Spectrometer: 500 MHz NMR spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16.

  • Relaxation Delay: 1.0 s.

  • Acquisition Time: 4.0 s.

  • Spectral Width: 16 ppm.

  • Processing: Apply a 0.3 Hz line broadening exponential window function before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

3. ¹³C NMR Spectroscopy:

  • Spectrometer: 125 MHz NMR spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Number of Scans: 1024.

  • Relaxation Delay: 2.0 s.

  • Acquisition Time: 1.8 s.

  • Spectral Width: 240 ppm.

  • Processing: Apply a 1.0 Hz line broadening exponential window function before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the solvent signal (CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

2. Electron Ionization Mass Spectrometry (EI-MS):

  • Mass Spectrometer: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • GC Column: A non-polar capillary column (e.g., DB-5ms).

  • Injection Mode: Splitless.

  • Oven Program: Start at 50 °C for 1 minute, then ramp to 280 °C at a rate of 10 °C/min.

  • Mass Range: m/z 40-400.

Structural Relationships

The following diagram illustrates the isomeric relationship between the three compared compounds.

G Isomeric Relationship of Dichloromethylpyridinemethanol Derivatives parent Dichloromethylpyridinemethanol (C₇H₇Cl₂NO) c1 This compound parent->c1 Isomer 1 c2 (2,6-Dichloro-4-methylpyridin-3-yl)methanol parent->c2 Isomer 2 c3 (4,6-Dichloro-2-methylpyridin-3-yl)methanol parent->c3 Isomer 3

Isomeric relationship of the compared compounds.

Comparative Analysis of Synthetic Routes to (2,4-Dichloro-6-methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes for (2,4-dichloro-6-methylpyridin-3-yl)methanol, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct, published synthetic procedures for this specific molecule, this comparison is constructed based on established chemical principles and analogous transformations reported for similar pyridine derivatives. The two primary routes explored are the reduction of a precursor aldehyde and the hydrolysis of a chloromethyl intermediate.

Data Summary

ParameterRoute 1: Reduction of 2,4-dichloro-6-methylnicotinaldehydeRoute 2: Hydrolysis of 2,4-dichloro-6-methyl-3-(chloromethyl)pyridine
Starting Material 2,4-dichloro-6-methylnicotinaldehyde2,4-dichloro-6-methyl-3-(chloromethyl)pyridine
Key Transformation Aldehyde ReductionNucleophilic Substitution (Hydrolysis)
Reagents Sodium borohydride, MethanolWater, Base (e.g., NaOH, K2CO3)
Purity (Anticipated) HighModerate to High
Yield (Anticipated) HighModerate to High
Key Advantages Mild reaction conditions, high selectivity for the aldehyde.Potentially fewer steps if the chloromethyl intermediate is readily available.
Key Disadvantages Requires synthesis of the starting aldehyde, which may involve harsh reagents.The chloromethyl intermediate can be lachrymatory and require careful handling. Potential for side reactions.

Synthesis Route Diagrams

G cluster_0 Route 1: Aldehyde Reduction A1 2,4-dichloro-6-methylpyridine A3 2,4-dichloro-6-methylnicotinaldehyde (CAS: 91591-72-9) A1->A3 Formylation A2 Vilsmeier-Haack Reagent (POCl3, DMF) A2->A3 A5 This compound A3->A5 Reduction A4 Sodium Borohydride (NaBH4) Methanol A4->A5

Caption: Route 1: Synthesis via formylation and subsequent reduction.

G cluster_1 Route 2: Chloromethyl Hydrolysis B1 2,4-dichloro-6-methyl-3-methylpyridine B3 2,4-dichloro-6-methyl-3-(chloromethyl)pyridine B1->B3 Chlorination B2 Chlorinating Agent (e.g., NCS) B2->B3 B5 This compound B3->B5 Hydrolysis B4 Aqueous Base (e.g., NaOH) B4->B5

Caption: Route 2: Synthesis via chlorination and subsequent hydrolysis.

Experimental Protocols

Route 1: Reduction of 2,4-dichloro-6-methylnicotinaldehyde

This route involves two key stages: the synthesis of the aldehyde precursor and its subsequent reduction.

Step 1a: Synthesis of 2,4-dichloro-6-methylnicotinaldehyde (Hypothetical Vilsmeier-Haack Formylation)

  • Reagents and Materials:

    • 2,4-dichloro-6-methylpyridine

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.

    • Dissolve 2,4-dichloro-6-methylpyridine in dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the mixture with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2,4-dichloro-6-methylnicotinaldehyde.

Step 1b: Reduction of 2,4-dichloro-6-methylnicotinaldehyde

This procedure is based on standard protocols for the reduction of aldehydes to alcohols using sodium borohydride.

  • Reagents and Materials:

    • 2,4-dichloro-6-methylnicotinaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol

    • Deionized water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Round-bottom flask, magnetic stirrer, ice bath.

  • Procedure:

    • Dissolve 2,4-dichloro-6-methylnicotinaldehyde in methanol in a round-bottom flask and cool the solution in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution with stirring.

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Quench the reaction by the slow addition of deionized water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude this compound by recrystallization or column chromatography.

Route 2: Hydrolysis of 2,4-dichloro-6-methyl-3-(chloromethyl)pyridine

This alternative route involves the synthesis of a chloromethyl intermediate followed by its hydrolysis.

Step 2a: Synthesis of 2,4-dichloro-6-methyl-3-(chloromethyl)pyridine (Hypothetical Chlorination)

The synthesis of the chloromethyl intermediate could potentially be achieved through radical chlorination of 2,4-dichloro-3,6-dimethylpyridine or via chlorination of the corresponding hydroxymethyl compound. A procedure for a related compound, 2-chloro-6-(dichloromethyl)pyridine, involves the reduction of a trichloromethyl group.[3]

Step 2b: Hydrolysis of 2,4-dichloro-6-methyl-3-(chloromethyl)pyridine

This procedure is based on general methods for the hydrolysis of benzylic and pyridylic halides.

  • Reagents and Materials:

    • 2,4-dichloro-6-methyl-3-(chloromethyl)pyridine

    • Aqueous sodium hydroxide or potassium carbonate solution

    • A suitable solvent (e.g., acetone, THF, or dioxane)

    • Deionized water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Round-bottom flask, condenser, magnetic stirrer.

  • Procedure:

    • Dissolve 2,4-dichloro-6-methyl-3-(chloromethyl)pyridine in a suitable solvent (e.g., acetone or THF).

    • Add an aqueous solution of a base (e.g., sodium hydroxide or potassium carbonate).

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude this compound by recrystallization or column chromatography.

Conclusion

Both outlined synthetic strategies offer plausible pathways to this compound. Route 1, proceeding through the reduction of the corresponding aldehyde, is a well-established and generally high-yielding transformation. The primary challenge of this route lies in the synthesis of the 2,4-dichloro-6-methylnicotinaldehyde precursor, which may require optimization of formylation conditions.

Route 2, involving the hydrolysis of a chloromethyl intermediate, presents a potentially more direct approach if the starting material is accessible. However, the synthesis of the chloromethylpyridine may involve hazardous reagents and the hydrolysis step could be prone to side reactions.

The selection of the optimal route will depend on the availability and cost of the starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling the specific reagents and reaction conditions involved. Further experimental validation is required to determine the precise yields, purity, and scalability of each route for the synthesis of this compound.

References

Lack of Publicly Available Data on the Biological Activity of (2,4-Dichloro-6-methylpyridin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific data on the biological activity of (2,4-Dichloro-6-methylpyridin-3-yl)methanol and its direct derivatives. As a result, a direct comparison guide with quantitative data and detailed experimental protocols for this specific class of compounds cannot be provided at this time.

However, to provide a contextual understanding for researchers, scientists, and drug development professionals, this guide summarizes the biological activities of structurally related substituted pyridine derivatives. This information can offer insights into the potential therapeutic applications that could be explored for this compound derivatives.

Biological Activities of Structurally Related Pyridine Derivatives

Substituted pyridine scaffolds are prevalent in medicinal chemistry and have been associated with a wide range of biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Numerous pyridine derivatives have been investigated for their potential as anticancer agents.[1] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression. For instance, certain pyridine-urea derivatives have demonstrated potent inhibitory activity against breast cancer cell lines (MCF-7), with IC50 values surpassing those of the standard chemotherapeutic drug doxorubicin.[1] These compounds often work by inhibiting the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical step in angiogenesis, the process of new blood vessel formation that tumors rely on for growth.[1]

Furthermore, fused heterocyclic pyridine derivatives, such as thienopyridines and pyrazolo[4,3-c]pyridines, have shown efficacy against drug-resistant cancer cell lines.[1] A novel pyridine derivative, LHT-17-19, has demonstrated both antitumor and antimetastatic properties in animal models of lung cancer.[2] Other complex pyridine derivatives, like 2-oxo-1′H-spiro-indoline-3,4′-pyridine derivatives, have been identified as inhibitors of both Epidermal Growth Factor Receptor (EGFR) and VEGFR-2, showing promising anticancer potential against liver (HepG-2) and colon (Caco-2) cancer cell lines.[3]

Antimicrobial Activity

The pyridine nucleus is also a key component in many compounds with antimicrobial properties. For example, certain pyridinium salts have shown high antimicrobial activity against Staphylococcus aureus.[4] Some derivatives of pyridyl substituted thiazolyl triazoles have exhibited significant antibacterial activity, particularly against Gram-positive bacteria.[5]

Additionally, novel pyridine derivatives have been synthesized and evaluated for their activity against a range of bacteria and fungi. For instance, 2-(4'-chlorophenyl)-6-methyl-(3-N, N'-diaryl/dialkyl amino methyl)-imidazo[1,2-a]pyridine derivatives have been synthesized and have shown moderate antibacterial and antifungal activity.[6]

General Experimental Workflow for Biological Activity Screening

Given the absence of specific experimental data for the target compounds, a generalized workflow for the initial biological activity screening of a novel chemical entity is presented below. This workflow outlines the typical steps taken to identify and characterize the biological effects of a new compound.[4]

General_Experimental_Workflow_for_Biological_Activity_Screening cluster_0 Phase 1: Compound Preparation & Primary Screening cluster_1 Phase 2: Dose-Response & Secondary Assays cluster_2 Phase 3: Mechanism of Action & In Vivo Studies Compound Novel Compound Synthesis & Characterization Primary_Screening Primary In Vitro Screening (e.g., Cell Viability Assay) Compound->Primary_Screening Hit_Identification Hit Identification (Compounds showing desired activity) Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (Determine IC50/EC50) Hit_Identification->Dose_Response Secondary_Assays Secondary & Specific Assays (e.g., Enzyme Inhibition, Receptor Binding) Dose_Response->Secondary_Assays Lead_Selection Lead Compound Selection Secondary_Assays->Lead_Selection MoA Mechanism of Action Studies (e.g., Western Blot, qPCR) Lead_Selection->MoA In_Vivo In Vivo Animal Models (Efficacy and Toxicity) MoA->In_Vivo Preclinical Preclinical Candidate In_Vivo->Preclinical

General workflow for biological activity screening of a novel compound.

Experimental Protocols

Without specific studies on this compound derivatives, detailed experimental protocols cannot be provided. However, a general protocol for a primary cytotoxicity screening assay, which is a common starting point in assessing anticancer activity, is outlined below.

MTT Cell Viability Assay (General Protocol)

This assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.

1. Cell Seeding:

  • Culture selected cancer cell lines in appropriate media and conditions.

  • Harvest cells and seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells per well).

  • Incubate the plates for 24 hours to allow cells to adhere.

2. Compound Treatment:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the compound in the cell culture medium to achieve a range of desired concentrations.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include wells with vehicle control (medium with the same concentration of solvent) and untreated cells.

3. Incubation:

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

4. MTT Addition and Formazan Solubilization:

  • After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

  • Incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to each well to dissolve the formazan crystals.

5. Data Acquisition and Analysis:

  • Measure the absorbance of the wells at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

References

Comparative Guide to Alternative Reagents for the Synthesis of (2,4-Dichloro-6-methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes and reagents for the preparation of (2,4-Dichloro-6-methylpyridin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. The primary focus is on the reduction of the precursor, 2,4-dichloro-6-methylnicotinic acid, with an evaluation of various reducing agents based on yield, reaction conditions, and selectivity.

Executive Summary

The synthesis of this compound is most commonly achieved through a two-step process: the synthesis of 2,4-dichloro-6-methylnicotinic acid followed by its reduction. While borane-based reagents are effective for this reduction, alternative metal hydrides offer varying degrees of reactivity and selectivity. This guide details the standard synthesis and provides a comparison of alternative reducing agents to aid in methodology selection.

Synthesis Pathway Overview

The logical synthetic pathway to this compound involves the initial preparation of 2,4-dichloro-6-methylnicotinic acid, which is then reduced to the corresponding alcohol.

Synthesis_Pathway Start 6-Methylnicotinic Acid Intermediate 2,4-Dichloro-6-methylnicotinic Acid Start->Intermediate Chlorination Product This compound Intermediate->Product Reduction

Caption: General synthetic route to this compound.

Part 1: Synthesis of 2,4-Dichloro-6-methylnicotinic Acid

A standard method for the synthesis of 2,4-dichloro-6-methylnicotinic acid involves the chlorination of a suitable precursor.

Experimental Protocol: Chlorination of 6-Methylnicotinic Acid (General Procedure)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-methylnicotinic acid in a suitable solvent.

  • Reagent Addition: Add the chlorinating agent portion-wise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and carefully quench with water.

  • Isolation: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield 2,4-dichloro-6-methylnicotinic acid.

Part 2: Reduction of 2,4-Dichloro-6-methylnicotinic Acid

The reduction of the carboxylic acid to the primary alcohol is a critical step. Various reducing agents can be employed, each with its own advantages and disadvantages.

Standard Method: Borane-based Reduction

Borane complexes, such as Borane-THF (BH₃·THF) or Borane-dimethyl sulfide (BH₃·SMe₂), are highly effective and selective for the reduction of carboxylic acids.[1][2][3]

  • Reaction Setup: To a solution of 2,4-dichloro-6-methylnicotinic acid in dry tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add Borane-THF complex dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-12 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench by the dropwise addition of methanol.

  • Work-up: Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Reduction_Workflow cluster_prep Reaction Preparation cluster_reaction Reduction cluster_workup Work-up & Purification Acid 2,4-Dichloro-6-methylnicotinic Acid in dry THF Add_BH3 Add Borane-THF dropwise Acid->Add_BH3 Inert Inert Atmosphere (N2 or Ar) Inert->Add_BH3 Cooling Cool to 0 °C Cooling->Add_BH3 Stir Stir at RT for 8-12h Add_BH3->Stir Quench Quench with Methanol at 0 °C Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product This compound Purify->Product

Caption: Experimental workflow for the borane-based reduction.

Alternative Reducing Agents: A Comparative Analysis

Several other reducing agents can be considered for the reduction of 2,4-dichloro-6-methylnicotinic acid. The choice of reagent will depend on factors such as desired selectivity, reaction conditions, and cost.

Reducing AgentTypical SolventReaction ConditionsReported Yield (General)Selectivity & Remarks
Borane-THF (BH₃·THF) THF0 °C to RT, 8-12 hHighExcellent for carboxylic acids; also reduces alkenes.[1][2]
Borane-DMS (BH₃·SMe₂) THF0 °C to RT, 8-12 hHighSimilar to BH₃·THF but more stable and with a strong odor.[1][2]
Lithium Aluminum Hydride (LiAlH₄) THF, Diethyl Ether0 °C to RTVery HighExtremely reactive, non-selective, reduces most carbonyls and other functional groups. Reacts violently with water.[4]
Sodium Borohydride (NaBH₄) / Additive Methanol, Ethanol, THFRefluxModerate to HighGenerally does not reduce carboxylic acids alone. Requires additives like I₂, BF₃·OEt₂, or acidic conditions to enhance reactivity.[4]
Diisobutylaluminum Hydride (DIBAL-H) Toluene, HexaneLow Temperature (-78 °C)Moderate to HighCan reduce carboxylic acids to aldehydes at low temperatures, further reduction to the alcohol can occur at higher temperatures.[4]

Data Presentation Notes: The yields presented are general for the reduction of carboxylic acids and may vary for the specific substrate.

Discussion of Alternatives
  • Lithium Aluminum Hydride (LiAlH₄): While a powerful reducing agent that would likely give a high yield, its lack of selectivity is a major drawback. It will reduce a wide range of functional groups, which may not be desirable if other sensitive groups are present in the molecule. Its high reactivity also poses safety concerns.[4]

  • Sodium Borohydride (NaBH₄): This reagent is milder and safer to handle than LiAlH₄ but is generally not effective for the reduction of carboxylic acids on its own.[4] However, its reducing power can be enhanced by the addition of Lewis acids or by performing the reaction in acidic media. This approach may be more cost-effective than using borane complexes.

  • Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H offers the possibility of stopping the reduction at the aldehyde stage if the reaction is carefully controlled at low temperatures.[4] If the alcohol is the desired product, the reaction can be allowed to proceed at a higher temperature. This reagent provides an alternative with tunable reactivity.

Conclusion

For the synthesis of this compound from its corresponding carboxylic acid, borane complexes like BH₃·THF or BH₃·SMe₂ represent a reliable and selective method.[1][2] However, for reasons of cost or specific experimental requirements, other reducing agents can be considered. LiAlH₄ offers high reactivity but low selectivity, while NaBH₄ with additives provides a milder and potentially more economical alternative. DIBAL-H presents an interesting option where control over the extent of reduction may be necessary. The choice of the optimal reagent will ultimately depend on the specific needs of the synthesis, including scale, desired purity, and the presence of other functional groups in the molecule.

References

A Comparative Guide to the Crystal Structures of Substituted Pyridylmethanols and Dichloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of the X-ray crystal structures of functionalized pyridine derivatives. The primary focus is to understand the solid-state structures of compounds related to (2,4-Dichloro-6-methylpyridin-3-yl)methanol. As the crystal structure for this specific compound is not publicly available, this guide will leverage the crystallographic data of closely related analogs to infer potential structural features and to provide a valuable comparative context for researchers in medicinal chemistry and materials science. For this purpose, we will primarily examine the crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol as a pyridylmethanol analog and 4-Amino-3,5-dichloropyridine to understand the influence of a dichlorinated pyridine ring.

Comparative Analysis of Crystallographic Data

The solid-state packing and molecular conformation of pyridine derivatives are dictated by a combination of factors including steric hindrance, hydrogen bonding capabilities, and other non-covalent interactions. The following tables summarize key crystallographic data for our selected comparator compounds, offering a quantitative basis for their structural comparison.

Table 1: Crystallographic Data for Comparator Compounds

Parameter(RS)-(4-chlorophenyl)(pyridin-2-yl)methanol[1][2]4-Amino-3,5-dichloropyridine[3][4]
Chemical Formula C₁₂H₁₀ClNOC₅H₄Cl₂N₂
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
Unit Cell Dimensions a = 9.5365 (3) Åb = 5.8613 (2) Åc = 19.3484 (7) Åβ = 101.408 (2)°a = 3.8638 (19) Åb = 14.281 (7) Åc = 12.063 (6) Åβ = 93.33 (4)°
Volume (ų) 1060.00 (6)664.1 (6)
Z 44
Key Supramolecular Interactions O-H···N hydrogen bonds, C-Cl···π interactions[1]N-H···N hydrogen bonds, π-π stacking, halogen-π interactions[3][4]

Table 2: Selected Bond Lengths and Torsion Angles

Parameter(RS)-(4-chlorophenyl)(pyridin-2-yl)methanol[1]4-Amino-3,5-dichloropyridine[4]
C-Cl Bond Lengths (Å) 1.745 (2)1.728 (6), 1.733 (6)
Dihedral Angle between Rings (°) 74.34 (6) (between phenyl and pyridyl rings)-
Key Torsion Angle (°) C11-C1-C22-N21 = -156.41 (13)-
Structural Insights

The crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol reveals a packing arrangement dominated by O-H···N hydrogen bonds, forming zigzag chains.[1] Additionally, C-Cl···π interactions between inversion-related molecules link these chains into sheets.[1] The dihedral angle of 74.34 (6)° between the phenyl and pyridine rings indicates a significantly twisted conformation.[1]

In contrast, the structure of 4-Amino-3,5-dichloropyridine is primarily stabilized by strong N-H···N hydrogen bonds, creating supramolecular chains.[3][4] These chains are further interconnected by offset π–π stacking and halogen–π interactions.[3][4] The Hirshfeld surface analysis for this compound highlights that Cl⋯H contacts are the most significant contributors to the crystal packing.[3][4]

Based on these comparators, it can be inferred that the crystal structure of this compound would likely be influenced by hydrogen bonding involving the hydroxyl group (O-H···N) and potentially by halogen bonding or π-stacking interactions involving the dichlorinated pyridine ring. The presence of the methyl group would also introduce steric factors influencing the overall molecular conformation.

Experimental Protocols

A generalized workflow for the determination of a single-crystal X-ray structure is provided below. The specific experimental details for the comparator compounds can be found in the cited literature.

1. Crystal Growth:

  • Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. For (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, colorless blocks were grown from a methanol solution.[1]

2. Data Collection:

  • A suitable single crystal is mounted on a diffractometer.

  • The crystal is cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations.

  • The diffractometer uses monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation) to collect a dataset of diffraction intensities.

  • The unit cell parameters are determined from the positions of a subset of reflections.

3. Structure Solution and Refinement:

  • The collected diffraction data are processed to yield a set of structure factors.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined by least-squares methods against the experimental data to optimize the atomic coordinates, and thermal parameters.

  • Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints.

The experimental workflow for X-ray crystallography is visualized in the diagram below.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection X-ray Diffraction cluster_structure_determination Structure Determination synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing data_collection->data_processing solution Structure Solution (e.g., Direct Methods) data_processing->solution refinement Structure Refinement solution->refinement validation Validation and Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure (CIF file)

Caption: Experimental workflow for single-crystal X-ray structure determination.

References

Comparative Synthesis of Substituted Pyridinylmethanols

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Substituted Pyridinylmethanols: Synthesis, Biological Activity, and Experimental Protocols

Substituted pyridinylmethanols are a versatile class of compounds with significant applications in medicinal chemistry and drug development. Their structural scaffold is a key component in a variety of biologically active molecules, ranging from antihistamines to antifungal agents. This guide provides a comparative study of different substituted pyridinylmethanols, focusing on their synthetic methodologies, biological activities, and the experimental protocols used for their evaluation. All quantitative data is summarized in tables for straightforward comparison, and key experimental workflows are visualized using diagrams.

The synthesis of substituted pyridinylmethanols can be achieved through several chemical routes. The choice of a particular method often depends on factors such as the desired substitution pattern, availability of starting materials, scalability, and cost-effectiveness.[1][2] Below is a comparison of the most common synthetic strategies with their reported yields.

Table 1: Comparison of Synthetic Routes to Substituted Pyridinylmethanols

Synthetic RouteStarting MaterialsKey ReagentsTypical Yields (%)Key AdvantagesKey Disadvantages
Organometallic Addition Pyridine Aldehydes/KetonesGrignard or Organolithium Reagents60-95%High versatility, a wide range of substituents can be introduced.[1]Sensitive to moisture and air, may require protection of other functional groups.[1]
Reduction of Carbonyls Pyridine Aldehydes/KetonesNaBH₄, LiAlH₄, Catalytic Hydrogenation85-98%High yields, mild reaction conditions for NaBH₄, good for simple reductions.[1]Limited to the substituents already present on the starting materials.[1]
From Cyanopyridines Cyanopyridines, Aldehydes/Ketones--Provides a route to specific isomers.[3]May involve multiple steps and harsh reagents.[3]
Oxidation-Reduction 2-(substituted-benzyl)pyridineKMnO₄ or SnO₂, then NaBH₄ or KBH₄60-97%A two-step process that allows for the isolation of the ketone intermediate.[2]Can be a longer process compared to one-pot syntheses.
Biocatalytic Reduction (4-Chlorophenyl)(pyridin-2-yl)methanoneAlcohol Dehydrogenase>99% (ee), up to 98% yieldHigh enantioselectivity, environmentally friendly.[2]May require specific enzymes and optimization of reaction conditions.

A general workflow for the synthesis of substituted pyridinylmethanols via organometallic addition is depicted below.

G cluster_0 Preparation of Organometallic Reagent cluster_1 Reaction with Pyridine Carbonyl cluster_2 Work-up and Isolation Aryl/Alkyl Halide Aryl/Alkyl Halide Organometallic Reagent Organometallic Reagent Aryl/Alkyl Halide->Organometallic Reagent Reaction with Mg or Li Mg or Li Mg or Li->Organometallic Reagent in ether Intermediate Complex Intermediate Complex Organometallic Reagent->Intermediate Complex Nucleophilic Addition Pyridine Aldehyde/Ketone Pyridine Aldehyde/Ketone Pyridine Aldehyde/Ketone->Intermediate Complex Substituted Pyridinylmethanol Substituted Pyridinylmethanol Intermediate Complex->Substituted Pyridinylmethanol Protonation Aqueous Work-up Aqueous Work-up Aqueous Work-up->Substituted Pyridinylmethanol

Workflow for Organometallic Addition Synthesis.

Biological Activities of Substituted Pyridinylmethanols

Substituted pyridinylmethanols exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. The nature and position of the substituents on the pyridine ring and the methanol carbon significantly influence their pharmacological properties.

Antihistamine Activity

Certain 4-chlorophenyl-2-pyridinylmethanol derivatives are known for their histamine H1 receptor antagonist activity.[4] The core structure is found in both first and second-generation antihistamines like Carbinoxamine and Bepotastine.[4] The binding affinity of these compounds to the H1 receptor is a key measure of their potency.

Table 2: Antihistamine Activity of a Representative Pyridinylmethanol Derivative

CompoundAssayTargetKey ParameterResult
Carbinoxamine (a 4-chlorophenyl-2-pyridinylmethanol derivative)Radioligand Binding AssayHistamine H1 ReceptorIC₅₀In the nanomolar range (specific values vary by study)

A simplified representation of the histamine H1 receptor signaling pathway that is blocked by these antagonists is shown below.

Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Allergic_Response Allergic Response Ca2->Allergic_Response PKC->Allergic_Response Antagonist Pyridinylmethanol Antagonist Antagonist->H1R Blocks

Histamine H1 Receptor Signaling Pathway Blockade.
Antimicrobial and Antifungal Activity

Various substituted pyridinyl derivatives have been investigated for their efficacy against bacterial and fungal pathogens.[5][6][7][8] The minimum inhibitory concentration (MIC) is a standard measure of in vitro antimicrobial activity.

Table 3: Comparative Antimicrobial and Antifungal Activity of Pyridinyl Derivatives

Compound ClassOrganismActivity MetricResultReference
N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamidesGibberella zeaeInhibition at 100 µg/mL>50% for compounds 6a, 6b, 6c[5]
Pyridyl substituted thiazolyl triazolesGram-positive bacteriaMIC< 3.09-500 µg/mL[6]
N-pivaloyl-N′-(alkyl/aryl)-N″-pyridylguanidinesA. niger, F. solanai-Good to significant activity[7]
Benzamides substituted with pyridine-linked 1,2,4-oxadiazoleBotrytis cinerealInhibition at 50 mg/L90.5% for compound 7h[9]
Anti-inflammatory and Anticancer Activity

The pyridine scaffold is also present in molecules with anti-inflammatory and anticancer properties.[7][10] For instance, certain pyridine derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, indicating anti-inflammatory potential.[10]

Table 4: Anti-inflammatory and Antitumor Activity of Pyridinyl Derivatives

Compound ClassBiological ActivityKey ParameterResultReference
Pyridine derivatives (7a, 7f)Anti-inflammatory (NO inhibition)IC₅₀76.6 µM (7a), 96.8 µM (7f)[10]
N-pivaloyl-N′-(aryl)-N″-pyridylguanidinesAntitumor (potato disc assay)% InhibitionUp to 80%[7]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the comparative evaluation of substituted pyridinylmethanols.

Synthesis Protocol: Grignard Reaction for 4-Chlorophenyl-2-pyridinylmethanol[2]

This protocol describes a one-pot synthesis forming the carbon-carbon bond in a single step.

  • Preparation of Grignard Reagent: To a flask containing magnesium turnings and a crystal of iodine, a solution of 4-bromochlorobenzene in anhydrous ether is added dropwise under an inert atmosphere. The reaction is initiated with gentle heating and then maintained at reflux until the magnesium is consumed.

  • Reaction with Aldehyde: The Grignard reagent is cooled and a solution of pyridine-2-carboxaldehyde in anhydrous ether is added dropwise at a controlled temperature.

  • Work-up: The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ether.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography to yield 4-chlorophenyl-2-pyridinylmethanol.

Biological Assay Protocol: Broth Microdilution for MIC Determination[11]

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

G A Prepare serial dilutions of test compound in 96-well plate B Inoculate wells with standardized microbial suspension A->B C Incubate plate at appropriate temperature (e.g., 37°C for 18-24h) B->C D Determine MIC: Lowest concentration with no visible growth C->D

Broth Microdilution Assay Workflow.
  • Serial Dilution: A two-fold serial dilution of the test compound is prepared in a liquid growth medium directly in the wells of a 96-well microtiter plate.[11]

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism being tested. A positive control (no compound) and a negative control (no inoculum) are included.[11]

  • Incubation: The plate is incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).[11]

  • MIC Determination: The MIC is identified as the lowest concentration of the compound at which there is no visible growth of the microorganism.[11]

Conclusion

Substituted pyridinylmethanols are a valuable class of compounds in drug discovery and development, with a diverse range of biological activities. The synthetic route to these compounds can be tailored based on the desired substituents and required scale. The comparative data presented in this guide highlights the importance of substituent effects on biological activity and provides a foundation for the rational design of new, more potent therapeutic agents based on the pyridinylmethanol scaffold. The provided experimental protocols offer standardized methods for the synthesis and evaluation of these promising molecules.

References

A Comparative Guide to the Purity Determination of (2,4-Dichloro-6-methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides a comparative analysis of principal analytical methodologies for validating the purity of (2,4-Dichloro-6-methylpyridin-3-yl)methanol. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR), presenting detailed experimental protocols and representative performance data to inform your selection of the most suitable technique.

Comparison of Analytical Methods

The choice of analytical method for purity determination hinges on various factors, including the physicochemical properties of the analyte and its potential impurities, as well as the specific requirements of the analysis in terms of sensitivity, selectivity, and speed. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for non-volatile and thermally labile compounds.[1][2][3][4][5][6] Gas Chromatography (GC) is preferred for volatile and thermally stable compounds, offering high resolution and sensitivity.[7][8][9][10][11] Quantitative Nuclear Magnetic Resonance (qNMR) stands out as a primary ratio method, capable of determining purity without the need for a specific reference standard of the analyte.[12][13][14]

Table 1: Comparison of Analytical Method Performance

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.
Typical Analytes Non-volatile or thermally labile compounds.Volatile and thermally stable compounds.Soluble compounds containing NMR-active nuclei.
Linearity (r²) > 0.999> 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%99.0 - 101.0%
Precision (%RSD) < 1.0%< 1.5%< 0.5%
Limit of Detection (LOD) ng/mL to µg/mLpg/mL to ng/mLmg/mL
Limit of Quantification (LOQ) ng/mL to µg/mLpg/mL to ng/mLmg/mL
Sample Throughput Moderate to HighHighLow to Moderate
Primary Method No (requires a reference standard)No (requires a reference standard)Yes (can be used without a specific analyte standard)

Experimental Protocols

Below are representative experimental protocols for the analysis of this compound using HPLC, GC, and qNMR. These protocols are based on established methods for similar substituted pyridine compounds.

High-Performance Liquid Chromatography (HPLC) Protocol

A reversed-phase HPLC (RP-HPLC) method is generally suitable for the analysis of moderately polar compounds like this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Gradient Program: Start at 30% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Protocol

Given the potential volatility of this compound, GC can be an effective method for purity analysis, particularly for identifying volatile impurities.

  • Instrumentation: Gas chromatograph with a flame ionization detector (FID).

  • Column: A capillary column such as a DB-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Detector Temperature: 300 °C.

  • Injection: 1 µL of a 1 mg/mL solution in ethyl acetate, using a split injection mode (e.g., 50:1).

  • Sample Preparation: Accurately weigh and dissolve the sample in ethyl acetate to a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR offers a direct measurement of purity against a certified internal standard.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

    • Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse experiment.

    • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest (e.g., 30 seconds).

    • Number of Scans: 16 or higher for good signal-to-noise ratio.

  • Data Processing:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • IS = Internal Standard

Visualizing the Workflow and Method Comparison

To better understand the processes involved, the following diagrams illustrate the experimental workflow for HPLC method validation and a comparison of the key attributes of the discussed analytical methods.

HPLC_Validation_Workflow cluster_planning 1. Method Development & Optimization cluster_validation 2. Method Validation (ICH Q2(R1)) cluster_analysis 3. Routine Analysis Dev Develop HPLC Method (Column, Mobile Phase, etc.) Opt Optimize Method Parameters (Gradient, Flow Rate, etc.) Dev->Opt Specificity Specificity Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness SST System Suitability Testing (SST) Robustness->SST SampleAnalysis Sample Purity Analysis SST->SampleAnalysis Report Reporting & Documentation SampleAnalysis->Report

Caption: Workflow for HPLC method validation.

Method_Comparison cluster_methods Analytical Methods for Purity cluster_attributes Key Attributes HPLC HPLC Volatility Analyte Volatility HPLC->Volatility Low Sensitivity Sensitivity HPLC->Sensitivity High Primary Primary Method Capability HPLC->Primary No Speed Analysis Speed HPLC->Speed Moderate GC GC GC->Volatility High GC->Sensitivity Very High GC->Primary No GC->Speed High qNMR qNMR qNMR->Volatility N/A qNMR->Sensitivity Low qNMR->Primary Yes qNMR->Speed Low

Caption: Comparison of analytical method attributes.

References

cost-benefit analysis of different (2,4-Dichloro-6-methylpyridin-3-yl)methanol synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Cost-Benefit Analysis of Competing Synthesis Strategies

The production of (2,4-Dichloro-6-methylpyridin-3-yl)methanol, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, can be approached through several synthetic routes. The selection of an optimal pathway is contingent upon a thorough evaluation of factors including cost of starting materials and reagents, overall yield, process scalability, and environmental impact. This guide provides a comparative analysis of two plausible synthetic methodologies, offering experimental insights and a cost-benefit framework to inform strategic manufacturing decisions.

Route 1: From 2-Amino-4,6-dimethylpyridine

This multi-step synthesis commences with the readily available 2-amino-4,6-dimethylpyridine and proceeds through diazotization and chlorination, followed by oxidation and subsequent reduction.

Experimental Protocol:

Step 1: Synthesis of 2,4-Dichloro-6-methylpyridine

In a suitable reactor, 2-amino-4,6-dimethylpyridine is subjected to a Sandmeyer-type reaction. The amino group is first diazotized using sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at a temperature maintained between 0 and 5°C. The resulting diazonium salt is then decomposed in the presence of a copper(I) chloride catalyst to yield 2-chloro-4,6-dimethylpyridine. A subsequent chlorination step, potentially using a chlorinating agent like sulfuryl chloride, introduces the second chlorine atom at the 4-position to yield 2,4-dichloro-6-methylpyridine.

Step 2: Synthesis of 2,4-Dichloro-6-methylnicotinic acid

The methyl group at the 3-position of 2,4-dichloro-6-methylpyridine is oxidized to a carboxylic acid. This transformation can be achieved using a strong oxidizing agent such as potassium permanganate or nitric acid under controlled temperature conditions.

Step 3: Synthesis of this compound

The final step involves the reduction of the carboxylic acid group of 2,4-dichloro-6-methylnicotinic acid to a hydroxymethyl group. This can be accomplished using a reducing agent like borane-tetrahydrofuran complex (BH3-THF) or diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent such as tetrahydrofuran (THF).

Route 2: From 2,4-Dichloro-6-methylpyridine

This alternative route begins with the commercially available 2,4-dichloro-6-methylpyridine and introduces the hydroxymethyl group through a directed ortho-metalation and formylation sequence, followed by reduction.

Experimental Protocol:

Step 1: Synthesis of 2,4-Dichloro-6-methylnicotinaldehyde

2,4-dichloro-6-methylpyridine is subjected to a directed ortho-metalation at the 3-position using a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (typically -78°C) in an inert solvent like THF. The resulting lithiated intermediate is then quenched with a formylating agent, for instance, N,N-dimethylformamide (DMF), to introduce the aldehyde functionality, yielding 2,4-dichloro-6-methylnicotinaldehyde.

Step 2: Synthesis of this compound

The aldehyde group of 2,4-dichloro-6-methylnicotinaldehyde is then reduced to the corresponding alcohol. This reduction can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH4) in a protic solvent like methanol or ethanol.

Cost-Benefit Analysis

To provide a quantitative comparison, a cost analysis of the starting materials and key reagents for each route is presented below. Prices are estimated based on bulk commercial availability and are subject to market fluctuations.

Route 1: From 2-Amino-4,6-dimethylpyridine Estimated Cost (per kg of final product, assuming estimated yields)
Starting Material
2-Amino-4,6-dimethylpyridine$50 - $100
Key Reagents
Sodium Nitrite$5 - $10
Copper(I) Chloride$20 - $40
Sulfuryl Chloride$15 - $30
Potassium Permanganate$10 - $20
Borane-tetrahydrofuran complex$300 - $500
Estimated Total Raw Material Cost $400 - $700
Route 2: From 2,4-Dichloro-6-methylpyridine Estimated Cost (per kg of final product, assuming estimated yields)
Starting Material
2,4-Dichloro-6-methylpyridine$150 - $250
Key Reagents
n-Butyllithium$100 - $200
N,N-Dimethylformamide (DMF)$5 - $10
Sodium Borohydride$30 - $50
Estimated Total Raw Material Cost $285 - $510

Performance Comparison:

Parameter Route 1 Route 2
Number of Steps 32
Overall Yield (Estimated) ModeratePotentially Higher
Raw Material Cost HigherLower
Process Complexity High (diazotization, oxidation)Moderate (cryogenic conditions)
Scalability Challenging (diazotization can be hazardous on a large scale)More straightforward
Environmental Impact Use of heavy metals (copper) and strong oxidantsUse of organometallic reagents and solvents

Conclusion

Route 2, starting from 2,4-dichloro-6-methylpyridine, appears to be the more economically favorable and efficient pathway for the synthesis of this compound. Although the initial starting material is more expensive, the shorter reaction sequence and potentially higher overall yield contribute to a lower estimated total raw material cost. Furthermore, the process is likely more amenable to large-scale production due to the avoidance of hazardous diazotization steps.

Route 1, while utilizing a cheaper starting material, is hampered by a greater number of steps, the use of hazardous reagents, and potentially lower overall yields, making it a less attractive option for industrial-scale synthesis.

Researchers and process chemists should consider these factors when selecting a synthetic strategy. Further process optimization and a detailed hazard analysis for each route are recommended before implementation on a larger scale.

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_route1 Route 1 cluster_route2 Route 2 A1 2-Amino-4,6-dimethylpyridine A2 2,4-Dichloro-6-methylpyridine A1->A2 Sandmeyer & Chlorination A3 2,4-Dichloro-6-methylnicotinic acid A2->A3 Oxidation A4 This compound A3->A4 Reduction B1 2,4-Dichloro-6-methylpyridine B2 2,4-Dichloro-6-methylnicotinaldehyde B1->B2 Metalation & Formylation B3 This compound B2->B3 Reduction

Caption: Comparative workflow of the two proposed synthetic routes.

Cost_Comparison cluster_bar_chart Title Estimated Raw Material Cost Comparison Route1 Route 1 ($400 - $700) Route2 Route 2 ($285 - $510) Cost_Axis Cost per kg (USD) Route_Axis Synthetic Route

Caption: Estimated raw material cost ranges for each synthetic route.

Comparative Analysis of Pyridine-Based Kinase Inhibitors: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific, published structure-activity relationship (SAR) study for analogs of (2,4-Dichloro-6-methylpyridin-3-yl)methanol was not identified in a comprehensive search of scientific literature. This guide therefore provides a comparative analysis of a closely related series of pyridine-based compounds, 4-(pyrazol-3-yl)-pyridines , which have been investigated as potent inhibitors of c-Jun N-terminal kinase 3 (JNK3). The data and methodologies presented are derived from the study by Humphries et al., "Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors," to serve as a representative example of SAR analysis for substituted pyridine scaffolds.

Introduction

The pyridine ring is a foundational scaffold in medicinal chemistry, appearing in numerous approved drugs. Its derivatives are actively explored as inhibitors of various protein kinases, which are critical targets in diseases ranging from inflammation to cancer and neurodegeneration. One such target is the c-Jun N-terminal kinase (JNK) family, particularly JNK3, which is predominantly expressed in the brain and implicated in neuronal apoptosis.[1] Understanding how structural modifications to the pyridine core affect kinase inhibitory activity is crucial for designing potent and selective therapeutic agents.

This guide examines the structure-activity relationships of a series of 4-(pyrazol-3-yl)-pyridine analogs, focusing on how substitutions on both the pyridine and pyrazole rings influence their inhibitory potency against JNK3 kinase.

Quantitative SAR Data: JNK3 Inhibition

The inhibitory activities of several 4-(pyrazol-3-yl)-pyridine analogs were evaluated against JNK3. The following table summarizes the key findings, where modifications at the C5 position of the pyridine ring and the N1 position of the pyrazole ring significantly impact potency. The data shows that introducing a chlorine atom at the C5 position of the pyridine ring provides a twofold increase in activity compared to the unsubstituted analog.[1] However, N-alkylation of the pyrazole ring slightly diminishes this potency.[1]

Compound IDPyridine Substitution (X)Pyrazole Substitution (R¹)JNK3 IC₅₀ (nM)[1]
12 HH160
13 ClH80
14 ClMethyl110
15 ClEthyl140
16 ClIsopropyl120
18 FMethyl110
23 MethylMethyl480

Experimental Protocols

The following is a detailed methodology for the key kinase inhibition assay used to generate the data above.

JNK3 Kinase Inhibition Assay

The potency of the synthesized compounds was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Enzyme and Substrate Preparation: Recombinant human JNK3 enzyme and a biotinylated ATF2 substrate peptide are used.

  • Compound Preparation: Test compounds are serially diluted in DMSO to create a 10-point dose-response curve.

  • Reaction Mixture: The assay is performed in a 384-well plate. The reaction buffer consists of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 1 mM DTT.

  • Incubation: The JNK3 enzyme is incubated with the test compounds (or DMSO for control) for a defined pre-incubation period.

  • Reaction Initiation: The kinase reaction is initiated by adding ATP and the biotin-ATF2 substrate to the enzyme-compound mixture. The reaction is allowed to proceed for a specified time at room temperature.

  • Detection: The reaction is stopped, and the level of substrate phosphorylation is detected by adding a europium-labeled anti-phospho-ATF2 antibody and streptavidin-allophycocyanin (SA-APC).

  • Data Analysis: The TR-FRET signal is read on a suitable plate reader. The data is normalized to controls and the IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.[1]

Visualizations: Pathways and Processes

The following diagrams illustrate the key structure-activity relationships, the experimental workflow, and the biological pathway relevant to the analyzed compounds.

Caption: SAR summary for 4-(pyrazol-3-yl)-pyridine analogs as JNK3 inhibitors.

Experimental_Workflow start Start: Prepare Reagents step1 Serially dilute test compounds in DMSO (10-point curve) start->step1 step2 Incubate JNK3 enzyme with diluted compounds step1->step2 step3 Initiate reaction by adding ATP and Biotin-ATF2 substrate step2->step3 step4 Stop reaction and add detection reagents (Eu-Ab and SA-APC) step3->step4 step5 Read Time-Resolved FRET signal on plate reader step4->step5 step6 Analyze data and calculate IC50 values step5->step6 end End: Determine Potency step6->end

Caption: Workflow for the in vitro JNK3 kinase TR-FRET inhibition assay.

JNK_Signaling_Pathway stimuli Cellular Stress (UV, Cytokines, etc.) mkk MAP2K (MKK4/MKK7) stimuli->mkk Activates jnk JNK3 Kinase mkk->jnk Phosphorylates & Activates cjun Transcription Factors (c-Jun) jnk->cjun Phosphorylates inhibitor Pyridine-based Inhibitors (e.g., Compound 13) inhibitor->jnk Inhibits ATP Binding response Neuronal Apoptosis cjun->response Regulates Gene Expression for

References

comparing the reactivity of (2,4-Dichloro-6-methylpyridin-3-yl)methanol with similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of complex heterocyclic molecules is paramount for efficient synthesis design and optimization. This guide provides a comparative analysis of the reactivity of (2,4-Dichloro-6-methylpyridin-3-yl)methanol and its analogs, focusing on key transformations relevant to pharmaceutical and medicinal chemistry.

Comparative Reactivity Analysis

The reactivity of this compound is primarily dictated by the electronic effects of the substituents on the pyridine ring and the inherent reactivity of the primary alcohol. The two chlorine atoms at the 2- and 4-positions are strongly electron-withdrawing, which significantly influences the electron density of the pyridine ring and the properties of the hydroxymethyl group. The methyl group at the 6-position has a modest electron-donating effect.

Key Reactions and Expected Reactivity:

  • Swern Oxidation: The oxidation of the primary alcohol to an aldehyde is a common and crucial transformation. The electron-withdrawing nature of the dichloro-substituted pyridine ring is expected to have a minimal direct impact on the rate and efficiency of the Swern oxidation, as the reaction occurs at the exocyclic alcohol and does not directly involve the aromatic ring's electron density in its rate-determining step. However, the stability of the resulting aldehyde, 2,4-dichloro-6-methyl-3-pyridinecarboxaldehyde, will be influenced by the electron-deficient ring.

  • Williamson Ether Synthesis: This reaction involves the deprotonation of the alcohol to form an alkoxide, followed by a nucleophilic attack on an alkyl halide. The acidity of the hydroxyl proton in this compound is expected to be slightly increased compared to a non-halogenated analog due to the inductive electron-withdrawing effect of the chlorine atoms. This would facilitate the formation of the corresponding alkoxide. Consequently, under identical reaction conditions, this compound may exhibit a slightly enhanced rate in the Williamson ether synthesis compared to its non-chlorinated counterparts.

  • Nucleophilic Aromatic Substitution (SNAr): The two chlorine atoms on the pyridine ring are susceptible to nucleophilic displacement, a common reactivity pathway for electron-deficient chloro-pyridines. The positions of these chlorine atoms (ortho and para to the nitrogen) activate them towards SNAr. The hydroxymethyl group at the 3-position may exert a mild steric hindrance to substitution at the 2- and 4-positions, but SNAr reactions with various nucleophiles are still expected to be a prominent feature of this molecule's reactivity profile.

Data Summary

Due to the absence of direct comparative studies in the literature, a quantitative data table cannot be provided. However, the following table outlines the expected qualitative reactivity trends for this compound in comparison to less chlorinated analogs.

CompoundSwern Oxidation Reactivity (Qualitative)Williamson Ether Synthesis Reactivity (Qualitative)Nucleophilic Aromatic Substitution Reactivity (Qualitative)
This compoundNormalEnhancedHigh
(2-Chloro-6-methylpyridin-3-yl)methanolNormalNormal to slightly enhancedModerate
(4-Chloro-6-methylpyridin-3-yl)methanolNormalNormal to slightly enhancedModerate
(6-Methylpyridin-3-yl)methanolNormalNormalLow (requires harsh conditions)

Experimental Protocols

Below are detailed, generalized experimental protocols for the Swern oxidation and Williamson ether synthesis that can be adapted for this compound and its analogs.

Swern Oxidation of a Pyridylmethanol

Objective: To oxidize a primary pyridylmethanol to the corresponding pyridylcarboxaldehyde.

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et3N)

  • Pyridylmethanol substrate

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous DCM and cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (2.0 equivalents) to the cooled DCM, followed by the dropwise addition of anhydrous DMSO (2.2 equivalents). Stir the mixture for 15 minutes at -78 °C.

  • Dissolve the pyridylmethanol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. The mixture may become thick. Stir for an additional 15 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography on silica gel.

Williamson Ether Synthesis with a Pyridylmethanol

Objective: To synthesize an ether from a pyridylmethanol and an alkyl halide.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Pyridylmethanol substrate

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and an argon inlet, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the pyridylmethanol (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases, indicating the formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ether by column chromatography on silica gel.

Visualizing Reaction Pathways

To further elucidate the chemical transformations discussed, the following diagrams, generated using the DOT language, illustrate the logical flow of the Swern oxidation and Williamson ether synthesis.

Swern_Oxidation_Workflow cluster_reagents Reagent Preparation cluster_reaction Oxidation Reaction DMSO DMSO Activation Activation at -78°C DMSO->Activation OxalylChloride Oxalyl Chloride OxalylChloride->Activation Alcohol (2,4-Dichloro-6-methyl pyridin-3-yl)methanol Intermediate Alkoxysulfonium Salt Activation->Intermediate Alcohol->Intermediate Addition Product 2,4-Dichloro-6-methyl-3- pyridinecarboxaldehyde Intermediate->Product Base Triethylamine Base->Product Elimination

Caption: Workflow for the Swern Oxidation of a pyridylmethanol.

Williamson_Ether_Synthesis cluster_alkoxide Alkoxide Formation cluster_substitution Nucleophilic Substitution (SN2) Alcohol (2,4-Dichloro-6-methyl pyridin-3-yl)methanol Alkoxide Pyridyl Alkoxide Alcohol->Alkoxide Base NaH Base->Alkoxide Deprotonation AlkylHalide Alkyl Halide (R-X) Product Pyridyl Ether (Py-CH2-O-R) Alkoxide->Product AlkylHalide->Product SN2 Attack

Caption: Pathway for the Williamson Ether Synthesis.

Safety Operating Guide

Navigating the Safe Disposal of (2,4-Dichloro-6-methylpyridin-3-yl)methanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a detailed, step-by-step operational plan for the proper disposal of (2,4-Dichloro-6-methylpyridin-3-yl)methanol, a halogenated organic compound. Adherence to these procedures is critical for regulatory compliance and laboratory safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. Due to its chemical structure as a chlorinated pyridine derivative, this substance should be treated as hazardous.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves, such as nitrile gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.[1]

  • Lab Coat: A standard lab coat should be worn.

  • Respiratory Protection: All handling of this compound and its waste should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risks.[2][3]

In Case of Spills: Spills should be immediately contained and absorbed using an inert material like sand or vermiculite. The absorbed material must then be collected into a designated, sealed container for hazardous waste.[2] Under no circumstances should the chemical or its waste be allowed to enter drains or waterways.[2]

Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization and segregation. This compound is classified as a halogenated organic compound.[4]

  • Halogenated Organic Waste: This compound must be segregated as a halogenated organic waste.[3][4] It is critical to not mix it with non-halogenated waste streams to ensure proper disposal and to prevent potentially dangerous chemical reactions.[3][5]

  • Incompatible Materials: Keep this waste separate from strong acids, bases, and oxidizing agents to avoid violent reactions.[6]

Step-by-Step Disposal Protocol

The disposal of this compound waste must comply with institutional, local, and federal regulations.

  • Container Selection:

    • Use a chemically compatible, leak-proof container with a secure screw-top cap.[2] Polyethylene or glass containers are generally suitable.

    • Ensure the container is in good condition, free from cracks or residue on the outer surface.[7]

  • Waste Labeling:

    • The container must be clearly labeled with the words "Hazardous Waste".[3][7]

    • The full chemical name, "this compound," must be written out without abbreviations.[3]

    • For mixtures, list all constituents and their approximate percentages.

  • Waste Accumulation and Storage:

    • Keep the waste container tightly sealed at all times, except when adding waste.[1][6]

    • Store the container in a designated satellite accumulation area (SAA) that is in a well-ventilated location, such as a ventilated cabinet or under a fume hood.[5]

    • Use secondary containment, such as a larger, chemically resistant tray, to capture any potential leaks.[3]

  • Request for Disposal:

    • Once the waste container is full or is no longer in use, a chemical waste collection request must be submitted to your institution's Environmental Health and Safety (EH&S) department.[3]

    • Do not attempt to dispose of the chemical waste through regular trash or by pouring it down the drain.[2]

  • Final Disposal:

    • The collected hazardous waste will be managed by a licensed hazardous waste disposal company.[1]

    • The typical disposal method for halogenated organic compounds is high-temperature incineration in a regulated hazardous waste incinerator.[4][8]

Quantitative Data Summary
Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity Potentially harmful if swallowed, in contact with skin, or if inhaled.Avoid direct contact and inhalation; use appropriate PPE.[2]
Skin Irritation May cause skin irritation upon contact.Wear protective gloves and clothing.[2]
Eye Irritation May cause serious eye irritation.Wear eye protection.[2]
Environmental Hazard Halogenated compounds can be persistent in the environment.Do not dispose of in drains or waterways.[2]
Experimental Protocols

The disposal procedure outlined above is a standard protocol derived from best practices for managing hazardous chemical waste in a laboratory setting. Specific experimental protocols that generate this compound as a waste product should incorporate this disposal plan into their safety and cleanup sections.

Visualizing the Disposal Workflow

To further clarify the procedural flow for the proper disposal of this compound, the following diagram illustrates the decision-making and operational steps from waste generation to final disposal.

A Waste Generation This compound B Characterize as Halogenated Organic Waste A->B C Select Compatible & Labeled Container B->C D Segregate from Non-Halogenated Waste B->D E Store in Designated SAA with Secondary Containment C->E D->E F Keep Container Tightly Sealed E->F G Submit Waste Pickup Request to EH&S F->G H Professional Disposal (e.g., Incineration) G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (2,4-Dichloro-6-methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (2,4-Dichloro-6-methylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on safety data for analogous chlorinated pyridine compounds and methanol, which share structural similarities.

Immediate Safety and Handling Precautions

All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Avoid inhalation of vapors and direct contact with skin and eyes.[1][3][4]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the required protective equipment.

PPE CategoryRecommended Equipment
Eye/Face Protection Chemical safety goggles are required. A face shield should be worn in situations with a high potential for splashing.[5][6]
Skin Protection Chemically resistant gloves (e.g., Butyl rubber, Neoprene) and a flame-retardant lab coat are mandatory.[1][7] Consider double gloving for added protection.
Respiratory Protection A NIOSH-approved respirator is necessary if working outside of a fume hood or if there is a risk of inhaling vapors.[1][8]
Operational Plan: Step-by-Step Handling Procedures
  • Preparation : Before handling, ensure the chemical fume hood is functioning correctly and all necessary PPE is readily available and in good condition.

  • Handling :

    • Only handle the compound within the fume hood.[1][2]

    • Use compatible labware, such as glass or high-density polyethylene.[9]

    • Avoid creating dust or aerosols.

    • Keep the container tightly closed when not in use.[10][11]

  • Storage :

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[12]

    • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

    • Ensure the container is properly labeled with the full chemical name.[2]

Disposal Plan

This compound is classified as a chlorinated organic waste and must be disposed of as hazardous waste.[2]

  • Waste Segregation : Do not mix this waste with non-halogenated waste streams.[2]

  • Waste Container : Use a designated, leak-proof, and clearly labeled hazardous waste container. The label must include the words "Hazardous Waste" and the full chemical name of the compound.[1][2]

  • Disposal Request : Once the waste container is full or no longer in use, submit a chemical waste collection request to your institution's Environmental Health and Safety (EH&S) department.

  • Prohibited Disposal : Never dispose of this chemical down the drain or in regular trash.[9]

Emergency Procedures
  • Spills : In case of a spill, absorb the material with an inert substance like sand or vermiculite.[1][9] Collect the absorbed material into a sealed container for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.[1]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water.[9] Remove contaminated clothing.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE prep1->prep2 handle1 Transfer Compound in Fume Hood prep2->handle1 handle2 Perform Experiment handle1->handle2 handle3 Securely Close Container handle2->handle3 disp1 Segregate Chlorinated Waste handle3->disp1 disp2 Label Hazardous Waste Container disp1->disp2 disp3 Store Waste Securely disp2->disp3 disp4 Request EH&S Pickup disp3->disp4

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.